Spiro[3.3]heptan-2-one
Description
Structure
3D Structure
Propriétés
IUPAC Name |
spiro[3.3]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-4-7(5-6)2-1-3-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAIWGRQECAIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30152-57-9 | |
| Record name | spiro[3.3]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Spiro[3.3]heptan-2-one: A Key Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[3.3]heptan-2-one, a saturated bicyclic ketone, has emerged as a molecule of significant interest within the medicinal chemistry landscape. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat, aromatic rings, providing a pathway to "escape from flatland" in drug design.[1] This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, synthetic methodologies, spectroscopic characterization, and critical applications as a versatile building block in the development of novel therapeutics.
Core Physicochemical Properties
This compound is a liquid at room temperature with a well-defined molecular structure.[2] Its core properties are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O | [2][3][4] |
| Molecular Weight | 110.15 g/mol | [4][5] |
| CAS Number | 30152-57-9 | [2][3] |
| Appearance | Colorless Liquid | [2] |
| Purity (Typical) | ≥95% | [2][6] |
| Storage Conditions | Store in freezer, under -20°C, sealed in dry conditions | [5] |
| InChI Key | AOAIWGRQECAIKB-UHFFFAOYSA-N | [2][7] |
Synthesis of this compound: A Modular Approach
A modular and effective method for the synthesis of substituted spiro[3.3]heptanones involves the reaction between keteneiminium salts and alkenes, followed by hydrolysis.[8][9] This approach is favored for its ability to construct the strained bicyclic system from commercially available starting materials.
Rationale for Synthetic Strategy
The chosen synthetic pathway leverages the reactivity of keteneiminium salts, generated in situ from amides, which can undergo a formal [2+2] cycloaddition with an alkene. This reaction is particularly useful for creating four-membered rings. The subsequent hydrolysis of the resulting intermediate yields the desired cyclobutanone core of the spiro[3.3]heptane system.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on established methodologies for the synthesis of similar spiro[3.3]heptanones.[9]
Step 1: Formation of the Keteneiminium Salt and Cycloaddition
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting amide (e.g., N,N-dimethylamide of cyclobutane carboxylic acid, 1.2 equivalents) in a dry, non-polar solvent such as 1,2-dichloroethane.[8][9]
-
Add a hindered base (e.g., collidine or lutidine, 1.2 equivalents) to the solution.[9]
-
Cool the mixture in an ice bath and slowly add triflic anhydride (1.2 equivalents) to generate the keteneiminium salt in situ.
-
To this mixture, add the alkene (1.0 equivalent).
-
Allow the reaction to warm to room temperature and then heat to reflux for approximately 16 hours.[9]
Step 2: Hydrolysis
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
Stir the biphasic mixture vigorously until the hydrolysis of the intermediate vinamidinium salt is complete.
Step 3: Purification
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[9]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the structure and purity of this compound is achieved through a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating data set.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For a saturated ketone in a four-membered ring, this peak is typically found at a higher wavenumber than in acyclic ketones, generally in the range of 1780-1750 cm⁻¹. This shift is due to the increased ring strain. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. Due to the symmetry of the molecule, a relatively simple spectrum is expected. The protons alpha to the carbonyl group will be deshielded and appear further downfield compared to the other methylene protons.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon will be the most downfield signal, typically in the range of 200-220 ppm. The spiro carbon, being quaternary, will also have a characteristic chemical shift.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[11] For this compound (C₇H₁₀O), the molecular ion peak (M⁺) would be observed at an m/z of 110.15.[4][12] Common fragmentation patterns for cyclic ketones involve alpha-cleavage and rearrangements, which can provide further structural confirmation.
Caption: Logical flow for structural validation.
Reactivity and Applications in Medicinal Chemistry
The spiro[3.3]heptane scaffold is valued for its rigidity and three-dimensional character, which can lead to improved physicochemical properties and more specific interactions with biological targets.[1]
Chemical Transformations
The ketone functionality of this compound is a versatile handle for further chemical modifications. For instance, a Wolff-Kishner reduction can be employed to remove the carbonyl group, yielding the parent spiro[3.3]heptane.[9] This allows for the synthesis of a variety of mono- and bi-functionalized spiro[3.3]heptanes that can be used as building blocks in medicinal chemistry projects.[8]
A Saturated Bioisostere of Benzene
One of the most significant applications of the spiro[3.3]heptane core is as a saturated bioisostere of a phenyl ring.[13] Replacing a flat aromatic ring with a 3D scaffold can improve properties such as solubility and metabolic stability while maintaining or even enhancing biological activity.[9][14] This strategy has been successfully applied to develop patent-free analogs of existing drugs.[13] For example, the spiro[3.3]heptane core has been incorporated into analogs of the anticancer drugs sonidegib and vorinostat.[13]
Caption: Concept of benzene bioisosteric replacement.
Conclusion
This compound is more than just a chemical curiosity; it is a powerful tool for the modern medicinal chemist. Its unique structural and physicochemical properties, coupled with accessible synthetic routes, make it an invaluable building block for creating novel, three-dimensional molecules. As the pharmaceutical industry continues to move away from "flat" drug candidates, the importance of scaffolds like spiro[3.3]heptane will only continue to grow, paving the way for the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound CAS#: 30152-57-9 [m.chemicalbook.com]
- 5. 30152-57-9|this compound|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound(30152-57-9) 1H NMR [m.chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-(889944-57-4) 1H NMR spectrum [chemicalbook.com]
- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. PubChemLite - this compound (C7H10O) [pubchemlite.lcsb.uni.lu]
- 13. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Spiro[3.3]heptan-2-one: A Core Scaffold for Modern Drug Discovery
Abstract
The paradigm in medicinal chemistry has decidedly shifted towards embracing three-dimensional (3D) molecular architectures to enhance target engagement, selectivity, and ADME properties—a concept often termed "escaping flatland". Within this landscape, strained spirocyclic systems have emerged as powerful design elements.[1][2] The spiro[3.3]heptane motif, in particular, stands out for its rigid, predictable geometry and its proven utility as a saturated bioisostere for common aromatic rings.[3][4] This guide provides an in-depth analysis of Spiro[3.3]heptan-2-one, a key building block that provides synthetic access to this valuable chemical space. We will explore its fundamental chemical properties, robust synthetic routes, characteristic reactivity, and strategic applications for researchers, scientists, and drug development professionals.
The Spiro[3.3]heptane Scaffold: A Primer on its Strategic Importance
Spirocycles, compounds possessing two rings connected by a single common atom, introduce inherent three-dimensionality into molecular structures.[1] The spiro[3.3]heptane framework, composed of two fused cyclobutane rings, offers a unique combination of rigidity and spatial complexity. This structure projects substituents into well-defined, non-planar vectors, a stark contrast to the flat nature of traditional aromatic scaffolds.[5][6]
This distinct 3D geometry is the primary driver of its adoption in drug design for several key reasons:
-
Improved Physicochemical Properties: Replacing a flat phenyl ring with a saturated spiro[3.3]heptane core can increase the fraction of sp³-hybridized carbons (Fsp³). This often leads to improved solubility, reduced metabolic liability, and better overall ADME profiles.[7]
-
Novel Intellectual Property: As a patent-free bioisostere, the spiro[3.3]heptane scaffold allows for the development of novel analogues of existing drugs with unencumbered intellectual property.[4][5]
-
Enhanced Target Selectivity: The rigid conformational control imposed by the spirocyclic core can lead to more precise interactions with a biological target's binding pocket, potentially improving potency and reducing off-target effects.[8][9]
This compound (CAS 30152-57-9) is a pivotal intermediate, as the ketone functionality serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the elaboration of the core scaffold into diverse libraries of compounds for drug discovery programs.
Core Chemical and Physical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 30152-57-9 | [10][11] |
| Molecular Formula | C₇H₁₀O | [10][11] |
| Molecular Weight | 110.15 g/mol | [10][12] |
| Physical Form | Liquid | [11] |
| Boiling Point | 175.3 ± 8.0 °C (Predicted) | [10] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [10] |
| InChI Key | AOAIWGRQECAIKB-UHFFFAOYSA-N | [11][13] |
| Storage Temp. | -10 °C |
Spectroscopic Profile
Spectroscopic data is crucial for the unambiguous identification and quality control of this compound.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the spirocyclic framework.[13]
-
¹³C NMR: The carbon spectrum will distinctly show the carbonyl carbon at a downfield shift, in addition to the signals for the sp³ carbons of the rings.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of a strained cyclic ketone C=O stretch is expected. For comparison, the C=O stretch in heptan-2-one is ~1718 cm⁻¹.[14] The increased ring strain in the cyclobutanone ring of this compound would typically shift this peak to a higher frequency.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight, which is a critical piece of information for confirming its identity.[13][15]
Synthesis of this compound Derivatives
The construction of the strained spiro[3.3]heptane core requires specific synthetic strategies. While several methods exist, including rearrangements of cyclopropanes and alkylation of malonate esters, a particularly effective and modular approach involves the reaction of keteneiminium salts with alkenes.[16][17] This thermal [2+2] cycloaddition followed by hydrolysis provides direct access to substituted spiro[3.3]heptanones.
The causality behind this choice of methodology lies in its modularity. By varying the starting cyclobutane carboxylic acid amide and the alkene, a wide array of substituted spiro[3.3]heptanones can be generated from commercially available materials, making it highly amenable to library synthesis.[5][18]
Experimental Protocol: Synthesis of Substituted Spiro[3.3]heptanones
This protocol is a generalized representation based on established literature procedures.[5][17][18]
Step 1: Reagent Preparation
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N,N-dimethylamide of a cyclobutane carboxylic acid (1.2 equiv.) in anhydrous 1,2-dichloroethane.
-
Add a hindered base such as collidine or 2,6-lutidine (1.2 equiv.).
-
Add the desired alkene (1.0 equiv.).
Step 2: Formation of Keteneiminium Salt and Cycloaddition
-
Cool the mixture in an ice bath.
-
Slowly add triflic anhydride (Tf₂O) (1.2 equiv.) dropwise to the stirred solution. The triflic anhydride reacts with the amide to generate the reactive keteneiminium salt in situ.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain reflux for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Shake vigorously to hydrolyze the intermediate vinamidinium salt to the corresponding ketone.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 4: Purification
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield the pure spiro[3.3]heptanone product.
Key Reactivity and Chemical Transformations
The chemical utility of this compound stems from the reactivity of its ketone functional group and the inherent strain of its bicyclic core. The ketone provides a reliable entry point for a multitude of standard organic transformations.
-
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, spiro[3.3]heptan-2-ol, using standard reducing agents like sodium borohydride (NaBH₄). This introduces a hydroxyl group that can be used for further functionalization.
-
Deoxygenation: Complete removal of the carbonyl group to yield the parent spiro[3.3]heptane scaffold can be achieved under classical conditions such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (amalgamated zinc, acid) reductions.[5] This is a critical step for preparing the core scaffold when it is used as a non-functionalized bioisostere.
-
Reductive Amination: The ketone can be converted into a primary, secondary, or tertiary amine via reductive amination. This reaction introduces a key basic nitrogen center, a common feature in many pharmacologically active compounds.
-
Ring Rearrangements: The inherent strain in the spiro[3.3]heptane system can drive unique rearrangements under certain conditions. For instance, studies on the related spiro[3.3]hept-1-ylidene carbene show it undergoes competing ring-contraction and ring-expansion reactions, highlighting the kinetic pathways available to this strained core.[19] While the ketone is more stable, these pathways are important considerations in forceful reaction conditions.
Applications in Drug Discovery: A Bioisosteric Replacement
The primary application of this compound is as a synthetic precursor to the spiro[3.3]heptane scaffold, which has been successfully validated as a saturated, non-planar bioisostere for mono-, meta-, and para-substituted phenyl rings.[4][5]
Case Studies:
-
Vorinostat Analogue: The phenyl ring in the anticancer drug Vorinostat was replaced with a spiro[3.3]heptane core, and the resulting saturated analogue retained high potency.[4][5]
-
Sonidegib Analogue: The meta-substituted benzene ring in the anticancer drug Sonidegib was successfully replaced with a spiro[3.3]heptane scaffold.[4][5]
-
Benzocaine Analogue: The para-substituted phenyl ring in the local anesthetic Benzocaine was also mimicked by the spiro[3.3]heptane core, yielding a patent-free analogue with significant activity.[4][5]
In these examples, derivatives of this compound are used to construct the final molecules, demonstrating its role as a foundational building block for accessing these innovative drug candidates.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. Based on available Safety Data Sheets (SDS), the following hazards are identified:
-
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P261: Avoid breathing fumes/gas/mist/vapors/spray.[20]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[20]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
Handling Recommendations: Always handle this compound in a well-ventilated area or a chemical fume hood.[12][20] Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Store in a cool, tightly sealed container away from ignition sources.[20]
Conclusion
This compound is more than just a strained ketone; it is a critical gateway to the spiro[3.3]heptane scaffold, a motif of increasing importance in contemporary drug discovery. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable tool for medicinal chemists. By enabling the strategic replacement of planar aromatic rings, this building block empowers the design of novel, three-dimensional drug candidates with potentially superior pharmacological profiles. As the drive to explore and populate novel chemical space continues, the utility and application of this compound are set to expand, solidifying its role as a cornerstone of modern pharmaceutical research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 10. This compound CAS#: 30152-57-9 [m.chemicalbook.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. capotchem.cn [capotchem.cn]
- 13. This compound(30152-57-9) 1H NMR spectrum [chemicalbook.com]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: HEPTAN-2-ONE [orgspectroscopyint.blogspot.com]
- 15. vanderbilt.edu [vanderbilt.edu]
- 16. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to Spiro[3.3]heptan-2-one: Nomenclature, Synthesis, and Applications in Drug Discovery
Abstract
Spiro[3.3]heptan-2-one, a saturated spirocyclic ketone, has emerged as a pivotal structural motif in modern medicinal chemistry. Its inherent three-dimensional and conformationally rigid framework offers a compelling strategic advantage in the design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, beginning with a systematic deconstruction of its IUPAC nomenclature. It further details a robust synthetic protocol for its preparation and presents its key physicochemical and spectroscopic properties. The core of this guide focuses on the rationale behind its escalating importance in drug discovery, particularly its role as a bioisosteric replacement for aromatic rings, aiming to enhance the physicochemical properties and patentability of new chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic and medicinal chemistry programs.
Decoding the Identity: Systematic IUPAC Nomenclature
The unambiguous naming of complex organic molecules is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for this purpose. The name "Spiro[3..3]heptan-2-one" for the molecule with CAS Number 30152-57-9 is derived as follows:
-
Parent Scaffold Identification : The molecule consists of two rings that share a single carbon atom, which is the defining feature of a spiro compound.[1]
-
"Spiro" Prefix : Consequently, the name begins with the prefix "spiro".
-
Ring Size Indication : The numbers within the square brackets, [3.3], denote the number of carbon atoms in each ring, excluding the shared spiro atom. These numbers are arranged in ascending order and separated by a period. In this case, each ring has three carbon atoms in addition to the spiro atom.
-
Total Carbon Count : The total number of carbon atoms in the entire scaffold is seven (3 + 3 + 1 spiro atom). The parent alkane name is therefore "heptane".
-
Numbering the Scaffold : The carbon atoms are numbered consecutively, starting from a carbon atom in the smaller ring (in this case, the rings are of equal size) adjacent to the spiro atom. The numbering proceeds around the first ring, through the spiro atom, and then around the second ring.
-
Functional Group Specification : A ketone functional group (=O) is present on the scaffold. Its position is indicated by the locant "-2-", and the suffix "-one" is appended to the parent name.
Following these rules systematically leads to the unambiguous IUPAC name: This compound .
Caption: IUPAC nomenclature workflow for this compound.
Synthesis and Physicochemical Properties
The growing interest in spiro[3.3]heptane scaffolds has driven the development of various synthetic strategies.[2][3] A prevalent and robust method for the synthesis of racemic spiro[3.3]heptanones involves a formal [2+2] cycloaddition reaction between an alkene and a keteneiminium salt generated in situ from an amide.[4]
General Experimental Protocol for Synthesis
The following protocol is a representative example for the synthesis of spiro[3.3]heptanone derivatives:
-
Reaction Setup : To a solution of the chosen alkene (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane, add the corresponding N,N-dimethylamide (1.2 equivalents) and a hindered base like collidine or lutidine (1.2 equivalents).
-
Formation of Keteneiminium Salt : Cool the mixture and slowly add triflic anhydride (1.2 equivalents).
-
Cycloaddition : Heat the reaction mixture to reflux for approximately 16 hours to facilitate the cycloaddition.
-
Workup : After cooling to room temperature, quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification : Extract the product with an organic solvent, dry the organic layer, and purify the crude product by vacuum distillation or column chromatography to yield the desired spiro[3.3]heptanone.[4]
Caption: General workflow for the synthesis of spiro[3.3]heptanones.
Physicochemical Properties
This compound is a colorless oil at room temperature with the following properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | [5][6] |
| Molecular Weight | 110.15 g/mol | [5][6] |
| CAS Number | 30152-57-9 | [5] |
| Physical Form | Liquid/Oil | [5][6] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate | [6] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).
NMR Data
While specific high-resolution spectral data can vary slightly based on solvent and instrument parameters, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| Data not publicly available in detail | C1-H₂, C3-H₂, C5-H₂, C6-H₂, C7-H₂ |
The Role of this compound in Drug Discovery
The pharmaceutical industry is in a constant search for novel molecular scaffolds that can provide access to new chemical space and improve the properties of drug candidates. The spiro[3.3]heptane core, for which this compound is a key building block, has gained significant traction in this area.
A Three-Dimensional Alternative to Flat Aromatic Rings
A significant trend in modern medicinal chemistry is the "escape from flatland," a strategic shift away from the predominantly flat, aromatic structures that have historically dominated drug design.[7] While effective, these planar molecules can sometimes suffer from poor solubility, metabolic instability, and off-target effects.
The rigid, non-planar, three-dimensional structure of the spiro[3.3]heptane scaffold offers a compelling solution.[2][3][7] It serves as a saturated bioisostere of a benzene ring, meaning it can mimic the spatial arrangement of substituents on an aromatic ring while introducing favorable sp³-rich character.[8][9] This structural rigidity helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its biological target.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. air.unimi.it [air.unimi.it]
- 9. benchchem.com [benchchem.com]
The Enduring Allure of a Strained Scaffold: A Technical Guide to the Discovery and History of Spiro[3.3]heptanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane motif, a seemingly simple fusion of two cyclobutane rings, has carved a significant niche in modern chemical sciences, particularly in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational landscape, making it an attractive scaffold for the design of novel therapeutics and functional materials. This guide provides an in-depth exploration of the discovery and rich synthetic history of spiro[3.3]heptanes, from their first mention in the early 20th century to the sophisticated stereoselective methodologies of today. We will delve into the pioneering work of early chemists, trace the evolution of synthetic strategies, and provide detailed protocols for key transformations. This comprehensive overview aims to equip researchers with a thorough understanding of this fascinating class of molecules and inspire future innovations.
The Genesis: A Discovery in the Early Days of Spirocyclic Chemistry
The story of spiro[3.3]heptane begins in 1907 with the work of German chemist Hermann Fecht. In his seminal paper, "Über Spirocyclane" (On Spirocyclanes), published in Berichte der Deutschen Chemischen Gesellschaft, Fecht described the synthesis of a novel dicarboxylic acid, spiro[3.3]heptane-2,6-dicarboxylic acid, which would later be affectionately termed "Fecht's Acid".[1] This landmark achievement marked the first documented synthesis of a spiro[3.3]heptane derivative and laid the groundwork for over a century of research into this unique structural class.
Fecht's approach, while rudimentary by modern standards, was a testament to the ingenuity of early synthetic chemists. His strategy involved the double alkylation of a malonic ester with pentaerythritol tetrabromide, a method that, while effective, was likely arduous and low-yielding. Nevertheless, it provided the first tangible entry into the spiro[3.3]heptane system and opened the door for future exploration.
The Evolution of a Scaffold: A Timeline of Synthetic Innovation
Following Fecht's initial discovery, the field of spiro[3.3]heptane chemistry remained relatively quiet for several decades. The inherent ring strain of the cyclobutane moieties presented a significant synthetic challenge. However, as the tools and techniques of organic synthesis became more sophisticated, so too did the methods for constructing this intriguing scaffold. The development of spiro[3.3]heptane synthesis can be broadly categorized into several key eras, each characterized by the emergence of new and more efficient methodologies.
Classical Approaches: Building on Fecht's Foundation
Early synthetic efforts largely relied on variations of intramolecular cyclization reactions, similar in principle to Fecht's original work. These methods often involved the use of pre-functionalized precursors and harsh reaction conditions, limiting their scope and practicality.
A significant advancement in this era was the development of methods utilizing [2+2] cycloadditions. These reactions, which involve the coupling of two two-carbon units to form a four-membered ring, offered a more direct and often more efficient route to the spiro[3.3]heptane core.
The Modern Era: Efficiency, Control, and Diversity
The latter half of the 20th century and the dawn of the 21st century witnessed a renaissance in spiro[3.3]heptane synthesis. The advent of new reagents, catalysts, and reaction mechanisms has led to a plethora of highly efficient and stereoselective methods for constructing this scaffold and its derivatives.
Key Modern Synthetic Strategies:
-
Semipinacol Rearrangements: This powerful method involves the rearrangement of a β-hydroxy radical or cation, often generated from a cyclobutanol precursor, to afford a spiro[3.3]heptanone. This approach has proven to be highly versatile for the synthesis of functionalized spiro[3.3]heptanes.[2][3]
-
[2+2] Cycloadditions of Ketenes and Alkenes: Modern variations of the [2+2] cycloaddition, often employing highly reactive ketene intermediates, have become a cornerstone of spiro[3.3]heptane synthesis. These reactions can be highly diastereoselective and provide access to a wide range of substituted derivatives.[4]
-
Ring Expansions: Creative strategies involving the expansion of smaller rings, such as cyclopropanes, have also emerged as a viable route to the spiro[3.3]heptane core.
-
Functional Group Transformations: The development of robust methods for the interconversion of functional groups on the spiro[3.3]heptane scaffold has been crucial for its application in drug discovery and materials science. This allows for the synthesis of diverse libraries of compounds for biological screening.[5][6]
The Rise to Prominence: Spiro[3.3]heptane in Medicinal Chemistry
The unique structural features of the spiro[3.3]heptane core—its rigidity, three-dimensionality, and defined exit vectors—have made it a highly sought-after motif in modern drug discovery. A key application that has propelled its popularity is its use as a benzene bioisostere .[7]
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The replacement of a flat, aromatic benzene ring with a non-planar, saturated spiro[3.3]heptane scaffold can offer several advantages in drug design:
-
Improved Physicochemical Properties: Introduction of sp³-rich scaffolds can lead to increased solubility, reduced lipophilicity, and improved metabolic stability.
-
Enhanced Target Selectivity: The rigid and defined geometry of the spiro[3.3]heptane core can lead to more specific interactions with biological targets, reducing off-target effects.
-
Exploration of Novel Chemical Space: Moving away from "flat" aromatic structures allows medicinal chemists to explore new and underutilized areas of chemical space, potentially leading to the discovery of novel drug candidates with unique mechanisms of action.
-
Intellectual Property: The novelty of spiro[3.3]heptane-containing molecules can provide a strong intellectual property position.
Key Experimental Protocols
To provide a practical understanding of the synthesis of spiro[3.3]heptanes, this section details representative experimental protocols for two key synthetic strategies.
Synthesis of a Spiro[3.3]heptanone via a [2+2] Cycloaddition of a Keteneiminium Salt
This protocol is adapted from the work of Mykhailiuk and coworkers and demonstrates a modular approach to spiro[3.3]heptanones.[7]
Reaction Scheme:
Amide + Alkene → Spiro[3.3]heptanone
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the alkene (1.0 equiv) and N,N-dimethylcyclobutanecarboxamide (1.0 equiv) in 1,2-dichloroethane is added 2,6-lutidine (1.2 equiv).
-
Activation: The mixture is cooled to 0 °C, and triflic anhydride (1.2 equiv) is added dropwise.
-
Cycloaddition: The reaction mixture is heated to reflux and stirred for 16 hours.
-
Hydrolysis: After cooling to room temperature, an aqueous solution of sodium bicarbonate is added, and the mixture is stirred vigorously.
-
Workup and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to afford the desired spiro[3.3]heptanone.
Synthesis of a Substituted Spiro[3.3]heptan-1-one via a Strain-Relocating Semipinacol Rearrangement
This protocol is based on the work of Lindsay and coworkers and showcases a modern approach to chiral spiro[3.3]heptanones.[2]
Reaction Scheme:
1-Sulfonylcyclopropanol + Lithiated 1-Sulfonylbicyclo[1.1.0]butane → Spiro[3.3]heptan-1-one
Step-by-Step Methodology:
-
Formation of the Lithiated Species: To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.2 equiv) in THF at -78 °C is added n-butyllithium (1.1 equiv) dropwise.
-
Addition to Cyclopropanol: A solution of 1-sulfonylcyclopropanol (1.0 equiv) in THF is then added to the reaction mixture.
-
Rearrangement: After stirring at -78 °C, the reaction is quenched with a solution of methanesulfonic acid in THF.
-
Workup: The reaction is warmed to room temperature and quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by flash chromatography to yield the substituted spiro[3.3]heptan-1-one.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a particular spiro[3.3]heptane derivative depends on several factors, including the desired substitution pattern, scalability, and stereochemical requirements. The following table provides a comparative overview of some of the key synthetic methodologies.
| Synthetic Method | Key Transformation | Typical Yields | Advantages | Disadvantages |
| Fecht's Synthesis | Double Alkylation | Low | Historical significance | Harsh conditions, low yield, limited scope |
| [2+2] Cycloaddition | Ketene/Alkene Cyclization | Moderate to High | Modular, good functional group tolerance | Can require specialized ketene precursors |
| Semipinacol Rearrangement | 1,2-Alkyl Migration | Good to Excellent | Access to functionalized and chiral products | Substrate-dependent, potential for side reactions |
| Intramolecular Cyclization | Ring Closure | Variable | Can be efficient for specific substrates | Requires synthesis of complex precursors |
Future Outlook: The Expanding Horizon of Spiro[3.3]heptane Chemistry
The journey of the spiro[3.3]heptane scaffold, from its initial discovery as a chemical curiosity to its current status as a privileged motif in drug discovery, is a compelling narrative of scientific progress. The continued development of novel and efficient synthetic methodologies, particularly those that allow for precise stereochemical control, will undoubtedly expand the utility of this versatile core. As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, the importance of scaffolds like spiro[3.3]heptane is poised to grow even further. Researchers in medicinal chemistry, materials science, and catalysis will continue to find inspiration in the unique properties of this strained yet remarkably stable and synthetically accessible ring system.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 4. diva-portal.org [diva-portal.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Spiro[3.3]heptan-2-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.3]heptan-2-one, a saturated bicyclic ketone, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional spirocyclic core offers a unique structural scaffold that is increasingly utilized in the design of novel therapeutics and functional materials. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is critical for its synthesis, purification, handling, and application. This guide provides a comprehensive overview of the physical properties of this compound, delving into the theoretical underpinnings of these characteristics and presenting standardized methodologies for their experimental determination.
Core Physical Properties of this compound
This compound is a liquid at standard ambient temperature and pressure.[1][2] This observation provides an immediate, albeit qualitative, indication of its melting point. The quantitative physical properties are summarized in the table below.
| Physical Property | Value | Source |
| Melting Point | < 25 °C (inferred) | [1][2] |
| Boiling Point | 175.3 ± 8.0 °C (Predicted) | [3] |
| Molecular Formula | C₇H₁₀O | [1][3] |
| Molecular Weight | 110.15 g/mol | [3] |
| Physical Form | Liquid | [1][2] |
Structural Rationale for Observed Physical Properties
The physical properties of a molecule are a direct consequence of its structure and the intermolecular forces it can exhibit. For this compound, several factors are at play:
-
Molecular Weight and Size: With a molecular weight of 110.15 g/mol , this compound is a relatively small organic molecule. Generally, as molecular weight and size increase, so do the London dispersion forces, leading to higher melting and boiling points.
-
Polarity and Dipole-Dipole Interactions: The presence of a carbonyl group (C=O) introduces a significant dipole moment to the molecule. The oxygen atom is more electronegative than the carbon atom, resulting in a partial negative charge on the oxygen and a partial positive charge on the carbon. This polarity allows for dipole-dipole interactions between adjacent molecules, which are stronger than London dispersion forces and contribute to a higher boiling point than that of a nonpolar analogue of similar size.
-
Molecular Symmetry and Packing: The spirocyclic nature of the molecule imparts a high degree of rigidity and a specific three-dimensional shape. While high symmetry can lead to efficient crystal packing and a higher melting point in solids, the non-planar and somewhat asymmetric nature of this compound may disrupt efficient packing in the solid state, contributing to its low melting point.
-
Absence of Hydrogen Bonding: As a ketone, this compound does not have any hydrogen atoms directly bonded to a highly electronegative atom like oxygen. Therefore, it cannot act as a hydrogen bond donor. This lack of hydrogen bonding results in a significantly lower boiling point compared to an alcohol of similar molecular weight, which would exhibit strong intermolecular hydrogen bonding.
Experimental Determination of Physical Properties
To ensure scientific rigor, predicted physical properties must be confirmed through experimental determination. The following are standard, self-validating protocols for measuring the melting and boiling points of a compound like this compound.
Boiling Point Determination by the Siwoloboff Method
This micro-scale method is ideal for determining the boiling point of a small quantity of a liquid sample.
Methodology:
-
Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into a small-diameter test tube (a fusion tube).
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end downwards.
-
Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.
-
Heating and Observation: The heating bath is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.
-
Boiling Point Identification: As the temperature approaches the boiling point of the liquid, the bubbling will become more rapid as the liquid vaporizes and displaces the remaining air. The heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
Cooling and Measurement: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
-
Validation: The procedure should be repeated at least twice, and the results should be consistent within a narrow range (e.g., ± 1 °C).
Logical Workflow for Boiling Point Determination
Caption: Workflow for the experimental determination of boiling point.
Melting Point Determination (for a Low-Melting Solid Context)
Given that this compound is a liquid at room temperature, its melting point is below this. To determine the melting point of a substance that is solid at or just below room temperature, the following capillary method is employed. This would be relevant for derivatives of this compound that are solids.
Methodology:
-
Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Purity Indication: A pure crystalline solid will typically have a sharp melting range of 0.5-1 °C. Impurities will generally cause a depression and broadening of the melting range.
Logical Workflow for Melting Point Determination
Caption: Workflow for the experimental determination of melting point.
Conclusion
The physical properties of this compound, namely its liquid state at room temperature and its predicted boiling point of 175.3 ± 8.0 °C, are consistent with its molecular structure. The presence of a polar carbonyl group within a rigid, non-hydrogen-bonding spirocyclic framework dictates its intermolecular interactions and, consequently, its physical state and volatility. While predicted values serve as a useful guide, experimental verification using standardized protocols, as detailed herein, is essential for accurate characterization and to ensure the purity of the compound for research and development applications.
References
Solubility of Spiro[3.3]heptan-2-one in organic solvents
An In-Depth Technical Guide to the Solubility of Spiro[3.3]heptan-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a saturated bicyclic ketone, is a molecule of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic scaffold offers a unique structural motif that can be exploited to design novel therapeutic agents with improved physicochemical and pharmacological properties. The spiro[3.3]heptane core is increasingly being recognized as a bioisostere for commonly used aromatic rings, providing a pathway to escape flatland and explore new chemical space. A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug development workflows. This guide provides a comprehensive overview of the predicted solubility of this compound, the underlying physicochemical principles governing its solubility, and a detailed protocol for its experimental determination.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key physicochemical parameters for this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | [1] |
| Molecular Weight | 110.15 g/mol | [1] |
| Physical Form | Liquid/Oil | [1] |
| Boiling Point | 175.3 ± 8.0 °C (Predicted) | [1] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [2] |
The presence of a carbonyl (C=O) group introduces a significant dipole moment, rendering the molecule polar. The topological polar surface area (TPSA) of 17.1 Ų is indicative of a molecule with moderate polarity, which will strongly influence its interactions with various solvents. The compact and rigid spirocyclic structure also plays a role in its packing and interaction with solvent molecules.
Predicted Solubility Profile of this compound
Based on these principles, a predicted solubility profile in common organic solvents is presented below. The qualitative solubility data from ChemicalBook, which states that it is sparingly soluble in chloroform and slightly soluble in ethyl acetate, provides a valuable experimental anchor for these predictions.[1]
| Solvent | Polarity Index (P') | Solvent Type | Predicted Solubility |
| Hexane | 0.1 | Non-polar | Low |
| Toluene | 2.4 | Non-polar (aromatic) | Moderate |
| Diethyl Ether | 2.8 | Polar aprotic | Moderate to High |
| Chloroform | 4.1 | Polar aprotic | Moderate (Sparingly soluble)[1] |
| Ethyl Acetate | 4.4 | Polar aprotic | Moderate (Slightly soluble)[1] |
| Tetrahydrofuran (THF) | 4.0 | Polar aprotic | High |
| Acetone | 5.1 | Polar aprotic | High |
| Methanol | 5.1 | Polar protic | Moderate to High |
| Ethanol | 4.3 | Polar protic | Moderate to High |
| Isopropanol | 3.9 | Polar protic | Moderate |
| Acetonitrile | 5.8 | Polar aprotic | Moderate to High |
| Dimethylformamide (DMF) | 6.4 | Polar aprotic | High |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar aprotic | High |
| Water | 10.2 | Polar protic | Low |
Discussion of Factors Influencing Solubility
Several key factors govern the solubility of this compound in organic solvents:
-
Polarity: The ketone functional group imparts polarity to the molecule. Therefore, it is expected to be more soluble in polar solvents than in non-polar solvents like hexane. The hydrocarbon spiro-framework, however, is non-polar and will limit its solubility in highly polar solvents like water.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor due to the lone pairs of electrons on the carbonyl oxygen. This allows for favorable interactions with polar protic solvents like alcohols (methanol, ethanol), which can act as hydrogen bond donors.[5][6]
-
Dipole-Dipole Interactions: The permanent dipole of the carbonyl group will lead to favorable dipole-dipole interactions with other polar molecules, including polar aprotic solvents like acetone, ethyl acetate, and chloroform.
-
Van der Waals Forces: The non-polar spiro[3.3]heptane backbone will interact with non-polar solvents through weaker London dispersion forces. This will contribute to some solubility in less polar solvents like toluene.
-
Molecular Size and Shape: The relatively small and compact structure of this compound is generally favorable for solubility, as it is easier for solvent molecules to surround it.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment:
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.
-
For samples with suspended particles, centrifuge the vials at a moderate speed to facilitate phase separation.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved material.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in each solvent.
-
Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula, accounting for the dilution factor:
Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound is a valuable building block in modern drug discovery, and a thorough understanding of its solubility is critical for its effective utilization. While quantitative experimental data remains sparse, a predictive assessment based on its physicochemical properties and the principles of polarity provides a strong framework for solvent selection. The molecule is anticipated to exhibit good solubility in a range of polar aprotic and polar protic organic solvents, with limited solubility in non-polar and aqueous media. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination.
References
- 1. This compound CAS#: 30152-57-9 [m.chemicalbook.com]
- 2. Spiro[3.3]heptan-1-one | C7H10O | CID 12542141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
Quantum chemical calculations on Spiro[3.3]heptan-2-one
An In-Depth Technical Guide to Quantum Chemical Calculations on Spiro[3.3]heptan-2-one
Abstract
The spiro[3.3]heptane scaffold has emerged as a crucial three-dimensional building block in modern medicinal chemistry, often serving as a saturated bioisostere for the benzene ring.[1][2][3][4] Its rigid, non-planar structure provides access to novel chemical space, making derivatives like this compound valuable targets for drug development.[2][5] This technical guide provides a comprehensive, step-by-step protocol for performing quantum chemical calculations on this compound using Density Functional Theory (DFT). Authored for researchers, computational chemists, and drug development professionals, this document details the theoretical basis for methodological choices, a complete computational workflow from structure optimization to property analysis, and guidance on interpreting the resulting data. The objective is to establish a self-validating and robust computational model for predicting the geometric, electronic, and thermodynamic properties of this important molecular scaffold.
Introduction: The Significance of this compound
The "escape from flatland" is a prevailing theme in contemporary drug discovery, emphasizing a shift from planar aromatic structures to more three-dimensional, sp³-rich scaffolds.[6] This transition often leads to improved physicochemical properties, such as enhanced solubility and metabolic stability.[5] The spiro[3.3]heptane core is a premier example of such a scaffold, recognized for its structural rigidity and unique spatial arrangement of substituents.[2] Its application as a saturated bioisostere for phenyl rings has been successfully demonstrated in analogs of major drugs, validating its importance in medicinal chemistry.[3][4]
The introduction of a ketone functional group, as in this compound, imparts specific electronic characteristics and provides a reactive handle for further synthetic transformations.[7][8] The inherent strain within the two four-membered rings of the spirocyclic system influences its reactivity and conformation.[5][9] Understanding these properties at a quantum-mechanical level is essential for predicting molecular behavior and designing new derivatives with desired biological activities.
Computational quantum chemistry offers a powerful toolkit for this purpose, allowing for the accurate prediction of molecular properties before embarking on costly and time-consuming laboratory synthesis.[10][11] This guide outlines a validated protocol for the computational analysis of this compound, providing the foundational knowledge for its virtual screening and rational design in drug discovery pipelines.
Theoretical Framework: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[12] This section explains the rationale behind the selection of Density Functional Theory (DFT) and appropriate basis sets for analyzing small organic molecules like this compound.
Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry due to its favorable balance of computational cost and accuracy.[10] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[10] This approach is governed by the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.
For small to medium-sized organic molecules, hybrid functionals often provide robust and reliable results.[12] A common and well-validated choice is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which incorporates a portion of exact Hartree-Fock exchange, offering a significant improvement over local or gradient-corrected functionals for many organic systems.[11][13]
The Role of the Basis Set
A basis set is a collection of mathematical functions used to construct the molecular orbitals.[14][15] In practice, larger basis sets provide more accurate results but at a higher computational expense.[15][16]
A suitable starting point for molecules of this size is a Pople-style split-valence basis set , such as 6-31G(d) .[14][17] Let's break down this nomenclature:
-
6-31G : This indicates a split-valence basis set where core atomic orbitals are described by a single function (a contraction of 6 Gaussian functions), while valence orbitals are described by two functions (one from 3 Gaussians and a more diffuse one from 1 Gaussian). This flexibility is crucial for describing chemical bonding.[16][17]
-
(d) : This denotes the addition of polarization functions (in this case, d-orbitals) to heavy (non-hydrogen) atoms. Polarization functions are essential for accurately describing the anisotropic electron distribution in molecules with multiple bonds, like the carbonyl group (C=O) in this compound.[17]
This combination of B3LYP/6-31G(d) represents a "theoretical model chemistry" that is widely used and benchmarked for structural and energetic calculations of organic molecules.[13][18]
The Computational Workflow: A Validated Protocol
This section provides a detailed, step-by-step methodology for conducting quantum chemical calculations on this compound. This workflow is designed to be self-validating, ensuring the reliability of the final results.
Caption: A typical workflow for quantum chemical calculations.
Experimental Protocol: Step-by-Step
-
Input Structure Generation:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: C1C2(CCC2)CC1=O.[19]
-
Use a molecular modeling software package (e.g., Avogadro, GaussView, ChemDraw) to convert the SMILES string into an initial 3D structure.
-
Perform a quick preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry for the more computationally intensive DFT calculations.[20]
-
-
Geometry Optimization:
-
Objective: To find the coordinates of the atoms that correspond to the lowest energy state of the molecule on the potential energy surface.[21][22]
-
Software: Use a quantum chemistry software package like Gaussian, ORCA, or PySCF.[23]
-
Input Keywords:
-
#p B3LYP/6-31G(d) Opt
-
Specify charge (0) and multiplicity (singlet, 1).
-
-
Execution: Submit the calculation. The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.[21]
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure is a true energy minimum and to compute thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE).[18][22]
-
Protocol: This calculation is performed on the optimized geometry from the previous step.
-
Input Keywords:
-
#p B3LYP/6-31G(d) Freq
-
-
Validation: A successful optimization is confirmed by the absence of any imaginary frequencies in the output.[18][20] An imaginary frequency indicates a saddle point (a transition state), not a minimum, and the initial structure must be perturbed and re-optimized.[22]
-
-
Molecular Property Calculations:
-
Objective: To compute key electronic and spectroscopic properties from the validated, optimized structure.
-
Protocol: These properties are typically calculated as part of the frequency job or in a subsequent single-point energy calculation.
-
Key Properties:
-
Thermodynamic Data: The output of the frequency calculation will provide the ZPVE, enthalpy, and Gibbs free energy.
-
Frontier Molecular Orbitals (FMOs): Analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting reactivity.
-
-
Caption: Relationship between theoretical and practical components.
Data Presentation and Interpretation
The output from these calculations provides a wealth of quantitative data. Presenting this information in a structured format is crucial for analysis and comparison.
Table 1: Selected Optimized Geometric Parameters for this compound
(Note: These are illustrative values based on typical bond lengths for similar structures. Actual calculated values should be extracted from the computational output.)
| Parameter | Description | Calculated Value (Å or °) |
| r(C=O) | Carbonyl Bond Length | 1.22 Å |
| r(C-C)spiro | Spiro-Carbon to CH₂ Bond | 1.56 Å |
| r(C-C)keto | Carbonyl α-Carbon Bond | 1.53 Å |
| ∠(C-CO-C) | Angle within Ketone Ring | ~90.0 ° |
| ∠(C-Cspiro-C) | Angle within Cyclobutane Ring | ~89.5 ° |
Interpretation: The calculated bond lengths and angles highlight the significant strain in the cyclobutane rings, with angles deviating substantially from the ideal sp³ tetrahedral angle of 109.5°. The C=O bond length is typical for a ketone.
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Description | Calculated Value |
| Total Electronic Energy | B3LYP/6-31G(d) Energy | (Value in Hartrees) |
| Zero-Point Vibrational Energy (ZPVE) | Vibrational energy at 0 K | (Value in kcal/mol) |
| HOMO Energy | Highest Occupied Molecular Orbital | (Value in eV) |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | (Value in eV) |
| HOMO-LUMO Gap | ELUMO - EHOMO | (Value in eV) |
| Dipole Moment | Measure of molecular polarity | (Value in Debye) |
Interpretation:
-
ZPVE: This value should be added to the total electronic energy for the most accurate comparison of energies between different isomers or conformers.[18]
-
HOMO/LUMO: The HOMO energy relates to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). A large HOMO-LUMO gap generally implies high kinetic stability.
-
MEP Map: Analysis of the MEP surface would show a strongly negative potential (red/yellow) around the carbonyl oxygen, indicating it is the primary site for electrophilic attack. The regions around the hydrogen atoms would show a positive potential (blue), making them susceptible to nucleophilic attack.
Conclusion
This guide provides a robust and scientifically grounded framework for performing and interpreting quantum chemical calculations on this compound. By following the detailed workflow—from initial structure generation and DFT-based geometry optimization to validation via frequency analysis—researchers can reliably predict the key structural, electronic, and thermodynamic properties of this valuable medicinal chemistry scaffold. The insights gained from this computational analysis, particularly regarding molecular geometry, strain, and electronic reactivity, are indispensable for guiding the rational design and synthesis of novel spiro[3.3]heptane derivatives for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Size‐Programmable Matteson‐Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 11. Generative organic electronic molecular design informed by quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 15. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 16. jetir.org [jetir.org]
- 17. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. This compound(30152-57-9) 1H NMR [m.chemicalbook.com]
- 20. youtube.com [youtube.com]
- 21. 6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB - ORCA 6.0 Manual [faccts.de]
- 22. par.nsf.gov [par.nsf.gov]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Stereochemistry of substituted Spiro[3.3]heptan-2-ones
An In-Depth Technical Guide to the Stereochemistry of Substituted Spiro[3.3]heptan-2-ones
Authored by Gemini, Senior Application Scientist
Abstract
The spiro[3.3]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its inherent three-dimensionality, rigidity, and favorable physicochemical properties.[1][2] Its utility as a bioisosteric replacement for aromatic rings has propelled an "escape from flatland," enabling the exploration of novel chemical space in drug discovery.[1][3][4] This guide provides a comprehensive technical overview of the stereochemical intricacies associated with substituted spiro[3.3]heptan-2-ones. We will delve into the fundamental principles of chirality in these systems, explore state-of-the-art stereoselective synthetic strategies, detail robust analytical methods for stereochemical assignment, and discuss the implications for drug development professionals.
The Unique Stereochemical Landscape of the Spiro[3.3]heptane Core
The spiro[3.3]heptane framework, consisting of two cyclobutane rings sharing a single carbon atom (the spirocenter), presents a unique and challenging stereochemical canvas. Unlike simple substituted cycloalkanes, the stereochemistry of these molecules is not defined solely by chiral centers but is often dominated by the rigid, non-planar arrangement of the two rings.
Axial Chirality: The Dominant Stereochemical Feature
In appropriately substituted spiro[3.3]heptanes, such as those with non-identical substituents at the 2- and 6-positions, the molecule lacks a plane of symmetry and becomes chiral, even in the absence of traditional stereogenic carbon atoms. This is a classic example of axial chirality , where the stereoisomers are non-superimposable mirror images (enantiomers) due to restricted rotation around the spirocyclic axis.[5][6][7] The two enantiomers are designated using (R) and (S) nomenclature based on the Cahn-Ingold-Prelog priority rules applied to the groups arranged along the chirality axis.[6][7]
The rigidity of the spiro[3.3]heptane skeleton prevents the interconversion of these enantiomers under normal conditions, making their selective synthesis and characterization paramount.[5]
Figure 1: Axial chirality in a 2,6-disubstituted spiro[3.3]heptane. The two structures are non-superimposable mirror images.
Conformational Constraints and Ring Strain
The cyclobutane rings within the spiro[3.3]heptane core are not perfectly planar. They adopt a puckered conformation to alleviate some of the inherent angle and torsional strain.[8] The strain energy of the spiro[3.3]heptane system significantly influences its reactivity.[9][10] Synthetic strategies often leverage this strain; for instance, strain-releasing rearrangements can provide efficient access to the core structure.[11][12]
The introduction of substituents, particularly the ketone at the 2-position, further influences the preferred conformation. This puckering creates distinct pseudo-axial and pseudo-equatorial positions on each ring, which can lead to the formation of diastereomers when additional substituents are present. Understanding and controlling the stereochemical relationship between these substituents is a central challenge in their synthesis.
Stereoselective Synthesis of Substituted Spiro[3.3]heptan-2-ones
Achieving stereocontrol in the synthesis of spiro[3.3]heptan-2-ones requires carefully designed strategies that can establish multiple stereocenters or control axial chirality with high fidelity.
Chiral Auxiliary-Mediated Synthesis
One of the most reliable methods for introducing chirality is through the use of a covalently bonded chiral auxiliary. These methods are particularly effective for creating specific stereoisomers of amino-substituted spiro[3.3]heptanes, which are valuable precursors to spiro[3.3]heptan-2-ones.
A notable example is the modified Strecker reaction employing Ellman's sulfinamide as a chiral auxiliary on a racemic spirocyclic ketone.[13] While the initial diastereoselectivity may be moderate, the resulting diastereomeric products are often separable by chromatography. Subsequent removal of the auxiliary yields the enantiopure amine, which can be further functionalized.[13] Similarly, diastereoselective additions of anions to Davis-Ellman's imines have proven effective for preparing enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes, which are structural relatives.[14][15]
Causality: The chiral auxiliary, with its defined three-dimensional structure, biases the approach of the incoming nucleophile to one face of the imine or ketone, leading to the preferential formation of one diastereomer over the other. The steric bulk and electronic properties of the auxiliary are critical to achieving high levels of stereocontrol.
Enzyme-Catalyzed Asymmetric Synthesis and Resolution
Biocatalysis offers a powerful and environmentally benign approach to accessing chiral spiro[3.3]heptane derivatives. Enzymes, with their highly structured active sites, can recognize prochiral substrates or differentiate between enantiomers with exquisite precision.[16]
-
Asymmetric Hydrolysis: Esterases, such as Pig Liver Esterase (PLE), can be used for the asymmetric hydrolysis of prochiral tetraesters of spiro[3.3]heptane, yielding products with axial chirality and moderate to high optical purity.[17]
-
Kinetic Resolution: Racemic mixtures of substituted spiro[3.3]heptane derivatives can be resolved through enantioselective enzyme-catalyzed hydrolysis or reduction.[17] For instance, ketoreductases (KREDs) can selectively reduce one enantiomer of a racemic spiro[3.3]heptan-2-one, allowing for the separation of the unreacted ketone enantiomer and the chiral alcohol product.[16]
Causality: The enzyme's chiral active site pocket binds the substrate in a specific orientation. This precise positioning ensures that the catalytic residues can only act upon one of the two prochiral faces or one of the two enantiomers, leading to a highly stereoselective transformation.[16]
Strain-Relocating Semipinacol Rearrangements
Innovative strategies that leverage the inherent ring strain of precursors can lead to highly efficient and stereospecific syntheses. A novel approach involves the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with 1-sulfonylcyclopropanols.[11] The resulting intermediate undergoes an acid-mediated semipinacol rearrangement. This process is fully regio- and stereospecific, transferring the chirality from a substituted cyclopropanone equivalent to the final spiro[3.3]heptan-1-one product.[11]
Figure 2: A workflow for achieving enantiopure spiro[3.3]heptan-2-ones.
Analytical Techniques for Stereochemical Determination
Unambiguous assignment of the absolute and relative stereochemistry of substituted spiro[3.3]heptan-2-ones is critical. This requires a combination of spectroscopic and analytical techniques, where each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the constitution and relative configuration of molecules in solution.[18]
-
¹H and ¹³C NMR: These standard 1D experiments confirm the molecular framework. The rigid, puckered nature of the spirocycle often results in diastereotopic protons, which have different chemical shifts and coupling constants, providing initial clues about the stereochemistry.[19][20] Protons alpha to the carbonyl group are typically deshielded.[19]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments are indispensable for determining relative stereochemistry.[20] They detect through-space correlations between protons that are close to each other (<5 Å), regardless of whether they are connected through bonds. By observing NOE cross-peaks between specific protons on the two different rings or between substituents and ring protons, one can build a 3D model of the molecule's preferred conformation and establish the cis or trans relationship of substituents.[20][21]
Single-Crystal X-ray Crystallography
When a suitable single crystal can be obtained, X-ray crystallography provides the definitive, unambiguous determination of both the relative and absolute stereochemistry of a molecule in the solid state.[13] The resulting 3D structural model provides precise bond lengths, bond angles, and torsional angles, serving as the "gold standard" for structural validation.[3][22][23] It is often used to confirm the stereochemical assignments made by other methods, such as NMR or chiral synthesis.[13][24]
Data Presentation: Comparative NMR Shifts
The following table illustrates how ¹H NMR chemical shifts can differ between diastereomers of a hypothetical 6-substituted this compound, highlighting the sensitivity of the technique to stereochemistry.
| Proton | Diastereomer A (cis) δ (ppm) | Diastereomer B (trans) δ (ppm) | Rationale for Difference |
| H-6 | 3.85 | 4.10 | The spatial orientation of H-6 relative to the carbonyl group's magnetic anisotropy cone differs. |
| H-1a | 2.95 | 2.80 | Changes in the ring puckering and through-space effects from the C-6 substituent alter the shielding. |
| H-1b | 2.70 | 2.75 | Subtle conformational adjustments affect the chemical environment of the diastereotopic H-1 protons. |
| H-3a | 3.10 | 3.12 | Protons adjacent to the carbonyl are less affected by the remote stereocenter at C-6. |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
A self-validating protocol must be robust and reproducible. The following provides a generalized, step-by-step methodology for the key stages of stereochemical analysis.
Protocol 1: Stereochemical Assignment using 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to assign all possible resonances.
-
Set up a phase-sensitive 2D NOESY experiment on a high-field NMR spectrometer (≥400 MHz).
-
Causality: A high field is crucial for resolving complex, overlapping signals common in these rigid systems.[25]
-
Use a mixing time (τₘ) appropriate for a molecule of this size, typically in the range of 500-800 ms. The optimal mixing time allows for the buildup of NOE signals without being compromised by spin diffusion.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Apply a squared sine-bell window function in both dimensions before Fourier transformation to improve resolution.
-
Analysis & Interpretation:
-
Identify diagonal peaks corresponding to the 1D ¹H spectrum.
-
Systematically identify off-diagonal cross-peaks. A cross-peak between proton A and proton B indicates they are spatially close.
-
Correlate the observed NOEs with molecular models of the possible diastereomers. For example, a strong NOE between a substituent at C-6 and a proton at C-1 would suggest a cis relationship.
-
Trustworthiness: The absence or presence of key NOE correlations provides a self-validating system for confirming or refuting a proposed stereochemical assignment.[20]
-
Conclusion and Outlook for Drug Development
The stereochemistry of substituted spiro[3.3]heptan-2-ones is a rich and complex field that holds significant importance for medicinal chemistry. The rigid, three-dimensional nature of this scaffold allows for the precise positioning of pharmacophoric groups in space, potentially leading to enhanced potency and selectivity.[1][26] As bioisosteres for flat aromatic rings, they can significantly improve physicochemical properties such as solubility and metabolic stability, which are critical parameters in drug design.[3][4]
A thorough understanding of the principles of axial chirality, coupled with the strategic application of stereoselective synthesis and rigorous analytical characterization, is essential for any researcher or drug development professional working with this scaffold. The continued development of novel synthetic methods, particularly those leveraging catalysis and enzymatic transformations, will undoubtedly expand the accessible chemical space and solidify the role of spiro[3.3]heptanes as a cornerstone of modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ring strain - Wikipedia [en.wikipedia.org]
- 11. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. magritek.com [magritek.com]
- 26. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of Spiro[3.3]heptan-2-one Derivatives
Introduction: The Rising Prominence of Spiro[3.3]heptanes in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is perpetual. Among the emerging classes of sp³-rich motifs, the spiro[3.3]heptane framework has garnered significant attention for its unique three-dimensional structure and favorable physicochemical properties.[1][2] Its rigid, non-planar geometry provides an escape from the "flatland" of traditional aromatic and heteroaromatic rings, offering a pathway to compounds with enhanced solubility, metabolic stability, and target selectivity.[3][4] The spiro[3.3]heptane core is increasingly being recognized as a valuable bioisostere for phenyl and other aromatic groups, enabling the design of novel therapeutics with improved pharmacological profiles.[4][5]
This application note provides a comprehensive guide to the scalable synthesis of spiro[3.3]heptan-2-one derivatives, key building blocks that serve as versatile intermediates for the elaboration of a wide array of functionalized spiro[3.3]heptane compounds. We will delve into robust and scalable synthetic strategies, providing detailed, step-by-step protocols and explaining the rationale behind critical experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this exciting scaffold in their discovery programs.
Strategic Approaches to the Spiro[3.3]heptane Core
The construction of the strained spiro[3.3]heptane skeleton on a large scale presents unique challenges. Several synthetic strategies have been developed, each with its own advantages and limitations. This guide will focus on the most practical and scalable methods for accessing this compound and its derivatives. The primary approaches can be broadly categorized as:
-
Double Alkylation of Malonates or TosMIC with 1,1-Bis(bromomethyl)cyclobutane Derivatives: This is a convergent and highly effective method for constructing the spiro[3.3]heptane core.[6]
-
[2+2] Cycloaddition Reactions: Photochemical methods like the Paternò-Büchi reaction can be employed to form the spirocyclic oxetane precursors, which can then be converted to this compound derivatives.[7][8]
-
Ring-Expansion Reactions: Semipinacol-type rearrangements of bicyclobutylcyclopropanol intermediates offer a novel and efficient route to the spiro[3.3]heptan-1-one motif.[9]
The following sections will provide detailed protocols and mechanistic insights for selected scalable synthetic routes.
Protocol 1: Scalable Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid via Double Malonate Alkylation
This protocol details a robust and scalable synthesis of a key spiro[3.3]heptane intermediate, the dicarboxylic acid, which can be further transformed into this compound. The key step involves the double alkylation of diethyl malonate with a suitable 1,1-bis(bromomethyl)cyclobutane derivative.[6]
Workflow Diagram
Caption: Workflow for the scalable synthesis of spiro[3.3]heptane carboxylic acid derivatives.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
-
Rationale: This step constructs the core spiro[3.3]heptane framework through a double nucleophilic substitution reaction. Sodium hydride is used as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate that attacks the electrophilic carbon of the C-Br bond. The reaction is performed twice on the same malonate carbon to form the spirocenter.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, e.g., 4.8 g, 0.12 mol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, add a solution of diethyl malonate (e.g., 16.0 g, 0.1 mol) in anhydrous THF (50 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 1,1-bis(bromomethyl)cyclobutane (e.g., 24.2 g, 0.1 mol) in anhydrous THF (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Step 2: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid
-
Rationale: The diester is hydrolyzed to the corresponding dicarboxylic acid under basic conditions. This saponification reaction is a standard procedure for converting esters to carboxylic acids.
-
Dissolve the diethyl spiro[3.3]heptane-2,6-dicarboxylate (e.g., 25.4 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (100 mL).
-
Add sodium hydroxide (e.g., 12.0 g, 0.3 mol) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield spiro[3.3]heptane-2,6-dicarboxylic acid.
Note: For the synthesis of mono-functionalized this compound precursors, a thermal decarboxylation of the dicarboxylic acid can be performed to yield spiro[3.3]heptane-2-carboxylic acid.[6]
Quantitative Data Summary
| Step | Reactants | Key Reagents | Scale | Yield | Purity |
| 1 | Diethyl malonate, 1,1-Bis(bromomethyl)cyclobutane | NaH, THF | Up to 120 g[6] | 62%[6] | >95% |
| 2 | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | NaOH, EtOH/H₂O | Up to 118 g[6] | ~90% | >98% |
Protocol 2: Synthesis of this compound via [2+2] Photocycloaddition (Paternò-Büchi Reaction)
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[10][11] This approach can be adapted for the synthesis of this compound precursors.
Reaction Mechanism
Caption: Generalized mechanism of the Paternò-Büchi reaction.
Detailed Experimental Protocol
Step 1: Photochemical [2+2] Cycloaddition
-
Rationale: This step utilizes photochemical energy to promote the cycloaddition reaction. The choice of solvent and alkene is crucial for the reaction efficiency and selectivity. p-Xylene can be used to suppress competing alkene dimerization.[7]
-
In a quartz reaction vessel, dissolve cyclobutanone (e.g., 1.0 equiv) and a suitable alkene (e.g., 1,1-diethoxyethene, 1.2 equiv) in a solvent such as acetonitrile or p-xylene. The concentration should be optimized, typically around 0.1 M.
-
Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.
-
Irradiate the reaction mixture with a medium-pressure mercury lamp (e.g., 450 W) while maintaining the temperature at around 20-25 °C using a cooling bath.
-
Monitor the reaction progress by GC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates and reaction scale.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the spirocyclic oxetane.
Step 2: Conversion of the Oxetane to this compound
-
Rationale: The oxetane intermediate can be converted to the desired ketone through various synthetic transformations, such as acid-catalyzed rearrangement or hydrogenolysis, depending on the specific structure of the oxetane.
This step is highly substrate-dependent and requires specific method development based on the oxetane intermediate obtained in Step 1. For a generic 2,2-diethoxyspiro[3.3]heptan-6-one, acid-catalyzed hydrolysis would yield the desired ketone.
Key Considerations for Scalability
-
Photoreactor Design: For large-scale reactions, a flow reactor or a larger batch reactor with efficient light penetration and cooling is necessary.
-
Quantum Yield: The efficiency of the photochemical reaction (quantum yield) will significantly impact the scalability.
-
Byproduct Formation: Competing reactions such as alkene dimerization can reduce the yield and complicate purification. The use of additives like p-xylene can mitigate this issue.[7]
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic methodologies.[6][7] To ensure the trustworthiness and self-validation of these procedures, the following practices are essential:
-
Thorough Characterization: All intermediates and final products should be rigorously characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to confirm their identity and purity.
-
Reaction Monitoring: Close monitoring of reaction progress by techniques like TLC, GC-MS, or HPLC is crucial to determine the optimal reaction time and identify any potential side reactions.
-
Consistency and Reproducibility: The protocols should be performed multiple times to ensure the reproducibility of yields and purity. Any deviations should be carefully documented and investigated.
By adhering to these principles, researchers can confidently implement these scalable synthetic routes for the production of high-quality this compound derivatives for their research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Chemicals [chemicals.thermofisher.cn]
Application Notes & Protocols: Asymmetric Synthesis of Chiral Spiro[3.3]heptan-2-one
Introduction: The Strategic Value of Chiral Spiro[3.3]heptanes
The spiro[3.3]heptane framework has emerged as a privileged scaffold in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a distinct exit vector geometry that is fundamentally different from traditional flat, aromatic rings. This unique topology has established the spiro[3.3]heptane core as a valuable saturated bioisostere for mono-, meta-, and para-substituted benzene rings, offering a pathway to escape "flatland" in molecular design.[1][2] By replacing aromatic moieties with this sp3-rich scaffold, researchers can significantly improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[2]
The introduction of chirality into this framework further expands its utility, allowing for precise spatial orientation of functional groups to optimize interactions with biological targets. Chiral spiro[3.3]heptan-2-one, in particular, is a versatile building block. The ketone functionality serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures. However, the synthesis of this strained spirocyclic ketone in an enantiomerically pure form presents a significant challenge, requiring sophisticated catalytic systems to control stereochemistry effectively.
This guide provides an in-depth analysis of modern strategies for the asymmetric synthesis of chiral this compound and its derivatives, with a focus on explaining the causal relationships behind methodological choices. We present a detailed protocol for a state-of-the-art biocatalytic approach, offering a robust and highly selective route to these valuable chiral synthons.
Core Concepts: Navigating Asymmetric Strategies
The construction of the strained bis-cyclobutane system of spiro[3.3]heptane with simultaneous control of a stereocenter is non-trivial. Several distinct strategies have been developed, each with its own merits and limitations.
-
Metal-Catalyzed Cycloadditions & Rearrangements: Transition metal catalysis offers a powerful toolkit for complex bond formations.[3] For spirocycles, methods such as palladium-catalyzed asymmetric allylic alkylation (AAA) followed by an intramolecular Heck reaction can be employed to construct the spirocyclic core with high enantioselectivity.[4] While powerful, these multi-step sequences often require significant optimization of catalysts, ligands, and reaction conditions. Another innovative approach involves a 'strain-relocating' semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates to form the spiro[3.3]heptan-1-one motif, a method that has been shown to be stereospecific for producing optically active products.[5]
-
Organocatalysis: Chiral small molecules, or organocatalysts, can effectively induce enantioselectivity in a variety of transformations. For spirocyclic systems, organocatalytic 1,3-dipolar cycloadditions have been successfully applied to generate complex scaffolds like spiro[pyrrolidin-3,3′-oxindoles] with excellent stereocontrol.[6] The application of organocatalysis to the specific synthesis of this compound is an area of ongoing research, offering a metal-free alternative to traditional methods.
-
Biocatalysis and Enzymatic Resolutions: Leveraging the exquisite selectivity of enzymes offers a highly efficient and environmentally benign approach to chiral synthesis.[7][8] Two primary biocatalytic strategies are relevant:
-
Kinetic Resolution: A racemic mixture of a spiro[3.3]heptane derivative is treated with an enzyme (e.g., a lipase or esterase) that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the transformed product.[9] This method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
-
Asymmetric Desymmetrization: A prochiral substrate is converted into a single enantiomer of a chiral product. Ketoreductases (KREDs) are particularly effective for the desymmetrization of prochiral ketones, reducing one of two enantiotopic carbonyl groups to furnish a chiral alcohol with very high enantiomeric excess (ee).[10] This approach can theoretically achieve 100% yield and is a cornerstone of modern industrial biocatalysis.
-
Comparative Analysis of Synthetic Strategies
| Strategy | Key Catalyst/Reagent | Typical ee% | Yield | Advantages | Disadvantages | Reference(s) |
| Enzymatic Desymmetrization | Ketoreductase (KRED) | >99% | High | Exceptional enantioselectivity, mild/green conditions, high potential yield. | Requires screening of enzyme libraries, substrate specificity can be narrow. | [10] |
| Pd-Catalyzed AAA/Heck | Pd(0) / Chiral Ligand (e.g., Trost Ligand) | 90-95% | Moderate-High | Broad substrate scope, well-established methodology. | Multi-step, potential for metal contamination, requires expensive ligands. | [4][11] |
| Strain-Relocating Rearrangement | Lewis/Brønsted Acid | Stereospecific | Good | Novel transformation, accesses strained systems efficiently. | Requires highly strained precursors, scope may be limited. | [5] |
| Enzymatic Kinetic Resolution | Lipase/Esterase | >98% | <50% | High enantiopurity, uses readily available enzymes. | Maximum theoretical yield of 50%, requires separation of product and starting material. | [9] |
Featured Methodology: Ketoreductase-Catalyzed Desymmetrization
We have selected biocatalytic desymmetrization as the featured protocol due to its exceptional enantioselectivity, operational simplicity, and adherence to green chemistry principles. This strategy involves the enzymatic reduction of a prochiral diketone precursor or a related functionalized ketone. The chosen ketoreductase, guided by its complex chiral active site, selectively delivers a hydride to one face of the carbonyl group, generating a single enantiomer of the corresponding chiral alcohol. This alcohol can then be used directly or oxidized to the target chiral ketone.
The following protocol is based on the successful desymmetrization of a spiro[3.3]heptane derivative, demonstrating a powerful and adaptable method for this class of molecules.[10]
Logical Workflow of Biocatalytic Desymmetrization
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective, transition metal catalyzed cycloisomerizations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xiao.rice.edu [xiao.rice.edu]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Publications 1994-Present [web.stanford.edu]
Application Notes and Protocols: High-Fidelity Reduction of Spiro[3.3]heptan-2-one to Spiro[3.3]heptan-2-ol
Abstract
This comprehensive guide details the chemical reduction of spiro[3.3]heptan-2-one to its corresponding alcohol, spiro[3.3]heptan-2-ol. Spirocyclic scaffolds, particularly the rigid spiro[3.3]heptane framework, are of burgeoning interest in medicinal chemistry and drug development as bioisosteres for common aromatic rings, offering improved physicochemical properties and novel three-dimensional chemical space.[1][2] This document provides a deep dive into the mechanistic nuances of the reduction, a comparative analysis of common hydride reducing agents, and detailed, validated protocols for both laboratory and scale-up applications. The target audience for this guide includes researchers, synthetic chemists, and professionals in the pharmaceutical and biotechnology sectors.
Introduction: The Significance of the Spiro[3.3]heptane Moiety
The spiro[3.3]heptane core is a unique, three-dimensional, and rigid scaffold that has emerged as a valuable building block in modern drug discovery.[1] Its non-planar structure provides access to novel chemical space, a critical factor in the design of new therapeutic agents.[1] Furthermore, the spiro[3.3]heptane motif has been successfully employed as a saturated bioisostere of benzene, offering a pathway to patent-free analogs of existing drugs with potentially improved metabolic stability and solubility.[2] The conversion of the readily accessible this compound to spiro[3.3]heptan-2-ol is a pivotal transformation, as the resulting alcohol serves as a versatile intermediate for further functionalization, enabling the synthesis of a diverse array of spiro[3.3]heptane derivatives for screening in drug discovery programs.
Mechanistic Considerations and Stereoselectivity
The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis, typically achieved through the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of reducing agent and reaction conditions can significantly influence the reaction's efficiency and, crucially, its stereochemical outcome.
Hydride Attack and Facial Selectivity
In the case of this compound, the carbonyl group is situated on one of the two four-membered rings. The approach of the hydride nucleophile can occur from two distinct faces of the planar carbonyl group, potentially leading to two diastereomeric products: the endo- and exo-alcohols.
The stereochemical outcome is governed by the relative steric hindrance of the two faces. In the spiro[3.3]heptane system, the opposing cyclobutane ring presents a significant steric shield. Therefore, the hydride is expected to preferentially attack from the less hindered "endo" face, leading to the "endo"-alcohol as the major diastereomer. The degree of this diastereoselectivity can be influenced by the size of the reducing agent and the reaction temperature.
Comparative Analysis of Reducing Agents
Two of the most common and versatile hydride reducing agents for ketones are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). While both effectively reduce ketones to alcohols, they differ significantly in their reactivity and handling requirements.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder, more selective | Stronger, less selective |
| Functional Group Tolerance | Reduces aldehydes and ketones | Reduces aldehydes, ketones, esters, carboxylic acids, amides, and more.[3] |
| Solvent Compatibility | Protic solvents (e.g., methanol, ethanol, water) | Aprotic solvents (e.g., diethyl ether, THF) |
| Safety and Handling | Relatively safe, stable in air | Highly reactive, pyrophoric, reacts violently with water and protic solvents.[4] |
| Work-up | Simple aqueous quench | Careful, multi-step quench required to manage reactive byproducts.[5] |
For the specific reduction of this compound, where the only reducible functional group is the ketone, the milder and safer sodium borohydride is generally the preferred reagent for laboratory-scale synthesis. Lithium aluminum hydride, while highly effective, presents greater handling challenges and is typically reserved for more difficult reductions or when other functional groups that are inert to NaBH₄ need to be reduced simultaneously.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the reduction of this compound using both sodium borohydride and lithium aluminum hydride.
Protocol 1: Sodium Borohydride Reduction in Methanol
This protocol is recommended for its simplicity, safety, and high yield.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: After completion of the reaction, slowly and carefully add deionized water (5 mL per gram of ketone) to quench the excess NaBH₄.
-
Acidification: Acidify the reaction mixture to pH ~2 by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude spiro[3.3]heptan-2-ol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Behind the Steps:
-
The use of methanol as a solvent allows for the dissolution of both the ketone and the sodium borohydride.
-
The reaction is performed at low temperature to control the rate of reaction and potentially enhance diastereoselectivity.
-
A slight excess of NaBH₄ is used to ensure complete conversion of the starting material.
-
The acidic workup protonates the intermediate alkoxide to form the final alcohol product and also neutralizes any remaining borohydride.
Protocol 2: Lithium Aluminum Hydride Reduction in Tetrahydrofuran
This protocol is suitable for researchers experienced in handling air- and moisture-sensitive reagents.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
LiAlH₄ Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (1.2 eq) in anhydrous THF (15 mL per gram of LiAlH₄).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (5 mL per gram of ketone) and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Fieser Work-up: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:
-
'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake with THF.
-
Drying and Concentration: Combine the filtrate and washings, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude spiro[3.3]heptan-2-ol.
-
Purification: Purify by flash column chromatography on silica gel if required.
Behind the Steps:
-
Strict anhydrous and inert conditions are paramount to prevent the violent reaction of LiAlH₄ with moisture and atmospheric oxygen.[4]
-
The dropwise addition of the ketone at low temperature controls the exothermic reaction.
-
The Fieser work-up is a standardized and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered off.[5]
Characterization of Spiro[3.3]heptan-2-ol
The successful synthesis of spiro[3.3]heptan-2-ol can be confirmed by a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH). The integration of signals can be used to determine the diastereomeric ratio of the endo and exo products.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbon attached to the hydroxyl group in the range of 60-75 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. The disappearance of the sharp carbonyl (C=O) stretch from the starting material (around 1740-1760 cm⁻¹) is a key indicator of a complete reaction.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of spiro[3.3]heptan-2-ol (112.17 g/mol ).
Workflow and Logic Diagram
Conclusion
The reduction of this compound to spiro[3.3]heptan-2-ol is a straightforward yet crucial transformation for accessing a wide range of novel spirocyclic compounds for applications in drug discovery and materials science. This guide has provided a thorough overview of the mechanistic principles, a comparison of suitable reducing agents, and detailed, actionable protocols. By understanding the underlying chemistry and adhering to the outlined procedures, researchers can confidently and safely synthesize spiro[3.3]heptan-2-ol, a valuable building block for the development of next-generation molecules.
References
Application Notes and Protocols: Spiro[3.3]heptan-2-one as a Versatile Building Block for Bioactive Molecules
Introduction: Embracing the Third Dimension in Drug Discovery
The principle of "escaping from flatland" has become a central theme in modern medicinal chemistry, advocating for the move away from planar, aromatic scaffolds towards more three-dimensional, sp³-rich structures. This shift is driven by the pursuit of novel chemical matter with improved physicochemical properties, such as enhanced solubility, metabolic stability, and target selectivity.[1][2][3] Within this paradigm, spirocyclic systems have emerged as particularly valuable motifs. Their inherent rigidity and well-defined exit vectors allow for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4]
Among the diverse array of spirocyclic scaffolds, the spiro[3.3]heptane core has garnered significant attention.[1][2] Its unique, strained bicyclic system offers a rigid framework that has been successfully employed as a bioisostere for benzene and other cyclic moieties in drug candidates.[5][6] This application note focuses on a key derivative of this scaffold: Spiro[3.3]heptan-2-one . The presence of the ketone functionality provides a versatile chemical handle for a wide range of transformations, making it an invaluable starting material for the synthesis of complex, biologically active molecules. We will explore the synthesis of this building block and provide detailed protocols for its subsequent functionalization, highlighting its potential in drug discovery and development.
Synthesis of the Spiro[3.3]heptane Core: The [2+2] Cycloaddition Approach
A common and effective method for constructing the spiro[3.3]heptane framework is through a sequence of [2+2] cycloaddition reactions. This strategy allows for the controlled formation of the two cyclobutane rings. A representative synthesis of a substituted this compound is outlined below.
Protocol 1: Synthesis of a Substituted this compound via [2+2] Cycloaddition
This protocol describes a two-step process starting from an appropriately substituted olefin and employing a ketene cycloaddition.
Step 1: [2+2] Cycloaddition of Dichloroketene with a Styrenic Olefin
-
Rationale: The reaction of dichloroketene, generated in situ, with an electron-rich olefin like 4-chlorostyrene provides a dichlorocyclobutanone intermediate. This reaction is a reliable method for forming four-membered rings. The use of activated zinc is crucial for the dehalogenation of trichloroacetyl chloride to generate the ketene.
-
Procedure:
-
To a stirred suspension of activated zinc-copper couple (2.5 equivalents) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen), add a solution of 4-chlorostyrene (1.0 equivalent) and phosphorus oxychloride (1.2 equivalents).
-
Slowly add a solution of trichloroacetyl chloride (1.2 equivalents) in anhydrous diethyl ether to the reaction mixture at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the dichlorocyclobutanone intermediate.
-
Step 2: Reductive Dechlorination and Ring Expansion
-
Rationale: The resulting dichlorocyclobutanone can be dechlorinated, and under appropriate conditions, a second cyclobutane ring can be formed to yield the spiro[3.3]heptane skeleton.
-
Procedure:
-
The specific conditions for the second ring formation can vary depending on the desired substitution pattern. For the parent this compound, a different synthetic approach is often more direct. A more general method for creating the spirocycle involves the double alkylation of a suitable nucleophile with a 1,1-bis(electrophilic)cyclobutane.
-
A More Direct Synthesis of this compound
A more direct and scalable synthesis of the parent this compound involves the reaction of a keteneiminium salt with an alkene.[7]
-
Reaction: The thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with ethylene in the presence of triflic anhydride and a non-nucleophilic base, followed by hydrolysis, yields this compound.
-
Causality: The triflic anhydride activates the amide, leading to the formation of a keteneiminium salt. This reactive intermediate undergoes a [2+2] cycloaddition with the alkene (ethylene). The subsequent hydrolysis of the resulting vinamidinium salt furnishes the desired cyclobutanone.
Functionalization of this compound: A Gateway to Bioactive Molecules
The ketone group in this compound is a versatile functional handle that allows for a variety of chemical transformations. These modifications are crucial for introducing the necessary pharmacophoric elements for biological activity.
Protocol 2: Reductive Amination for the Synthesis of Spiro[3.3]heptan-2-amine
-
Rationale: Reductive amination is a powerful and widely used method for converting ketones into amines. This transformation is fundamental for introducing a key basic nitrogen atom, which is a common feature in many bioactive molecules. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a wide range of functional groups.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane or methanol.
-
Add ammonium acetate (10 equivalents) or a primary amine (1.2 equivalents) and acetic acid (2.0 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by acid-base extraction to yield the desired spiro[3.3]heptan-2-amine.
-
Protocol 3: Wittig Reaction for Olefination
-
Rationale: The Wittig reaction allows for the conversion of the ketone into an alkene, providing a scaffold for further functionalization or for creating molecules where an exocyclic double bond is a key structural feature. The choice of the ylide determines the nature of the substituent introduced.
-
Procedure:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF or DMSO under an inert atmosphere.
-
Cool the ylide solution to 0 °C or -78 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction with water or saturated aqueous ammonium chloride solution.
-
Extract the product with a non-polar solvent such as hexane or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to remove the triphenylphosphine oxide byproduct and isolate the desired alkene.
-
Applications in Bioactive Molecule Synthesis
The derivatives of this compound have been incorporated into a variety of bioactive molecules, demonstrating the utility of this building block.
Example Application: Synthesis of a Spirocyclic Analog of a Kinase Inhibitor
The spiro[3.3]heptane scaffold can be used to replace a phenyl ring in known kinase inhibitors to improve their physicochemical properties and potentially generate novel intellectual property.
-
Synthetic Strategy:
-
Synthesize the spiro[3.3]heptan-2-amine using the reductive amination protocol described above.
-
Couple the amine with a suitable carboxylic acid or acyl chloride representing the other fragment of the kinase inhibitor using standard amide bond formation conditions (e.g., HATU, HOBt, or EDC with a tertiary amine base).
-
Purify the final compound by preparative HPLC.
-
Data Presentation
Table 1: Representative Transformations of this compound
| Transformation | Reagents and Conditions | Product | Typical Yield (%) |
| Reductive Amination | NH₄OAc, NaBH(OAc)₃, DCE, rt | Spiro[3.3]heptan-2-amine | 60-80 |
| Wittig Reaction | Ph₃P=CH₂, THF, 0 °C to rt | 2-Methylenespiro[3.3]heptane | 70-90 |
| Grignard Reaction | MeMgBr, THF, 0 °C | 2-Methylspiro[3.3]heptan-2-ol | 85-95 |
| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂, rt | Spiro[3.3]heptan-2-yl acetate | 50-70 |
Visualizations
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Strategic Derivatization of Spiro[3.3]heptan-2-one for Accelerated Drug Discovery
Abstract
The spiro[3.3]heptane motif has emerged as a pivotal scaffold in modern medicinal chemistry, offering a rigid, three-dimensional framework that enables chemists to "escape from flatland" and explore novel chemical space.[1][2] Its utility as a saturated bioisostere for aromatic rings and other cyclic systems has been demonstrated in the successful modification of several bioactive compounds.[3][4] This guide provides an in-depth exploration of the derivatization of spiro[3.3]heptan-2-one, a key intermediate, for the generation of diverse compound libraries for drug discovery. We will delve into the strategic rationale behind various synthetic transformations, provide detailed, field-tested protocols, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.
The Spiro[3.3]heptane Scaffold: A Gateway to Three-Dimensionality in Drug Design
The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving desired physicochemical properties and target selectivity. The spiro[3.3]heptane core offers a compelling alternative by introducing a defined three-dimensional geometry. This rigid scaffold can project substituents into distinct vectors in space, allowing for a more precise and comprehensive exploration of a target's binding pocket. Notably, the spiro[3.3]heptane framework has been successfully employed as a bioisosteric replacement for phenyl rings in drugs such as the anticancer agents Sonidegib and Vorinostat, as well as the anesthetic Benzocaine, often retaining or even enhancing biological activity.[3][4]
The derivatization of this compound is a particularly attractive strategy as the ketone functionality serves as a versatile handle for a wide array of chemical transformations. This allows for the introduction of diverse functional groups and the construction of libraries of novel compounds with finely tuned properties.
Strategic Derivatization Pathways from this compound
The synthetic utility of this compound stems from the reactivity of its carbonyl group and the potential for functionalization of the spirocyclic core. The following sections outline key derivatization strategies with detailed protocols.
Synthesis of a Substituted this compound: A Practical Starting Point
A modular approach to substituted spiro[3.3]heptan-2-ones can be achieved through the reaction of keteneiminium salts with alkenes.[5] This method allows for the introduction of various substituents onto the spirocyclic framework from commercially available starting materials.
Protocol 1: Synthesis of 6-Bromo-spiro[3.3]heptan-2-one
This protocol describes the synthesis of a brominated this compound, a versatile intermediate for further functionalization.
Materials:
-
N,N-dimethylcyclobutane-1-carboxamide
-
5-Bromo-1-pentene
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2,6-Lutidine
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of N,N-dimethylcyclobutane-1-carboxamide (1.2 equiv.) and 2,6-lutidine (1.2 equiv.) in anhydrous DCE under an inert atmosphere (N₂ or Ar), add trifluoromethanesulfonic anhydride (1.2 equiv.) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 5-bromo-1-pentene (1.0 equiv.) to the reaction mixture.
-
Heat the reaction to reflux and stir for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCE (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-bromo-spiro[3.3]heptan-2-one.
| Parameter | Value |
| Scale | 1-5 g |
| Typical Yield | 60-75% |
| Purity | >95% by ¹H NMR |
Workflow for the Synthesis of 6-Bromo-spiro[3.3]heptan-2-one
Caption: Synthesis of 6-Bromo-spiro[3.3]heptan-2-one.
Derivatization via the Carbonyl Group: Wolff-Kishner Reduction and Subsequent Functionalization
A powerful strategy for derivatizing this compound involves the removal of the carbonyl group via Wolff-Kishner reduction, followed by functionalization of the resulting intermediate.[4][5] This approach allows for the introduction of a wide range of functionalities at the 2-position.
Protocol 2: Wolff-Kishner Reduction of 6-Bromo-spiro[3.3]heptan-2-one
Materials:
-
6-Bromo-spiro[3.3]heptan-2-one
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-spiro[3.3]heptan-2-one (1.0 equiv.) in diethylene glycol.
-
Add hydrazine hydrate (10 equiv.) and potassium hydroxide (5 equiv.).
-
Heat the mixture to 180-200 °C and stir for 4 hours. The color of the reaction mixture will typically turn yellow to orange.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Acidify the mixture with 2 M HCl to pH ~2.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-bromo-spiro[3.3]heptane can be used in the next step without further purification.
| Parameter | Value |
| Scale | 1-5 g |
| Typical Yield | 80-90% (crude) |
| Purity | Sufficient for next step |
Protocol 3: Lithiation and Carboxylation to form 6-Spiro[3.3]heptane-2-carboxylic acid
Materials:
-
Crude 2-bromo-spiro[3.3]heptane
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO₂)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
Procedure:
-
Dissolve the crude 2-bromo-spiro[3.3]heptane (1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.1 equiv.) dropwise and stir the mixture at -78 °C for 1 hour.
-
In a separate flask, crush an excess of dry ice.
-
Carefully transfer the organolithium solution via cannula onto the crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
| Parameter | Value |
| Scale | 1-5 g |
| Typical Yield | 70-85% over two steps |
| Purity | >95% by ¹H NMR |
Workflow for the Synthesis of 6-Spiro[3.3]heptane-2-carboxylic acid
Caption: Derivatization via the Carbonyl Group.
Biocatalytic Hydroxylation of the Spirocyclic Core
Enzymatic C-H oxidation offers a highly selective method for introducing hydroxyl groups at specific positions on the spiro[3.3]heptane core, providing access to derivatives that are challenging to obtain through traditional chemical methods.[2] Engineered variants of cytochrome P450 enzymes have been shown to hydroxylate spiro[3.3]heptane derivatives with high regio- and stereoselectivity.[2]
Conceptual Protocol: P450-Mediated Hydroxylation of an N-substituted Spiro[3.3]heptane-2-carboxamide
This protocol outlines a general workflow for the biocatalytic hydroxylation of a spiro[3.3]heptane derivative. The specific P450 variant and reaction conditions will need to be optimized for the substrate of interest.
Materials:
-
N-benzyl spiro[3.3]heptane-2-carboxamide (or other suitable substrate)
-
Engineered P450 enzyme variant
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP⁺
-
Glucose-6-phosphate
-
Potassium phosphate buffer (pH 7.4)
-
Ethyl acetate
Procedure:
-
Prepare a stock solution of the spiro[3.3]heptane substrate in a water-miscible organic solvent (e.g., DMSO).
-
In a reaction vessel, combine the potassium phosphate buffer, NADP⁺, glucose-6-phosphate, and G6PDH.
-
Add the P450 enzyme variant to the mixture.
-
Initiate the reaction by adding the substrate stock solution.
-
Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking for 24-48 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, quench by adding an equal volume of ethyl acetate.
-
Vortex the mixture, centrifuge, and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the hydroxylated products by silica gel chromatography or preparative HPLC.
| Parameter | Value |
| Substrate Concentration | 1-10 mM |
| Enzyme Loading | 0.1-1 µM |
| Typical Conversion | Substrate- and enzyme-dependent |
| Products | Mono- and di-hydroxylated isomers |
Workflow for Biocatalytic Hydroxylation
Caption: Biocatalytic Hydroxylation Workflow.
Conclusion and Future Outlook
The derivatization of this compound provides a robust and versatile platform for generating novel, three-dimensional molecules for drug discovery. The strategies outlined in this guide, from the synthesis of functionalized starting materials to the targeted modification of the carbonyl group and the spirocyclic core, empower medicinal chemists to systematically explore the chemical space around this valuable scaffold. The continued development of novel synthetic methods, including advancements in biocatalysis, will further expand the toolkit for derivatizing spiro[3.3]heptanes and accelerate the discovery of new therapeutics with improved efficacy and safety profiles.
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Spiro[3.3]heptan-2-one in Advanced Materials Science
Introduction: The relentless pursuit of novel materials with superior performance characteristics has led researchers to explore unique molecular architectures. Among these, spirocyclic compounds, particularly the rigid and three-dimensionally defined spiro[3.3]heptane framework, have emerged as a compelling building block for the next generation of advanced materials.[1][2] This guide provides an in-depth exploration of the applications of Spiro[3.3]heptan-2-one, a key synthetic intermediate, in the design and synthesis of high-performance polymers and functional materials. Its inherent structural rigidity and non-planar geometry are instrumental in disrupting polymer chain packing, which can lead to enhanced solubility, higher thermal stability, and the creation of materials with intrinsic microporosity.[3]
The Strategic Advantage of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane unit, composed of two fused cyclobutane rings sharing a single carbon atom, imparts a unique set of properties to the materials in which it is incorporated. Unlike flat, aromatic structures, the spiro[3.3]heptane scaffold introduces a distinct three-dimensional character. This structural feature is the primary driver for its utility in materials science for several key reasons:
-
Disruption of Polymer Chain Packing: The non-planar structure of the spiro[3.3]heptane moiety prevents dense packing of polymer chains. This can lead to increased free volume within the material, which often translates to enhanced solubility in organic solvents and improved processability.[4]
-
Increased Rigidity and Thermal Stability: The rigid nature of the fused cyclobutane rings contributes to a higher glass transition temperature (Tg) in the resulting polymers. This makes them suitable for applications requiring dimensional stability at elevated temperatures.
-
Tailorable Functionality: The spiro[3.3]heptane core can be functionalized at various positions, allowing for the precise tuning of its chemical and physical properties. This compound, with its reactive ketone group, serves as a versatile precursor to a wide array of functional monomers.
This compound: A Versatile Precursor for Advanced Materials
This compound is a pivotal starting material for accessing a diverse range of spiro[3.3]heptane-based monomers and functional molecules. The ketone functionality offers a reactive handle for a multitude of chemical transformations, enabling the synthesis of diols, diamines, and dicarboxylic acids, which are the foundational building blocks for polyesters, polyamides, and polyimides.
Application Area 1: High-Performance Polymers
The incorporation of the spiro[3.3]heptane moiety into polymer backbones can lead to materials with exceptional thermal and mechanical properties. Here, we detail the synthesis of key monomers derived from this compound and their subsequent polymerization.
Protocol 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid
Spiro[3.3]heptane-2,6-dicarboxylic acid is a crucial monomer for the synthesis of polyesters and polyamides with high thermal stability.[5] The following protocol outlines a potential synthetic route starting from this compound.
Workflow for the Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid:
Caption: Synthetic pathways from this compound to the diacid monomer.
Step-by-Step Protocol (Conceptual Pathway B):
-
Oxidation to Spiro[3.3]heptane-2,6-dione:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent mixture such as acetonitrile, water, and carbon tetrachloride.
-
Add a catalytic amount of Ruthenium(III) chloride hydrate.
-
To the stirred solution, add an excess of sodium periodate portion-wise over several hours, maintaining the temperature at or below 25°C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with isopropanol and filter the mixture.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Spiro[3.3]heptane-2,6-dione.
-
-
Haloform Reaction to Spiro[3.3]heptane-2,6-dicarboxylic Acid:
-
Dissolve the crude Spiro[3.3]heptane-2,6-dione in a suitable solvent such as dioxane or THF.
-
Prepare a solution of sodium hydroxide in water and add it to the reaction mixture.
-
Cool the mixture in an ice bath and slowly add a solution of bromine in dioxane or an aqueous solution of sodium hypobromite.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the excess halogen with a solution of sodium thiosulfate.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Spiro[3.3]heptane-2,6-dicarboxylic acid.
-
Protocol 2: Polycondensation to a Spiro[3.3]heptane-Based Polyamide
This protocol describes the synthesis of a polyamide by reacting the newly synthesized Spiro[3.3]heptane-2,6-dicarboxylic acid with a commercial diamine, such as 4,4'-oxydianiline (ODA).
Polycondensation Workflow:
Caption: Workflow for the synthesis of a spiro[3.3]heptane-based polyamide.
Step-by-Step Protocol:
-
Synthesis of Spiro[3.3]heptane-2,6-diacyl chloride:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend Spiro[3.3]heptane-2,6-dicarboxylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacyl chloride, which can be used in the next step without further purification.
-
-
Polycondensation:
-
In a separate flame-dried flask, dissolve an equimolar amount of 4,4'-oxydianiline (ODA) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.
-
Cool the diamine solution to 0°C in an ice bath.
-
Dissolve the crude Spiro[3.3]heptane-2,6-diacyl chloride in a small amount of anhydrous NMP and add it dropwise to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100°C.
-
Table 1: Expected Properties of Spiro[3.3]heptane-Based Polymers
| Property | Expected Outcome | Rationale |
| Solubility | Good solubility in polar aprotic solvents (e.g., NMP, DMAc, DMF) | The 3D spiro structure disrupts chain packing, increasing solvent accessibility. |
| Glass Transition Temp. (Tg) | > 250 °C | The rigid spiro[3.3]heptane unit restricts segmental motion of the polymer chains. |
| Thermal Stability (TGA) | High decomposition temperature (> 400 °C in N2) | The stable carbocyclic spiro core contributes to the overall thermal robustness. |
| Mechanical Properties | Formation of tough, flexible films | The combination of rigid spiro units and flexible linkages (e.g., ether in ODA) can lead to a good balance of strength and ductility. |
Application Area 2: Functional Materials - Liquid Crystals
A German patent suggests the use of substituted spiro[3.3]heptanes, derived from this compound, as components in nematic liquid crystal mixtures.[6] The rigid, non-planar core of the spiro[3.3]heptane can be functionalized with mesogenic (rod-like) groups to create novel liquid crystalline materials. The ketone group of this compound is a key starting point for attaching these mesogenic units.
Protocol 3: Synthesis of a Spiro[3.3]heptane-Based Liquid Crystal Precursor
This protocol outlines a synthetic route inspired by the aforementioned patent to create a functionalized spiro[3.3]heptane suitable for liquid crystal applications.[6]
Step-by-Step Protocol:
-
Grignard Addition to this compound:
-
Prepare a Grignard reagent from a suitable aryl bromide (e.g., 4-bromobenzotrifluoride) and magnesium turnings in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the Grignard solution in an ice bath and add a solution of this compound in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until the starting ketone is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography.
-
-
Reductive Dehydroxylation:
-
Dissolve the tertiary alcohol in a suitable solvent such as dichloromethane.
-
Add an excess of triethylsilane, followed by a strong acid such as trifluoroacetic acid, and stir at room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography to yield the 2-aryl-spiro[3.3]heptane derivative.
-
This functionalized spiro[3.3]heptane can then be further elaborated to introduce other mesogenic groups or terminal functionalities common in liquid crystal design.
Conclusion
This compound is a valuable and versatile building block in materials science. Its unique, rigid, and three-dimensional structure, unlocked through the reactivity of its ketone functional group, provides a powerful tool for designing advanced polymers and functional materials with enhanced thermal stability, solubility, and novel liquid crystalline properties. The protocols outlined in this guide serve as a foundation for researchers and scientists to explore the rich potential of the spiro[3.3]heptane scaffold in creating the next generation of high-performance materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel spiro-polymers with enhanced solubility - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Spiro[3.3]heptane-2,6-dicarboxylic acid | 3057-91-8 | DAA05791 [biosynth.com]
- 6. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
Application Notes and Protocols: Polymerization of Spiro[3.3]heptan-2-one Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The spiro[3.3]heptane framework, a rigid and three-dimensional scaffold, is of increasing interest in medicinal chemistry and materials science.[1][2] Its incorporation into polymer backbones via the polymerization of monomers like spiro[3.3]heptan-2-one offers a pathway to novel biomaterials with unique physical and degradation properties. This guide provides a comprehensive overview of the synthetic strategies for this compound and detailed theoretical and practical protocols for its ring-opening polymerization (ROP). We will explore both anionic and cationic polymerization methodologies, discuss the characterization of the resulting polymers, and delve into their potential applications, particularly in the realm of drug delivery and biomedical devices.
Introduction: The Significance of Spiro[3.3]heptane in Polymer Chemistry
Spirocycles, particularly the spiro[3.3]heptane moiety, are gaining prominence as building blocks in drug discovery due to their conformational rigidity and three-dimensional topology.[3][4] This unique architecture allows for precise spatial orientation of functional groups, a critical aspect in designing bioactive molecules. When translated into the realm of polymer chemistry, these spirocyclic units can impart desirable characteristics to the resulting materials, such as enhanced thermal stability, controlled degradability, and unique mechanical properties.
The polymerization of this compound, a ketone-containing spirocycle, proceeds primarily through a ring-opening polymerization (ROP) mechanism.[5] This process is driven by the release of ring strain inherent in the four-membered cyclobutanone ring. The resulting polymers possess a polyester-like backbone with the spiro[3.3]heptane unit pendant to the main chain, offering a unique combination of a flexible polymer backbone with a rigid side group. These structural features are highly attractive for biomedical applications where precise control over material properties is paramount.
Monomer Synthesis: Preparation of this compound
A reliable and scalable synthesis of the this compound monomer is the essential first step. Several synthetic routes have been reported, with a common approach involving the reaction of a keteneiminium salt with an alkene.[4]
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of spiro[3.3]heptanones.[3]
Materials:
-
N,N-dimethylacetamide (DMA)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Collidine or 2,6-Lutidine
-
Ethylene (gas)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
-
Gas delivery system for ethylene
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas inlet connected to an ethylene cylinder. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Keteneiminium Salt: Dissolve N,N-dimethylacetamide (1.0 equiv.) and collidine (1.2 equiv.) in anhydrous 1,2-dichloroethane. Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 equiv.) dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the keteneiminium salt.
-
Cycloaddition: While maintaining a positive pressure of ethylene gas, bubble ethylene through the reaction mixture. The reaction is typically performed at reflux for 16 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Characterization: The purified monomer should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before use in polymerization.
Ring-Opening Polymerization of this compound
The polymerization of this compound is anticipated to proceed via either anionic or cationic ring-opening polymerization, driven by the relief of strain in the cyclobutanone ring.[5][6] The choice of initiator will determine the polymerization mechanism and influence the properties of the resulting polymer.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is initiated by a nucleophilic attack on the carbonyl carbon of the this compound.[6] This mechanism can offer good control over molecular weight and dispersity, potentially leading to living polymerization under carefully controlled conditions.
Proposed Mechanism:
Anionic Ring-Opening Polymerization Mechanism.
Protocol 3.1: Anionic Ring-Opening Polymerization of this compound
Materials:
-
This compound (freshly purified)
-
Initiator: n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK) in a suitable solvent (e.g., THF)
-
Solvent: Anhydrous tetrahydrofuran (THF) or toluene
-
Quenching agent: Degassed methanol or saturated aqueous ammonium chloride (NH₄Cl) solution
-
Schlenk line and glassware for air- and moisture-sensitive reactions
Procedure:
-
Monomer and Solvent Preparation: Purify the this compound monomer by vacuum distillation immediately before use. Dry the polymerization solvent (THF or toluene) over a suitable drying agent and distill under an inert atmosphere.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer under an inert atmosphere.
-
Polymerization: Add the desired amount of anhydrous solvent to the flask, followed by the purified monomer. Cool the solution to the desired temperature (e.g., -78 °C to room temperature, depending on the desired control).
-
Slowly add the initiator solution (e.g., n-BuLi in hexanes) dropwise to the monomer solution with vigorous stirring. The amount of initiator will determine the target molecular weight of the polymer.
-
Allow the polymerization to proceed for the desired time (typically several hours). Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or GPC.
-
Termination: Quench the polymerization by adding a degassed quenching agent (e.g., methanol).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP is initiated by an electrophilic species that activates the carbonyl oxygen of the this compound, making the carbonyl carbon more susceptible to nucleophilic attack by another monomer molecule.[6]
Proposed Mechanism:
Cationic Ring-Opening Polymerization Mechanism.
Protocol 3.2: Cationic Ring-Opening Polymerization of this compound
Materials:
-
This compound (freshly purified)
-
Initiator: Trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂)
-
Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Quenching agent: Triethylamine or methanol
-
Inert atmosphere setup
Procedure:
-
Monomer and Solvent Preparation: Follow the same purification procedures as for AROP.
-
Reaction Setup: Use a flame-dried Schlenk flask under an inert atmosphere.
-
Polymerization: Dissolve the purified monomer in the anhydrous solvent. Cool the solution to the desired temperature (e.g., 0 °C to room temperature).
-
Add the cationic initiator (e.g., TfOH) dropwise to the monomer solution with stirring.
-
Allow the polymerization to proceed, monitoring its progress as described for AROP.
-
Termination: Terminate the reaction by adding a suitable quenching agent (e.g., triethylamine).
-
Polymer Isolation: Precipitate the polymer in a non-solvent, collect by filtration, wash, and dry under vacuum.
Polymer Characterization
Thorough characterization of the synthesized poly(this compound) is crucial to understand its properties and potential applications.
Table 1: Key Characterization Techniques for Poly(this compound)
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure by identifying the repeating unit and end groups. ¹H and ¹³C NMR are essential. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[7][8] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties.[9] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and degradation profile of the polymer. |
Applications in Drug Development and Biomedical Fields
The unique properties of polymers derived from this compound make them promising candidates for various biomedical applications.[10]
Drug Delivery Vehicles
The rigid spiro[3.3]heptane side groups can create void spaces within the polymer matrix, potentially allowing for high drug loading capacity. The polyester-like backbone suggests that these polymers could be biodegradable, offering a mechanism for controlled drug release.[11] The degradation rate could be tuned by copolymerization with other cyclic monomers.
Workflow for Drug Delivery Application.
Tissue Engineering Scaffolds
The rigidity imparted by the spirocyclic units could be advantageous in creating mechanically robust scaffolds for tissue engineering. The potential for controlled degradation is also a key requirement for such applications, allowing the scaffold to be gradually replaced by new tissue.
Biocompatibility Considerations
For any in-vivo application, the biocompatibility of the polymer is of utmost importance. While specific data for poly(this compound) is not yet available, the biocompatibility of polyesters is generally well-established. However, comprehensive in-vitro and in-vivo studies would be necessary to evaluate the cytotoxicity and inflammatory response to these novel polymers and their degradation products.
Conclusion and Future Outlook
The polymerization of this compound opens a door to a new class of polymers with a unique combination of a flexible backbone and rigid, three-dimensional side groups. The protocols outlined in this guide, based on established principles of ring-opening polymerization, provide a starting point for the synthesis and exploration of these materials. Further research is needed to fully elucidate the structure-property relationships of these polymers and to explore their full potential in drug delivery, tissue engineering, and other advanced biomedical applications. The development of controlled/"living" polymerization techniques for this monomer system would be a particularly valuable advancement, enabling the synthesis of well-defined block copolymers and other complex architectures.
References
- 1. [PDF] Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 8. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Protocols for the Purification of Spiro[3.3]heptan-2-one: A Senior Application Scientist's Guide
Introduction: The Significance of Spiro[3.3]heptan-2-one in Modern Drug Discovery
This compound is a key structural motif in medicinal chemistry, serving as a versatile building block in the synthesis of novel therapeutic agents. Its rigid, three-dimensional spirocyclic core offers a unique scaffold that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing precise vectoral orientation of substituents for optimal target engagement.[1][2] The purity of this compound is paramount, as even minor impurities can lead to undesired side reactions, complicate reaction kinetics, and compromise the biological activity and safety of the final drug substance. This guide provides detailed protocols and the underlying scientific principles for the purification of this compound, tailored for researchers, scientists, and drug development professionals.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The choice of purification strategy is intrinsically linked to the potential impurities present in the crude product. The impurity profile of this compound is largely dependent on its synthetic route. Common synthetic strategies often involve the reaction of cyclobutanone derivatives, which can lead to the presence of unreacted starting materials and various byproducts.[1][2]
Potential Impurities May Include:
-
Unreacted Starting Materials: Such as cyclobutanone precursors and reagents.
-
Reaction Byproducts: Including oligomeric species, products of side reactions, and decomposition products.
-
Solvent Residues: Residual solvents from the reaction and initial work-up steps.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and inform the selection of the most appropriate purification method.
Purification Strategies: A Multi-faceted Approach
The purification of this compound, a colorless to pale yellow oil with a predicted boiling point of 175.3±8.0 °C at atmospheric pressure, typically employs one or a combination of the following techniques.[3]
Vacuum Distillation: The First Line of Purification for Thermally Stable Compounds
For large-scale purification and the removal of non-volatile impurities, vacuum distillation is a highly effective method. By reducing the pressure, the boiling point of the compound is lowered, mitigating the risk of thermal decomposition.
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus as depicted in the workflow diagram. Ensure all glassware is clean, dry, and free of any cracks or defects. Use high-vacuum grease for all ground-glass joints to ensure a good seal.
-
Sample Loading: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume. Add a magnetic stir bar for smooth boiling.
-
System Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A gradual reduction in pressure is crucial to prevent bumping.
-
Heating: Once the desired vacuum is achieved and stable, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distilled this compound in a pre-weighed receiving flask. It is advisable to collect fractions, monitoring the boiling point and appearance of the distillate. A forerun containing more volatile impurities may be collected first.
-
Termination: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
| Parameter | Recommended Value/Range | Rationale |
| Pressure | 10-20 mmHg | Reduces the boiling point significantly to prevent thermal degradation. |
| Distillation Temperature | 60-80 °C (at 15 mmHg) | Estimated boiling point range under vacuum. This may require optimization based on the specific vacuum achieved. |
| Stirring | Continuous | Ensures smooth boiling and prevents bumping. |
Flash Column Chromatography: For High-Purity Isolation
For the removal of impurities with similar boiling points or for smaller-scale purifications where high purity is critical, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4][5]
Protocol for Flash Column Chromatography:
-
Stationary Phase and Column Packing: Use silica gel (230-400 mesh) as the stationary phase.[6] Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of increasing polarity. A common and effective eluent system is a gradient of ethyl acetate in hexane. The optimal gradient will depend on the impurity profile.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC analysis) and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides a large surface area for effective separation. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%) | The non-polar hexane allows for the elution of non-polar impurities, while the more polar ethyl acetate facilitates the elution of the moderately polar this compound. |
| TLC Visualization | Potassium Permanganate or p-Anisaldehyde Stain | This compound is not UV-active, requiring a chemical stain for visualization on a TLC plate. |
| Expected Rf | ~0.3 - 0.4 in 10% Ethyl Acetate/Hexane | This is an estimated value and should be determined experimentally for each crude mixture.[5] |
Purity Assessment: Ensuring Quality and Reproducibility
After purification, it is crucial to assess the purity of the this compound. A combination of analytical techniques should be employed to confirm both the identity and purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity of volatile compounds like this compound and for identifying any remaining volatile impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for confirming the chemical structure of the purified compound and for detecting the presence of any impurities that may not be volatile enough for GC-MS analysis.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic carbonyl (C=O) functional group in the ketone.
Data Summary Table for Purified this compound:
| Property | Expected Value/Characteristic |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C7H10O |
| Molecular Weight | 110.15 g/mol |
| Boiling Point | 175.3 ± 8.0 °C (at 760 mmHg) |
| Solubility | Sparingly soluble in chloroform and slightly soluble in ethyl acetate.[3] |
| 1H NMR | Characteristic peaks corresponding to the spiro[3.3]heptane backbone. |
| 13C NMR | A peak in the range of 200-220 ppm corresponding to the carbonyl carbon. |
| IR Spectrum | A strong absorption band around 1750-1780 cm-1 (for a strained cyclic ketone). |
Conclusion: A Pathway to High-Purity this compound
The purification of this compound is a critical step in its application for drug discovery and development. The choice between vacuum distillation and flash column chromatography, or a combination of both, will depend on the scale of the synthesis and the nature of the impurities. The detailed protocols provided in this guide, grounded in established chemical principles, offer a robust framework for obtaining high-purity this compound. As with any chemical process, careful execution and in-process monitoring are key to achieving optimal results and ensuring the quality and reliability of this important synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound CAS#: 30152-57-9 [m.chemicalbook.com]
- 4. Chromatography [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Comprehensive Characterization of Spiro[3.3]heptan-2-one
Abstract
Spiro[3.3]heptan-2-one is a key saturated carbocyclic building block gaining significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable bioisostere for phenyl rings, offering an "escape from flatland" to improve the physicochemical properties of drug candidates.[1][2] Precise and comprehensive analytical characterization is paramount to ensure the quality, purity, and structural integrity of this compound for its use in synthesis and drug development. This guide provides a detailed exposition of the primary analytical techniques for the definitive characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC).
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For this compound, ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom in the molecule. The molecule's C₂ symmetry simplifies the spectra, making assignments clear and definitive.
¹H NMR Spectroscopy
The proton NMR spectrum reveals five distinct signals corresponding to the five non-equivalent sets of protons in the molecule.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
Processing: Apply an exponential line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.
Expected Data & Interpretation
The protons alpha to the carbonyl group (H_a) are expected to be the most deshielded, appearing furthest downfield. The remaining cyclobutyl protons will appear as complex multiplets in the aliphatic region.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H_a | 2.8 - 3.0 | Triplet (t) | 2H |
| H_b | 2.5 - 2.7 | Multiplet (m) | 2H |
| H_c | 2.2 - 2.4 | Multiplet (m) | 4H |
| H_d | 1.9 - 2.1 | Quintet (p) | 2H |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. Due to symmetry, five distinct signals are expected.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be used to reduce acquisition time.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply an exponential line broadening of 1.0 Hz. Perform a Fourier transform, phase, and baseline correction. Reference the CDCl₃ solvent peak to 77.16 ppm.
Expected Data & Interpretation
The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield (>200 ppm). The spiro carbon (C_spiro) is also a key diagnostic peak.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 210 - 220 |
| C_α | 50 - 60 |
| C_β | 35 - 45 |
| C_spiro | 30 - 40 |
| C_γ | 15 - 25 |
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR-based structural verification.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of this compound and providing orthogonal structural evidence through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the ideal method for this volatile, thermally stable compound.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 240°C and hold for 2 minutes.
-
-
MS Parameters:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 250.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Expected Data & Interpretation
The mass spectrum will definitively show the molecular ion (M⁺˙) peak, confirming the molecular formula C₇H₁₀O.
-
Molecular Weight: 110.16 g/mol
The primary fragmentation pathway for cyclic ketones is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. This results in the formation of characteristic fragment ions.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 110 | [C₇H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 82 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 81 | [M - CHO]⁺ | Loss of formyl radical |
| 67 | [C₅H₇]⁺ | Cleavage of cyclobutanone ring |
| 54 | [C₄H₆]⁺˙ | Result of ring cleavage |
Diagram: MS Fragmentation Workflow
Caption: Predicted EI-MS fragmentation of this compound.
Functional Group Identification by Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For this compound, the most critical feature is the carbonyl (C=O) stretch. The frequency of this absorption is highly diagnostic of the ring strain in the cyclobutanone moiety.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: No preparation is needed for a liquid sample. Directly place one drop of neat this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 32
-
Resolution: 4 cm⁻¹.
-
-
Processing: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.
Expected Data & Interpretation
The key diagnostic peak is the intense C=O stretch. Due to the ring strain of the four-membered ring, this peak appears at a significantly higher wavenumber (~1780 cm⁻¹) compared to a standard acyclic ketone (~1715 cm⁻¹).[1] This high frequency is a hallmark of the cyclobutanone structural element.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2950 - 2850 | C(sp³)-H Stretch | Strong |
| ~1780 | C=O Stretch (Ketone) | Very Strong, Sharp |
| 1470 - 1400 | CH₂ Scissoring | Medium |
Diagram: IR Spectroscopy Logic
Caption: Diagnostic peaks in the IR spectrum.
Purity Determination by Gas Chromatography (GC-FID)
Expertise & Experience: While GC-MS confirms identity, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for quantifying the purity of volatile organic compounds. The FID offers excellent linearity and a uniform response factor for hydrocarbons, allowing for accurate purity assessment via area percent calculation, assuming all impurities are volatile and responsive.
Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent like ethyl acetate.
-
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent with an FID detector.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or a similar mid-polarity column like a wax column.
-
Injector: Split/splitless, operated in split mode (e.g., 100:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate (e.g., 2 mL/min).
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp at 20°C/min to 250°C, and hold for 5 minutes.
-
Detector: FID at 280°C.
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the main component with a flat baseline and minimal other peaks is indicative of high purity. The method's robustness can be confirmed by slightly varying parameters like the temperature ramp rate and observing that the calculated purity remains consistent.
Diagram: GC Purity Analysis Workflow
Caption: Step-by-step workflow for GC-FID purity analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[3.3]heptan-2-one
Welcome to the technical support center for the synthesis of Spiro[3.3]heptan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we address common challenges and side reactions encountered during its preparation, providing in-depth troubleshooting advice and validated protocols to ensure the integrity and success of your experiments.
The construction of the spiro[3.3]heptane core is of significant interest due to its unique three-dimensional structure, making it a valuable building block in medicinal chemistry.[1] This guide focuses on the prevalent synthetic routes and aims to equip you with the knowledge to navigate potential synthetic pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of this compound
Question: I am attempting the synthesis of this compound via an intramolecular cyclopropanation, but I'm observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer: Low or non-existent yields in spirocycle synthesis can often be traced back to several key factors, particularly when employing methods like the Kulinkovich-de Meijere reaction.[2][3] Let's break down the potential culprits and solutions.
Causality and Remediation:
-
Inactive Catalyst/Reagents: The titanium(IV) isopropoxide used in the Kulinkovich reaction is highly sensitive to moisture.[2] Contamination with water will deactivate the catalyst, preventing the formation of the crucial titanacyclopropane intermediate.[4][5] Similarly, the Grignard reagent (e.g., EtMgBr) will be quenched by protic sources.
-
Solution: Ensure all glassware is rigorously dried, and all solvents are anhydrous. It is advisable to use freshly opened, high-purity reagents. The activity of the Grignard reagent can be checked by titration (e.g., with I2) prior to use.
-
-
Incorrect Stoichiometry: The ratio of Grignard reagent to the titanium alkoxide is critical. An incorrect ratio can lead to the formation of non-productive side products.[2]
-
Solution: Carefully control the stoichiometry of your reagents. Typically, two equivalents of the Grignard reagent are used per equivalent of the titanium(IV) isopropoxide to form the active diethyltitanium species.[2]
-
-
Reaction Temperature: The thermal stability of the intermediate dialkyltitanium compound is low.[2] If the temperature is not adequately controlled, premature decomposition can occur, leading to reduced yields.
-
Solution: Maintain the recommended reaction temperature, which is often low to ambient, depending on the specific protocol.[3] Use a cryostat or a well-maintained ice bath for precise temperature control.
-
Experimental Protocol: Quality Control of Reagents
A simple protocol to check the quality of your Grignard reagent is as follows:
-
Prepare a solution of iodine in anhydrous THF.
-
Add a small, known volume of your Grignard reagent to the iodine solution.
-
The disappearance of the characteristic purple color of iodine indicates an active Grignard reagent.
-
For a more quantitative measure, titrate a known amount of the Grignard reagent against a standard solution of iodine with 1,10-phenanthroline as an indicator.
Issue 2: Formation of Acyclic Byproducts
Question: My reaction mixture shows the presence of significant acyclic byproducts instead of the desired spirocyclic ketone. What are these byproducts and how can I minimize their formation?
Answer: The formation of acyclic byproducts is a common side reaction, often resulting from incomplete cyclization or alternative reaction pathways of the intermediates.
Causality and Remediation:
-
Premature Quenching: If the reaction is quenched before the final intramolecular cyclization is complete, you may isolate β-titanio ketone intermediates (after hydrolysis) or other acyclic species.[4]
-
Solution: Ensure the reaction is allowed to proceed for the recommended time to allow for the complete formation of the spirocycle. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
-
-
β-Hydride Elimination: The intermediate titanium complexes can undergo β-hydride elimination, especially if there are accessible β-hydrogens.[2] This can lead to the formation of alkenes and other unsaturated byproducts.
-
Solution: While inherent to the mechanism, careful control of reaction conditions (temperature, solvent) can influence the rate of desired cyclization versus side reactions.
-
Issue 3: Presence of Ring-Opened or Rearranged Products
Question: I have isolated products that appear to be the result of ring-opening or rearrangement of the spiro[3.3]heptane skeleton. Why does this happen and how can I prevent it?
Answer: The high ring strain of the spiro[3.3]heptane system makes it susceptible to rearrangement, particularly under acidic or thermal stress.[6]
Causality and Remediation:
-
Acid-Catalyzed Rearrangement: The workup procedure is a critical step. The use of strong acids can protonate the carbonyl group or the cyclobutane rings, initiating a cascade of rearrangements to relieve ring strain.[6]
-
Solution: Employ a mild workup procedure. A saturated aqueous solution of ammonium chloride (NH4Cl) is often a good choice for quenching the reaction. Avoid strong acids unless a subsequent rearrangement is desired.
-
-
Thermal Instability: this compound can be thermally labile. High temperatures during purification (e.g., distillation) can induce rearrangement.
-
Solution: Utilize purification techniques that do not require high temperatures, such as column chromatography on silica gel. If distillation is necessary, it should be performed under high vacuum to keep the boiling point as low as possible.[7]
-
Data Summary: Recommended Workup and Purification Conditions
| Parameter | Recommended Condition | Rationale |
| Quenching Reagent | Saturated aq. NH4Cl | Mildly acidic, effectively quenches without inducing significant rearrangement. |
| Extraction Solvent | Diethyl ether or Ethyl acetate | Good solubility for the product and immiscible with the aqueous layer. |
| Purification Method | Flash column chromatography | Avoids thermal stress on the strained spirocyclic system. |
| Distillation | High vacuum (if necessary) | Lowers the boiling point to minimize thermal decomposition.[7] |
Issue 4: Diastereoselectivity Issues in Substituted Spiro[3.3]heptan-2-ones
Question: When synthesizing substituted derivatives of this compound, I am getting a mixture of diastereomers. How can I control the stereochemical outcome?
Answer: Controlling diastereoselectivity in the synthesis of substituted spirocycles is a significant challenge. The facial selectivity of the cyclopropanation step is key.
Causality and Remediation:
-
Steric Hindrance: The approach of the reagents to the substrate is influenced by steric hindrance from existing substituents.
-
Solution: The stereochemical outcome is often dictated by the substrate. Careful consideration of the starting material's stereochemistry is crucial. In some cases, changing the catalyst or the Grignard reagent can influence the diastereomeric ratio.
-
-
Chelation Control: If your substrate has a chelating group, it can coordinate to the titanium center, directing the cyclopropanation to a specific face of the molecule.
-
Solution: Introduce a directing group, such as a hydroxyl or amino group, in a strategic position on your starting material to favor the formation of a single diastereomer.
-
Visualization of Troubleshooting Workflow
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. PPT - Ti (II) Mediated Reactions in Organic Chemistry PowerPoint Presentation - ID:6599230 [slideserve.com]
- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Spiro[3.3]heptan-2-one Synthesis
Welcome to the technical support center for the synthesis of Spiro[3.3]heptan-2-one. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this valuable spirocyclic scaffold. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a clear rationale for the proposed solutions.
Issue 1: Low Yield in [2+2] Cycloaddition of a Ketene Acetal with Methylenecyclobutane
Question: I am attempting to synthesize this compound via a [2+2] cycloaddition of a ketene acetal with methylenecyclobutane, but my yields are consistently low (<30%). What are the likely causes and how can I improve the yield?
Answer:
Low yields in this [2+2] cycloaddition are a common challenge and can often be attributed to several factors. The reaction involves the formation of a strained four-membered ring, which can be sensitive to reaction conditions. Here’s a breakdown of potential causes and a systematic approach to optimization:
Causality Behind Low Yields:
-
Ketene Acetal Instability: Ketene acetals can be susceptible to hydrolysis and polymerization, especially in the presence of trace acids or water.
-
Inefficient Cycloaddition: The concerted [π2s + π2a] cycloaddition pathway can be sterically hindered or have a high activation energy, leading to slow reaction rates and the formation of side products.[1]
-
Side Reactions of Methylenecyclobutane: Methylenecyclobutane can undergo polymerization or other side reactions under harsh conditions.
-
Product Decomposition: The resulting this compound, being a strained ketone, might not be stable under the reaction or workup conditions.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields.
Step-by-Step Optimization Protocol:
-
Reagent Purity and Handling:
-
Ensure methylenecyclobutane is freshly distilled to remove any oligomers.
-
Synthesize the ketene acetal immediately before use or store it under an inert atmosphere at low temperatures.
-
Use anhydrous solvents. Dry solvents over appropriate drying agents and distill them before use.
-
-
Reaction Temperature Optimization:
-
Start with a lower temperature (e.g., 0 °C or room temperature) and gradually increase it. High temperatures can promote side reactions. A detailed study on related cycloadditions suggests that thermal conditions can lead to poor yields and diastereoselectivities.[1]
-
Monitor the reaction progress by GC-MS or ¹H NMR to find the optimal balance between reaction rate and side product formation.
-
-
Concentration and Stoichiometry:
-
Vary the concentration of the reactants. In some cases, higher concentrations can favor the desired bimolecular cycloaddition.
-
Experiment with the stoichiometry of the reactants. While a 1:1 ratio is theoretically required, using a slight excess of the more stable reactant (methylenecyclobutane) might drive the reaction to completion.
-
-
Lewis Acid Catalysis:
-
The use of a Lewis acid can significantly enhance the rate and selectivity of [2+2] cycloadditions.[1] Screen a variety of Lewis acids to find the most effective one.
-
| Lewis Acid | Starting Concentration | Solvent | Expected Outcome |
| ZnCl₂ | 0.1 - 0.5 eq. | Dichloromethane (DCM) | Mild Lewis acid, may improve yield without promoting decomposition. |
| EtAlCl₂ | 0.1 - 1.0 eq. | Toluene or DCM | Stronger Lewis acid, can significantly increase reactivity but may require lower temperatures.[1] |
| BF₃·OEt₂ | 0.1 - 0.5 eq. | DCM | Can be very effective but is also a strong protic acid scavenger. |
-
Workup Procedure:
-
Quench the reaction carefully, avoiding strong acids or bases if the product is sensitive. A gentle quench with a saturated aqueous solution of NaHCO₃ is often a good starting point.[2]
-
Minimize the exposure of the product to high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
-
Issue 2: Formation of Multiple Products in the Meinwald Rearrangement of a Spiro-epoxide
Question: I am using a Meinwald rearrangement of a spiro-epoxide to synthesize a substituted this compound, but I am observing multiple products in my crude reaction mixture. How can I improve the selectivity of the rearrangement?
Answer:
The Meinwald rearrangement is a powerful method for ring expansion, but its selectivity can be influenced by the substrate and the reaction conditions. The formation of multiple products often arises from competing rearrangement pathways and side reactions.
Mechanistic Insight into Side Product Formation:
The Meinwald rearrangement proceeds through a carbocation intermediate. The selectivity of the rearrangement depends on the migratory aptitude of the adjacent groups and the stability of the resulting carbocation. In the case of spiro-epoxides, competing migrations of different C-C bonds can lead to a mixture of regioisomeric ketones. Additionally, the carbocation intermediate can be trapped by nucleophiles or undergo elimination, leading to other byproducts.[3]
Strategies to Enhance Selectivity:
-
Choice of Lewis or Brønsted Acid: The nature of the acid catalyst is crucial. A milder Lewis acid might favor the desired migration pathway over others.
| Acid Catalyst | Rationale |
| Bi(OTf)₃ | A highly active and selective catalyst for Meinwald rearrangements under mild conditions.[3] |
| Sc(OTf)₃ | Another effective and often highly selective Lewis acid. |
| BF₃·OEt₂ | A commonly used Lewis acid, but can sometimes lead to side reactions due to its high reactivity. |
| p-TsOH | A Brønsted acid that can be effective, but may also promote side reactions in sensitive substrates. |
-
Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediate and the transition states of the competing pathways.
-
Non-polar solvents like toluene or hexane may favor a more concerted-like rearrangement, potentially increasing selectivity.
-
Polar aprotic solvents like acetonitrile could stabilize the carbocation, which might decrease selectivity.
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally increase the selectivity of competing reactions with different activation energies.
Experimental Protocol for Optimized Meinwald Rearrangement:
-
To a solution of the spiro-epoxide in anhydrous toluene (0.1 M) at 0 °C under an argon atmosphere, add Bi(OTf)₃ (1-5 mol%) portion-wise.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the spiro[3.3]heptane core, including the ketone, are:
-
[2+2] Cycloaddition: This is a convergent approach where two four-membered rings are formed. A common strategy involves the reaction of a ketene or ketene equivalent with methylenecyclobutane.[4]
-
Double Alkylation of a Malonate Ester: This involves the reaction of a malonate ester with 1,1-bis(bromomethyl)cyclobutane, followed by decarboxylation.[5]
-
Meinwald Rearrangement: This involves the acid-catalyzed rearrangement of a spiro[2.3]hexane-derived epoxide.[3][4]
-
Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a cyclic ketone and an alkene to form a spirocyclic oxetane, which can then be further transformed.[6][7]
Caption: Common synthetic routes to this compound.
Q2: How can I purify this compound effectively?
A2: The purification of this compound depends on the nature of the impurities. Here are the recommended methods:
-
Fractional Distillation: If the impurities have significantly different boiling points from the product, fractional distillation under reduced pressure is a highly effective method for purification on a larger scale.[8] It is crucial to use a fractionating column with sufficient theoretical plates for good separation.
-
Column Chromatography: For small-scale purifications or when dealing with impurities with similar boiling points, column chromatography on silica gel is the method of choice. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted based on the specific impurities.
-
Preparative Gas Chromatography (Prep-GC): For obtaining highly pure samples for analytical purposes, preparative GC can be employed, although it is not suitable for large quantities.
Q3: What are the key safety precautions to consider when synthesizing this compound?
A3: Safety should always be the top priority in the laboratory. Here are some key safety considerations:
-
Handling of Reagents: Many reagents used in these syntheses are hazardous. For example, ketenes are toxic and should be handled in a well-ventilated fume hood. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reaction Scale-Up: Scaling up reactions can introduce new hazards, such as exothermic events that are difficult to control.[9] When scaling up, it is essential to have adequate cooling capacity and to add reagents slowly to manage the reaction temperature.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a build-up of pressure in a closed system. Ensure that the reaction vessel is appropriately vented or equipped with a pressure-relief device.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Q4: Can you provide a general protocol for the synthesis of this compound via a [2+2] cycloaddition?
A4: The following is a general, representative protocol for the synthesis of this compound from the reaction of an amide with an alkene in the presence of triflic anhydride.[2]
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,2-dichloroethane (solvent).
-
Addition of Reagents: Add the alkene (1.0 equivalent), the amide (e.g., N,N-dimethylacetamide, 1.2 equivalents), and a hindered base such as 2,6-lutidine (1.2 equivalents).
-
Initiation of Reaction: Cool the mixture to 0 °C and add triflic anhydride (1.2 equivalents) dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 16 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[2]
References
- 1. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 7. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Purification [chem.rochester.edu]
- 9. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Spiro[3.3]heptan-2-one
Welcome to the technical support center for the synthesis of Spiro[3.3]heptan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their reactions. Here, we delve into the intricacies of the common synthetic routes, providing troubleshooting guidance and answers to frequently asked questions based on established scientific principles and field-tested expertise.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional scaffold that can serve as a bioisostere for aromatic rings.[1][2] Its synthesis, however, can present challenges, with yield and purity being common hurdles. The most prevalent and modular approach to this compound and its derivatives is the [2+2] cycloaddition of a keteniminium salt with an alkene, typically methylenecyclobutane.[1][2] This guide will primarily focus on troubleshooting this widely used method, while also addressing alternative synthetic strategies.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields in the [2+2] cycloaddition approach to this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
A1: Key Areas for Investigation and Optimization:
-
Purity of Starting Materials: The quality of your reactants is paramount. Impurities in the starting amide (e.g., N,N-dimethylcyclobutanecarboxamide), the alkene (methylenecyclobutane), or the activating agent (triflic anhydride) can lead to a host of side reactions, consuming your starting materials and complicating purification.
-
Recommendation: Ensure your starting materials are of high purity. N,N-dimethylcyclobutanecarboxamide can be synthesized and purified by distillation. Methylenecyclobutane should be freshly distilled before use, as it can oligomerize upon storage. Triflic anhydride is highly hygroscopic and should be handled under anhydrous conditions.
-
-
Reaction Conditions: The formation of the reactive keteniminium intermediate and its subsequent cycloaddition are highly sensitive to reaction parameters.
-
Temperature: The reaction is typically performed at reflux in a solvent like 1,2-dichloroethane.[1][3] Insufficient temperature may lead to incomplete reaction, while excessively high temperatures can promote side reactions or decomposition.
-
Base Selection: The choice of base is critical. Hindered, non-nucleophilic bases like collidine or lutidine are preferred.[1][3] These bases are strong enough to neutralize the triflic acid byproduct generated during keteniminium salt formation, but their steric bulk prevents them from competing with the alkene as a nucleophile and reacting with the keteniminium intermediate.
-
Reagent Stoichiometry: The stoichiometry of the reagents should be carefully controlled. An excess of the amide and triflic anhydride relative to the alkene is often used to ensure complete conversion of the limiting reagent.[3]
-
-
Moisture and Air Sensitivity: The keteniminium salt intermediate is highly electrophilic and susceptible to hydrolysis.
-
Recommendation: The reaction should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen). All glassware should be rigorously dried, and anhydrous solvents should be used.
-
-
Side Reactions: The highly reactive nature of the keteniminium ion can lead to undesired reaction pathways that compete with the desired [2+2] cycloaddition.
-
Polymerization/Oligomerization: Keteniminium salts can polymerize if not efficiently trapped by the alkene. This is often exacerbated by high concentrations or localized "hot spots" in the reaction mixture.
-
Belluš–Claisen Rearrangement: In certain substrates with allylic protons, a[4][4]-sigmatropic rearrangement, known as the Belluš–Claisen rearrangement, can compete with the [2+2] cycloaddition.[5] While less common with simple methylenecyclobutane, it's a possibility to consider with more complex alkenes.
-
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low yields.
Q2: I am observing significant impurity formation in my crude product. What are the common side products and how can I minimize them?
A2: Common Impurities and Mitigation Strategies:
The primary source of impurities is often related to the high reactivity of the keteniminium intermediate.
-
Unreacted Starting Materials: Incomplete conversion will leave you with starting amide and alkene in your crude product.
-
Solution: Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the limiting reagent. Adjusting reaction time or temperature may be necessary.
-
-
Hydrolysis Products: If moisture is present, the keteniminium salt can be hydrolyzed back to the starting amide.
-
Solution: As mentioned, strict anhydrous conditions are essential.
-
-
Products from Side Reactions: As discussed in Q1, polymerization and rearrangement products can be significant impurities.
-
Solution: Slow addition of the triflic anhydride to the mixture of the amide and alkene can help maintain a low concentration of the keteniminium intermediate, favoring the bimolecular cycloaddition over unimolecular decomposition or polymerization.
-
-
Vinamidinium Salts: The initial product of the cycloaddition is a cyclobutaniminium salt, which is then hydrolyzed to the ketone during workup. Incomplete hydrolysis can leave vinamidinium salts as impurities.
Q3: The purification of this compound is proving difficult. What are the recommended purification methods?
A3: Purification Strategies:
The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
-
Vacuum Distillation: For larger scale reactions (>1 g), vacuum distillation is often an effective method for obtaining pure this compound, especially if the impurities are significantly less volatile.[3]
-
Column Chromatography: For smaller scale reactions or when dealing with impurities of similar volatility, silica gel column chromatography is the method of choice.[3] A non-polar eluent system, such as a mixture of ethyl acetate and hexanes, is typically used.
Data Summary: Typical Reaction Conditions for [2+2] Cycloaddition
| Parameter | Recommended Condition | Rationale |
| Amide | N,N-dimethylcyclobutanecarboxamide | Precursor to the keteneiminium salt |
| Alkene | Methylenecyclobutane | The cycloaddition partner |
| Activating Agent | Triflic anhydride (Tf₂O) | Forms the highly electrophilic keteniminium salt |
| Base | Collidine or Lutidine | Non-nucleophilic base to neutralize triflic acid |
| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous, high-boiling solvent |
| Temperature | Reflux | Provides sufficient energy for the reaction |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis of the keteniminium salt |
| Workup | Aqueous NaHCO₃ | Hydrolyzes the intermediate iminium salt to the ketone |
Experimental Protocol: Synthesis of this compound via [2+2] Cycloaddition
This protocol is a generalized procedure based on literature reports.[1][3] It is recommended to perform a small-scale trial reaction first to optimize conditions for your specific setup.
Materials:
-
N,N-dimethylcyclobutanecarboxamide
-
Methylenecyclobutane
-
Triflic anhydride
-
Collidine (or 2,6-lutidine)
-
1,2-Dichloroethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add N,N-dimethylcyclobutanecarboxamide (1.2 equiv.), methylenecyclobutane (1.0 equiv.), and collidine (1.2 equiv.) dissolved in anhydrous 1,2-dichloroethane.
-
Formation of Keteniminium Salt: Cool the mixture in an ice bath. Add triflic anhydride (1.2 equiv.) dropwise via the dropping funnel over 15-20 minutes.
-
Cycloaddition: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16 hours.[3]
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography.
Workflow Diagram:
Caption: A step-by-step workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q: Are there any alternative methods for synthesizing this compound?
A: Yes, while the keteniminium-based [2+2] cycloaddition is common, other methods exist. One notable alternative is the Paternò-Büchi reaction , which is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[6] In the context of this compound synthesis, this would involve the photochemical reaction of cyclobutanone with methylenecyclobutane. However, this method can suffer from regioselectivity issues and may require specialized photochemical equipment. Another approach involves the rearrangement of 1-cyclopropylcyclobutanols.[7]
-
Q: Can I use a different base instead of collidine or lutidine?
A: It is not recommended to use more common bases like triethylamine. Triethylamine is more nucleophilic and can react with the keteniminium intermediate, leading to undesired side products and a lower yield of the desired spirocycle. The steric hindrance of collidine and lutidine is key to their effectiveness in this reaction.
-
Q: How can I confirm the formation of my product?
A: The product can be characterized using standard analytical techniques. ¹H and ¹³C NMR spectroscopy will show the characteristic signals for the spiro[3.3]heptane skeleton. Mass spectrometry (GC-MS or LC-MS) will confirm the molecular weight of the product. Infrared (IR) spectroscopy will show a strong absorption for the ketone carbonyl group.
Conclusion
Improving the yield of this compound reactions hinges on a thorough understanding of the reaction mechanism and meticulous attention to experimental detail. By carefully controlling the purity of starting materials, optimizing reaction conditions, and employing appropriate purification techniques, researchers can consistently achieve high yields of this valuable synthetic building block. This guide provides a foundation for troubleshooting and optimizing your synthetic efforts. For further in-depth understanding, consulting the primary literature is always encouraged.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Taming Keteniminium Reactivity by Steering Reaction Pathways: Computational Predictions and Experimental Validations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Spiro[3.3]heptan-2-one
Welcome to the technical support hub for the spectroscopic analysis of Spiro[3.3]heptan-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique spirocyclic scaffold. The inherent ring strain and rigid three-dimensional structure of this compound present specific challenges in spectral interpretation.[1][2] This document provides in-depth, field-proven troubleshooting advice and frequently asked questions to ensure accurate and efficient structural elucidation.
Table of Contents
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of this compound show such complex multiplets instead of simple triplets or quartets?
A1: The complexity arises from the rigid, strained cyclobutane rings.[1] Protons on these rings are held in fixed spatial arrangements, leading to several factors that complicate the splitting patterns:
-
Non-equivalent Neighbors: Protons on the same carbon (geminal protons) are often diastereotopic and thus chemically non-equivalent, meaning they will split each other.
-
Different Coupling Constants: A single proton is often coupled to multiple, non-equivalent neighboring protons with different coupling constants (J-values). The simple n+1 rule only applies when a proton is coupled to 'n' equivalent protons.[3]
-
Second-Order Effects: The chemical shifts of coupled protons can be very close. When the chemical shift difference (in Hz) is not much larger than the coupling constant (Δν/J < 10), second-order effects distort the spectrum, leading to patterns that do not follow simple first-order rules.[3] You will observe leaning or "roofing" effects and patterns that are more complex than a simple doublet of doublets.[3][4]
Q2: What are the most common impurities I should be aware of during the synthesis of this compound?
A2: Impurities are highly dependent on the synthetic route. Common methods include [2+2] cycloadditions or double alkylation of malonate esters.[1][5][6] Potential impurities could include:
-
Starting Materials: Unreacted starting materials like cyclobutanone derivatives or alkene precursors.[1]
-
Solvents: Residual high-boiling solvents used during synthesis or purification (e.g., 1,2-dichloroethane, ethyl acetate).[1][7]
-
Byproducts: Incomplete cyclization products or byproducts from side reactions. For instance, thermal decarboxylation of a dicarboxylic acid precursor might be incomplete.[8]
-
Water: Can broaden exchangeable proton signals (if any) and may be present in NMR solvents.[7]
Q3: My compound is pure by TLC and LC-MS, but the NMR spectrum looks broad and ill-defined. What could be the cause?
A3: This is often a sign of dynamic conformational exchange on the NMR timescale.[9] Even though the spiro[3.3]heptane core is rigid, the cyclobutane rings can undergo a puckering motion. If the rate of this puckering is similar to the NMR timescale at room temperature, it can lead to signal broadening.
Solution: The most effective way to address this is by performing Variable-Temperature (VT) NMR spectroscopy.[9]
-
Cooling the sample will slow the conformational exchange. At a low enough temperature (below the coalescence point), you may resolve sharp signals for the individual conformers.
-
Heating the sample can sometimes average the signals into a sharp, single peak if the exchange rate becomes much faster than the NMR timescale.
Troubleshooting ¹H NMR Spectra
Problem: My aliphatic proton signals (1.5-3.5 ppm) are a complex, overlapping multiplet that is difficult to interpret.
This is the most common issue encountered with this molecule. The signals for the six protons on the cyclobutane ring without the carbonyl and the four protons on the ring with the carbonyl are often clustered together.
Experimental Protocol: Deciphering Complex Multiplets
-
Optimize Data Acquisition:
-
Ensure Proper Shimming: Poor shimming is a common cause of peak broadening, which will exacerbate overlap.[10] Always perform a gradient autoshim on your sample.
-
Increase Resolution: Acquire the spectrum with a longer acquisition time (at) and a smaller spectral width (sw) focused on the region of interest.
-
-
Change the Chemical Environment:
-
Try a Different Solvent: Switching from CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts (Aromatic Solvent Induced Shift, ASIS). This can often resolve overlapping signals.[7]
-
-
Employ 2D NMR Techniques: These are essential for definitive assignment.
-
COSY (Correlation Spectroscopy): Run a standard gradient COSY experiment. This will reveal which protons are coupled to each other, allowing you to trace the connectivity within each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to. It is invaluable for separating signals and confirming assignments made from the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. It can be used to confirm the overall structure, for example, by observing correlations from the protons alpha to the carbonyl to the carbonyl carbon itself.
-
Troubleshooting Workflow: ¹H NMR Signal Overlap
Caption: Workflow for resolving complex ¹H NMR signals.
Troubleshooting ¹³C NMR Spectra
Problem: The quaternary spiro-carbon signal is weak or completely missing from my ¹³C NMR spectrum.
This is a common issue for non-protonated carbons, especially those in rigid environments. The underlying cause is the long spin-lattice relaxation time (T₁) of quaternary carbons. In standard, rapid ¹³C NMR experiments, these carbons do not have enough time to relax back to their equilibrium state between pulses, leading to signal saturation and low intensity.
Experimental Protocol: Enhancing Quaternary Carbon Signals
-
Increase Relaxation Delay: The most direct solution is to increase the time between pulses. In your spectrometer's acquisition parameters, increase the relaxation delay (d1). A value of 5-10 seconds is a good starting point, compared to the default of 1-2 seconds.
-
Use a Different Pulse Program: Check if your spectrometer has a pulse program specifically designed for observing quaternary carbons, which may use a different flip angle to mitigate saturation.
-
Increase Number of Scans: While this won't solve the relaxation issue, a much longer experiment (higher ns) will improve the signal-to-noise ratio, potentially making a very weak signal visible.
Troubleshooting Infrared (IR) Spectroscopy
Problem: The carbonyl (C=O) stretching frequency is higher than I expected for a ketone.
A typical acyclic ketone shows a C=O stretch around 1715 cm⁻¹.[11] For this compound, you should expect this peak at a significantly higher wavenumber, typically in the 1775-1785 cm⁻¹ range.
Causality: This shift is a direct result of ring strain.[12] The cyclobutane ring forces the bond angles around the carbonyl carbon to be smaller than the ideal 120° of an sp² carbon. To accommodate this strain, the C=O bond incorporates more s-character, making it stronger and shorter, which increases its vibrational frequency. This high-frequency C=O stretch is a key diagnostic feature for a cyclobutanone.[12]
Problem: I see a very broad absorption in the 2500-3300 cm⁻¹ region in addition to my carbonyl peak.
This indicates the presence of a carboxylic acid impurity. This broad band is the characteristic O-H stretch of a hydrogen-bonded carboxylic acid dimer.[13] This could arise from the oxidation of an aldehyde intermediate or incomplete conversion from a carboxylic acid precursor, depending on the synthesis.[8]
Troubleshooting Workflow: Unexpected IR Absorptions
Caption: Decision tree for interpreting IR spectra of this compound.
Troubleshooting Mass Spectrometry (MS)
Problem: The molecular ion (M⁺) peak at m/z 110 is very weak or absent in my Electron Ionization (EI) mass spectrum.
Spirocyclic ketones, especially strained ones, can undergo significant fragmentation under high-energy EI conditions, leading to a diminished molecular ion peak.[14][15]
Solutions:
-
Use Soft Ionization: Re-run the analysis using a soft ionization technique.
-
Chemical Ionization (CI): Uses a reagent gas (like methane or ammonia) to produce less fragmentation and a more prominent [M+H]⁺ or [M+NH₄]⁺ ion.
-
Electrospray Ionization (ESI): Ideal for LC-MS, this technique typically produces a strong [M+H]⁺ (m/z 111) or [M+Na]⁺ (m/z 133) adduct with minimal fragmentation.[16]
-
Problem: What are the expected fragmentation patterns for this compound?
The fragmentation of spiro ketones is often directed by the desire to relieve ring strain. Common fragmentation pathways involve cleavage of one of the rings.[14] While detailed fragmentation is complex, you can expect significant peaks corresponding to the loss of ethylene (C₂H₄, 28 Da) or cyclobutane fragments. A prominent base peak might not be the molecular ion.
Reference Spectroscopic Data
The following table summarizes expected spectroscopic data for this compound for quick reference. Actual values may vary slightly based on solvent and instrument conditions.
| Spectroscopic Technique | Feature | Expected Value / Observation | Notes |
| ¹H NMR | Protons α to C=O | ~2.7 - 3.2 ppm | Complex multiplet |
| Other CH₂ protons | ~1.8 - 2.5 ppm | Complex, overlapping multiplets | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~215 - 220 ppm | Deshielded due to ring strain |
| Spiro Carbon (C) | ~60 - 65 ppm | Quaternary, may be weak | |
| CH₂ carbons | ~30 - 50 ppm | Multiple distinct signals expected | |
| IR Spectroscopy | C=O Stretch | 1775 - 1785 cm⁻¹ | High frequency is characteristic of cyclobutanone |
| C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ | Standard alkane stretches | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 110 | May be weak or absent |
| Mass Spectrometry (ESI) | [M+H]⁺ | m/z 111 | Expected as the base peak |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chemrxiv.org [chemrxiv.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]
- 16. PubChemLite - this compound (C7H10O) [pubchemlite.lcsb.uni.lu]
Overcoming low reactivity of Spiro[3.3]heptan-2-one in certain reactions
Introduction
Welcome to the technical support guide for Spiro[3.3]heptan-2-one. This highly rigid, three-dimensional scaffold has become increasingly important in medicinal chemistry as a bioisostere for common aromatic and saturated rings, offering novel chemical space for drug discovery.[1][2] However, its unique structure, characterized by two fused cyclobutane rings, imparts significant ring strain and steric hindrance, often leading to unexpectedly low reactivity at the C2-carbonyl position compared to more common acyclic or six-membered cyclic ketones.[3][4]
This guide is designed for researchers, medicinal chemists, and process scientists who are encountering challenges with the functionalization of this compound. Here, we address common issues in a practical, question-and-answer format, providing not only troubleshooting protocols but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my this compound unreactive in standard ketone reactions that work for other substrates?
Answer: The diminished reactivity of this compound is a direct consequence of its unique molecular architecture. Several factors contribute to this phenomenon:
-
Steric Hindrance: The spirocyclic nature of the scaffold creates a congested environment around the carbonyl group. The adjacent cyclobutane ring effectively shields one face of the carbonyl, while substituents on the same ring can further obstruct the trajectory of incoming nucleophiles. This steric bulk significantly slows the rate of reactions that require nucleophilic attack at the carbonyl carbon, such as Grignard additions or Wittig reactions.[4][5]
-
Ring Strain: Cyclobutane rings possess considerable angle strain. During a nucleophilic addition, the hybridization of the carbonyl carbon changes from sp² (trigonal planar, ideal angle ~120°) to sp³ (tetrahedral, ideal angle ~109.5°).[6] In a typical ketone, this change is energetically favorable. However, in a cyclobutanone, the internal ring angles are already compressed to ~90°. The transition to a tetrahedral intermediate can exacerbate torsional strain and non-bonded interactions, making the transition state less stable and the activation energy for the reaction higher.
-
Pyramidalization: Unlike the relatively planar carbonyl group in cyclohexanone or acyclic ketones, the carbonyl carbon in cyclobutanone is slightly pyramidalized. This deviation from planarity can affect the accessibility and energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C=O π* bond, potentially disfavoring optimal orbital overlap with an incoming nucleophile.
Question 2: My nucleophilic addition reaction (Grignard, Organolithium) to this compound is failing or giving very low yields. How can I improve it?
Answer: This is a common and significant challenge. The combination of steric hindrance and the high basicity of organometallic reagents often leads to side reactions like enolization or no reaction at all. Here are several field-proven strategies to overcome this:
Strategy 1: Carbonyl Activation with Lewis Acids (Luche-type Conditions)
The core principle here is to increase the electrophilicity of the carbonyl carbon, making it a more attractive target for the nucleophile.[7][8] Cerium(III) chloride (CeCl₃) is particularly effective. It coordinates to the carbonyl oxygen, activating the ketone, and simultaneously moderates the reactivity of the organometallic reagent, which can suppress unwanted side reactions.
Experimental Protocol: Cerium-Mediated Addition of an Organolithium
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous Cerium(III) chloride (1.2 equivalents) and dry Tetrahydrofuran (THF). Stir the resulting slurry vigorously for 2 hours at room temperature.
-
Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in dry THF to the cold slurry and stir for 30 minutes.
-
Nucleophile Addition: Slowly add the organolithium or Grignard reagent (1.1 - 1.5 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Strategy 2: Use of Organocerium Reagents (Barbier-type reaction)
Instead of using a separate Lewis acid, you can pre-form an organocerium reagent, which is less basic and more nucleophilic than its Grignard or organolithium precursor.
Question 3: My Wittig reaction to form an exocyclic double bond is not working. What are my options?
Answer: The standard Wittig reaction often fails with sterically hindered ketones like this compound. The bulky phosphorane ylide cannot easily approach the carbonyl carbon. A study on a similar substituted cyclobutanone derivative explicitly noted the failure of the Wittig reaction, requiring a more potent alternative.[3]
Recommended Alternative: Tebbe or Petasis Olefination
Titanium-based reagents are significantly more reactive and less sterically sensitive than phosphorus ylides.
-
Tebbe Reagent: This is a highly effective but pyrophoric reagent that requires careful handling. It is known to methylenate even the most hindered ketones and esters.
-
Petasis Reagent (Cp₂TiMe₂): A more stable and user-friendly alternative to the Tebbe reagent. It is particularly effective for converting ketones to terminal alkenes upon heating.
Question 4: I need to completely remove the carbonyl to get the parent spiro[3.3]heptane scaffold. Standard reductions are sluggish. What is the best method?
Answer: Direct reduction to the alcohol with borohydride reagents can be slow due to the factors discussed previously. For complete deoxygenation to the methylene group (-CH₂-), a two-step procedure or a direct, forceful reduction is required.
Recommended Method: Wolff-Kishner Reduction
The Wolff-Kishner reduction is a classic and highly effective method for the deoxygenation of sterically hindered ketones. It proceeds via a hydrazone intermediate under basic, high-temperature conditions. This method has been successfully applied to substituted this compound systems.[9][10]
Experimental Protocol: Wolff-Kishner Reduction
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a high-boiling point solvent like diethylene glycol. Add hydrazine hydrate (5-10 equivalents). Heat the mixture to 100-120 °C for 1-2 hours.
-
Decomposition: Add a strong base, such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) (3-5 equivalents), to the reaction mixture.
-
Distillation: Increase the temperature to 190-210 °C to drive the decomposition of the hydrazone. Water and excess hydrazine will distill off. Maintain this temperature until nitrogen evolution ceases (typically 3-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with a non-polar solvent (e.g., pentane or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the volatile product.
Caution: The Wolff-Kishner reduction involves high temperatures and corrosive reagents. Perform the reaction in a well-ventilated fume hood with appropriate safety precautions.
Data Summary Table
| Reaction Type | Reagent/Condition | Solvent | Temperature | Common Issues | Recommended Solution |
| Nucleophilic Addition | R-MgBr or R-Li | THF, Et₂O | -78 °C to RT | No reaction, enolization | Add CeCl₃ (Luche conditions) |
| Olefination | Ph₃P=CHR (Wittig) | THF, DMSO | RT to 80 °C | No reaction due to steric hindrance | Use Tebbe or Petasis reagent |
| Reduction to Alcohol | NaBH₄ | MeOH, EtOH | 0 °C to RT | Very slow or incomplete reaction | Use LiAlH₄ or DIBAL-H at low temp |
| Deoxygenation | H₂, Pd/C | MeOH, EtOAc | RT | Ineffective on hindered ketone | Wolff-Kishner (Hydrazine, KOH) |
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Steric hindrance - Labster [theory.labster.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
Preventing rearrangement reactions of spiro[3.3]heptane systems
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Rearrangement Reactions
The spiro[3.3]heptane motif is a valuable scaffold in medicinal chemistry, prized for its rigidity and three-dimensional structure.[1][2] However, the inherent ring strain in this system can make it susceptible to rearrangement reactions, particularly under acidic conditions or during the formation of carbocation intermediates. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate the synthesis and manipulation of spiro[3.3]heptane derivatives while minimizing unwanted side reactions.
Troubleshooting Guide
This section addresses specific experimental issues that may arise during the synthesis and handling of spiro[3.3]heptane systems.
Q1: My reaction is producing a complex mixture of isomers. How can I confirm if a spiro[3.3]heptane rearrangement has occurred?
A1: Confirmation of a rearrangement reaction typically involves a combination of spectroscopic analysis and comparison with known rearrangement products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for changes in the chemical shifts and coupling constants of the protons on the cyclobutane rings. Rearrangement often leads to less symmetrical products, resulting in a more complex proton spectrum.
-
¹³C NMR: The appearance of new signals or shifts in existing signals can indicate a change in the carbon skeleton. Pay close attention to the quaternary spiro-carbon signal.
-
-
Mass Spectrometry (MS): While MS will confirm the mass of the isomers, it may not definitively distinguish between them. However, fragmentation patterns in techniques like GC-MS can sometimes provide clues about the underlying structure.
-
Comparison to Authentic Samples: If possible, synthesize or obtain an authentic sample of the suspected rearrangement product for direct comparison of spectroscopic data.
-
X-ray Crystallography: If a crystalline product can be isolated, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Q2: I'm observing ring expansion or contraction in my spiro[3.3]heptane derivative. What reaction parameters should I adjust?
A2: Ring expansion and contraction are common rearrangement pathways for spirocyclic systems, often driven by the relief of ring strain and the formation of more stable carbocations.[3][4] To mitigate these reactions, consider the following adjustments:
-
Reaction Temperature: Lowering the reaction temperature can often disfavor rearrangement pathways, which typically have higher activation energies than the desired reaction.
-
Choice of Acid/Lewis Acid:
-
If an acid is required, use the mildest possible acid that can facilitate the desired transformation. Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids like aluminum chloride (AlCl₃) can promote rearrangements.[1][5] Consider using weaker acids or buffered conditions.
-
For reactions involving carbocations, try to avoid conditions that generate highly unstable carbocations.
-
-
Solvent: The choice of solvent can influence the stability of intermediates. More polar, coordinating solvents can sometimes stabilize carbocations and reduce the driving force for rearrangement.
-
Protecting Groups: The strategic use of protecting groups can prevent the formation of reactive intermediates that initiate rearrangement.[6] For example, protecting a nearby alcohol can prevent its participation in a pinacol-type rearrangement.
Q3: My attempts to functionalize the spiro[3.3]heptane core lead to low yields and significant by-product formation. What alternative strategies can I employ?
A3: Direct functionalization of the spiro[3.3]heptane core can be challenging due to its steric hindrance and potential for rearrangement. Consider these alternative approaches:
-
Functionalization Prior to Spirocycle Formation: It is often more efficient to introduce the desired functional groups onto the precursor molecules before the key spirocyclization step.[7]
-
Use of Pre-functionalized Building Blocks: A variety of functionalized spiro[3.3]heptane building blocks are commercially available or can be synthesized via established routes.[1]
-
Transition-Metal-Catalyzed Reactions: Modern cross-coupling and C-H activation methodologies can offer milder and more selective ways to functionalize the spiro[3.3]heptane scaffold.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and reactivity of spiro[3.3]heptane systems.
Q4: What are the primary driving forces for rearrangement in spiro[3.3]heptane systems?
A4: The main driving forces behind the rearrangement of spiro[3.3]heptane systems are:
-
Relief of Ring Strain: The four-membered rings of the spiro[3.3]heptane core are highly strained. Rearrangement reactions that lead to the formation of less strained five- or six-membered rings are often thermodynamically favorable.[3][4]
-
Carbocation Stability: Reactions that proceed through carbocation intermediates can be prone to rearrangement.[8][9][10] A less stable carbocation (e.g., secondary) will readily rearrange to a more stable one (e.g., tertiary) via a hydride or alkyl shift.[8][9]
Q5: Are there specific reaction conditions that are known to promote spiro[3.3]heptane rearrangements?
A5: Yes, certain conditions are known to facilitate rearrangements:
-
Strongly Acidic Conditions: The presence of strong Brønsted or Lewis acids can protonate functional groups or the cyclobutane ring itself, initiating carbocation formation and subsequent rearrangement.[5] Semipinacol rearrangements of 1-substituted cyclobutanols are a classic example of acid-mediated rearrangements to form spiro[3.3]heptanones.[5][11]
-
High Temperatures: Thermal stress can provide the necessary energy to overcome the activation barrier for rearrangement reactions.[12][13][14][15]
-
Generation of Unstabilized Carbocations: Any reaction that generates a carbocation adjacent to the spirocyclic core has the potential to trigger a rearrangement to a more stable carbocation.
Q6: How can I use protecting groups to prevent unwanted rearrangements?
A6: Protecting groups are a powerful tool to prevent rearrangements by masking reactive functional groups that could initiate or participate in such reactions.[16]
-
Protecting Alcohols: If an alcohol is present near the spirocyclic core, protecting it as an ether (e.g., silyl ether, benzyl ether) or an ester will prevent it from being protonated and acting as a leaving group to form a carbocation.
-
Protecting Amines: Amines can be protected as carbamates (e.g., Boc, Cbz) or amides to reduce their basicity and nucleophilicity, preventing them from participating in undesired side reactions.
-
Protecting Carbonyls: Ketones and aldehydes can be protected as acetals or ketals to prevent them from undergoing reactions at the carbonyl carbon.
Q7: Are there any computational tools that can help predict the likelihood of a rearrangement reaction?
A7: Yes, computational chemistry can be a valuable tool for predicting the feasibility of rearrangement reactions.
-
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the energies of the starting materials, intermediates, transition states, and products of a potential rearrangement pathway. By comparing the activation energy for the rearrangement with that of the desired reaction, you can assess the likelihood of the rearrangement occurring.
-
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: These methods can be used to explore the conformational landscape of the spiro[3.3]heptane system and identify low-energy pathways for rearrangement.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Spiro[3.3]heptanone via Semipinacol Rearrangement
This protocol is adapted from a known procedure for the synthesis of spiro[3.3]heptan-1-ones.[5]
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1-bicyclobutylcyclopropanol intermediate in a suitable anhydrous solvent (e.g., dichloromethane).
-
Acid Addition: At a controlled temperature (e.g., 0 °C or room temperature), slowly add a solution of the acid (e.g., methanesulfonic acid or aluminum chloride) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of a weak base (e.g., sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired spiro[3.3]heptanone.
Protocol 2: General Procedure for Protecting an Alcohol as a Silyl Ether to Prevent Rearrangement
-
Reactant Preparation: In a flask, dissolve the spiro[3.3]heptane derivative containing the alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a suitable base (e.g., triethylamine or imidazole).
-
Silylating Agent Addition: At 0 °C, slowly add the silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl)).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purification: Purify the silylated product by column chromatography if necessary.
Visualizations
Diagram 1: General Mechanism of Acid-Catalyzed Rearrangement
Caption: Acid-catalyzed rearrangement of a spiro[3.3]heptane derivative.
Diagram 2: Experimental Workflow for Preventing Rearrangement
Caption: Decision workflow for preventing spiro[3.t]heptane rearrangements.
Data Summary
| Condition | Observation | Recommended Action |
| Strong Acid (e.g., H₂SO₄) | High percentage of rearranged product | Switch to a milder acid (e.g., p-TsOH, pyridinium p-toluenesulfonate) or use buffered conditions. |
| High Temperature (> 80 °C) | Increased formation of by-products | Lower the reaction temperature; consider running the reaction at room temperature or 0 °C. |
| Presence of a Proximal Alcohol | Ring expansion observed | Protect the alcohol as a silyl ether or other suitable protecting group before proceeding. |
| Unstable Carbocation Intermediate | Complex mixture of isomers | Modify the substrate or reaction conditions to favor a more stable intermediate or a concerted mechanism. |
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 4. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-contraction vs ring-expansion reactions of spiro-cyclopropanecarboxylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereochemistry and Rearrangement of Carbocations | Pharmaguideline [pharmaguideline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. A facilely synthesized ‘spiro’ hole-transporting material based on spiro[3.3]heptane-2,6-dispirofluorene for efficient planar perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06643K [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing Thermal Stability and Lifetime of Solid-State Dye-Sensitized Solar Cells via Molecular Engineering of the Hole-Transporting Material Spiro-OMeTAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synarchive.com [synarchive.com]
Scalability issues for the industrial production of Spiro[3.3]heptan-2-one
Welcome to the technical support center for the industrial production of Spiro[3.3]heptan-2-one. This resource is designed for researchers, chemical engineers, and drug development professionals to navigate the complexities of scaling this valuable spirocyclic ketone from the lab to industrial manufacturing. The unique strain and three-dimensional structure of the spiro[3.3]heptane core make it a compelling building block in medicinal chemistry, but its synthesis at scale presents specific challenges.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and scalable manufacturing process.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this compound synthesis, focusing on the prevalent [2+2] cycloaddition route.
Issue 1: Low or Inconsistent Yields in [2+2] Cycloaddition
Question: We are experiencing significant drops in yield and batch-to-batch inconsistency when scaling up the [2+2] cycloaddition of a ketene precursor with an appropriate alkene. What are the likely causes and how can we mitigate them?
Answer:
This is a frequent challenge when moving from laboratory to production scale. The primary culprits are often related to the management of the highly reactive ketene intermediate and thermal control.[3][4]
Probable Causes & Solutions:
-
Inefficient Ketene Generation: At the lab scale, dropwise addition of reagents is often sufficient. At an industrial scale, localized concentration gradients can lead to side reactions.
-
Thermal Runaway: The [2+2] cycloaddition is often exothermic. What appears as a minor temperature increase in a lab flask can become a dangerous thermal runaway in a large reactor due to the reduced surface-area-to-volume ratio, which hinders efficient heat dissipation.[7][8]
-
Solution:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system.
-
Controlled Addition: Add the ketene precursor or the alkene at a controlled rate to manage the rate of heat generation. The addition rate should be tied to the reactor's cooling capacity.
-
Jacketed Reactors: Utilize jacketed reactors with a high-performance heat transfer fluid to effectively remove the heat of reaction.
-
-
-
Ketene Dimerization/Polymerization: Ketenes are prone to reacting with themselves, especially at higher concentrations and temperatures.[3]
-
Solution: Maintain a low steady-state concentration of the ketene in the reactor. A continuous flow setup where the ketene is generated and immediately consumed is the most effective strategy.[5] If operating in a batch reactor, ensure rapid mixing and that the alkene is always in stoichiometric excess at the point of ketene introduction.
-
Issue 2: Product Purity Below Specification After Distillation
Question: Our vacuum distillation of the crude this compound is not achieving the desired purity. We observe co-distillation of impurities. How can we improve the purification?
Answer:
Achieving high purity for spiroketones can be challenging due to the presence of structurally similar byproducts. While vacuum distillation is a viable technique for thermally sensitive compounds, its efficiency depends on the boiling point differences of the components.[9][10]
Probable Causes & Solutions:
-
Azeotrope Formation: Certain byproducts may form an azeotrope with this compound, making separation by simple distillation difficult.
-
Solution:
-
Fractional Distillation: Employ a packed distillation column to increase the number of theoretical plates, enhancing the separation of components with close boiling points.
-
Azeotropic Distillation: If an azeotrope is confirmed, consider the addition of an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.
-
-
-
Thermal Decomposition: Even under vacuum, prolonged exposure to elevated temperatures can cause degradation of the product or impurities, leading to the formation of new contaminants.
-
Solution: Utilize a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.[11]
-
-
Presence of Non-Volatile Impurities: High-boiling oligomeric or polymeric byproducts from ketene side reactions can contaminate the distillation pot and potentially be carried over in aerosols.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for the industrial production of this compound?
The most prominent and scalable route is the [2+2] cycloaddition of a ketene with an alkene.[3][14] Ketenes can be generated in-situ from acyl chlorides and a tertiary amine base. An alternative, though often less direct for the parent ketone, is the double alkylation of a malonate ester with a 1,1-bis(halomethyl)cyclobutane derivative, followed by hydrolysis, and decarboxylation.[15]
Below is a comparative overview of these two primary routes:
| Feature | [2+2] Cycloaddition | Double Alkylation |
| Starting Materials | Acyl chloride, alkene, amine base | 1,1-bis(halomethyl)cyclobutane, malonate ester, strong base |
| Key Advantages | Atom-economical, direct formation of the spirocyclic core | Avoids handling of unstable ketenes |
| Scalability Challenges | Handling of reactive ketene intermediate, exotherm management | Use of strong bases (e.g., NaH, NaOEt), multi-step process |
| Typical Yields (Lab/Pilot) | 60-80% | 50-70% (over several steps) |
Q2: How can the generation of ketenes be safely managed at an industrial scale?
Managing ketene generation is critical due to its high reactivity and toxicity. The industry best practice is to avoid its isolation and accumulation.
As depicted in Diagram 1, a continuous flow system is the preferred method for industrial-scale ketene generation.[6] Reactant streams of the acyl chloride and amine base are precisely metered and combined in a static mixer, where the ketene is formed rapidly. This stream is immediately fed into the main reactor containing the alkene, ensuring the ketene is consumed as it is generated. This approach offers superior control over reaction stoichiometry, temperature, and minimizes the inventory of the hazardous ketene intermediate.[5]
Q3: What are the key safety considerations for handling this compound and its precursors at an industrial facility?
Industrial production requires strict adherence to safety protocols. Based on available safety data sheets (SDS) and the nature of the chemistry involved, the following should be prioritized:[16][17][18]
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side-shields, chemical-resistant gloves, and protective clothing. For handling concentrated reagents or in case of potential exposure, a respirator with an appropriate cartridge may be necessary.[16]
-
Ventilation: All operations should be conducted in a well-ventilated area. Local exhaust ventilation is crucial at points where dusts or vapors may be generated, such as charging reactors or during filtration.[17]
-
Handling of Reagents:
-
Acyl Chlorides: These are corrosive and react with moisture. Handle in a dry, inert atmosphere.
-
Amine Bases: Many tertiary amines are flammable and have strong odors. Ensure proper grounding of equipment to prevent static discharge.
-
Ketenes (in-situ): Assumed to be highly toxic and reactive. The primary safety measure is to prevent their accumulation through controlled generation and immediate consumption.
-
-
Thermal Hazard Assessment: As previously mentioned, a thorough understanding of the reaction exotherm is non-negotiable.[7][8] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor breach. An emergency quenching system and a properly sized relief valve are essential safety features for the reactor.
Q4: Can you provide a general protocol for the purification of this compound by vacuum distillation at a pilot scale?
The following is a generalized protocol. Specific parameters such as temperature and pressure will depend on the purity of the crude material and the desired final specification.
Experimental Protocol: Pilot-Scale Vacuum Distillation
-
Equipment Setup:
-
A jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, and a connection to a vacuum system.
-
A distillation column (e.g., packed with structured packing) connected to a condenser and a series of receiving flasks.
-
A vacuum pump capable of achieving and maintaining the desired pressure, protected by a cold trap.[11]
-
-
Procedure:
-
Charge the crude this compound to the reactor.
-
Begin agitation to ensure even heating.
-
Gradually apply vacuum to the system, monitoring for any excessive bumping or foaming.
-
Once the target vacuum is stable, slowly heat the reactor jacket.
-
Collect a forerun fraction, which will contain lower-boiling impurities.
-
Once the head temperature stabilizes at the boiling point of this compound at the operating pressure, switch to collecting the main product fraction.
-
Monitor the purity of the distillate by in-process controls (e.g., GC).
-
Stop the distillation when the head temperature begins to rise or drop, or when the pot residue becomes too viscous.
-
Allow the system to cool under vacuum before slowly reintroducing an inert gas (e.g., nitrogen) to break the vacuum.
-
References
- 1. youtube.com [youtube.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ketene - Wikipedia [en.wikipedia.org]
- 4. Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams [mdpi.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. icheme.org [icheme.org]
- 9. buschvacuum.com [buschvacuum.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. capotchem.cn [capotchem.cn]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Technical Support Center: Spiro[3.3]heptan-2-one - Safe Handling and Storage Guide
Welcome to the technical support guide for Spiro[3.3]heptan-2-one (CAS: 30152-57-9). This document is designed for researchers, scientists, and drug development professionals who are incorporating this valuable spirocyclic building block into their workflows. As a rigid, three-dimensional scaffold, Spiro[3.3]heptane and its derivatives are increasingly recognized as saturated bioisosteres of benzene, offering a pathway to escape the "flatland" of traditional aromatic compounds in medicinal chemistry.[1][2][3] This guide provides in-depth, field-proven insights into its safe handling and storage to ensure experimental integrity and operator safety.
Section 1: Core Chemical & Physical Properties
A foundational understanding of a compound's properties is the first step toward safe and effective handling. The data below, compiled from various supplier technical sheets, represents the most current predicted and observed values.
| Property | Value | Source(s) |
| CAS Number | 30152-57-9 | [4][5] |
| Molecular Formula | C₇H₁₀O | [4][5][6] |
| Molecular Weight | 110.15 g/mol | [4][5][6] |
| Appearance | Colourless oil / liquid | [4][5] |
| Boiling Point | 175.3 ± 8.0 °C (Predicted) | [4] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. | [4] |
| Storage Temp. | Varies by supplier; recommendations range from room temperature to -10°C. | [4] |
Section 2: GHS Hazard Identification & Implications
This compound is classified under the Globally Harmonized System (GHS) with the following hazards. Understanding these is critical for risk assessment in your laboratory.
| GHS Classification | Hazard Statement | Pictogram | Practical Implications & Rationale |
| Flammable Liquid | H226: Flammable liquid and vapour.[7] | 🔥 | Causality: The compound has a flash point that allows it to form an ignitable mixture with air at moderate temperatures. Action: It must be stored away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools when handling. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[7] | ❗ | Causality: Ingestion can lead to adverse health effects. Action: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling. In case of accidental ingestion, rinse the mouth and seek immediate medical attention.[6] |
| STOT SE 3 | H335: May cause respiratory irritation.[7] | ❗ | Causality: Vapors or aerosols can irritate the respiratory tract. Action: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][9] |
Section 3: Troubleshooting Guide for Experimental Integrity
This section addresses common issues that may arise during the use of this compound, helping you diagnose and resolve problems to maintain the integrity of your experiments.
Q: I ran a reaction, and the yield was lower than expected with several unidentifiable byproducts. Could the this compound be the issue?
A: Yes, this is a possibility and often traces back to the compound's purity and stability.
-
Causality: The primary culprits are often degradation due to improper storage or contamination. This compound is noted as being hygroscopic, meaning it can absorb atmospheric moisture.[6] This water content can interfere with moisture-sensitive reactions (e.g., those using Grignard reagents or strong bases). Furthermore, slow oxidation can occur if the compound is not stored under an inert atmosphere.
-
Troubleshooting Protocol:
-
Verify Purity: Before use, especially if the container has been opened previously, verify the purity of the starting material via a suitable analytical method like ¹H NMR or GC-MS.
-
Check for Water Content: For highly sensitive reactions, consider using Karl Fischer titration to quantify water content or drying the compound over molecular sieves (ensure compatibility first).
-
Use a Fresh Sample: If degradation is suspected, it is always best to use a fresh, unopened sample for your reaction.
-
Inert Atmosphere: When aliquoting the compound, do so under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with Argon or Nitrogen) to prevent introducing moisture and oxygen.
-
Q: The physical appearance of my compound has changed; it seems more viscous and has a slight yellow tint. What does this mean?
A: A change in viscosity or color is a strong indicator of degradation or polymerization.
-
Causality: Ketones can be susceptible to self-condensation or polymerization reactions, which can be catalyzed by trace acidic or basic impurities on glassware or exposure to light and air over extended periods. This process increases the average molecular weight, leading to higher viscosity. The yellow tint often indicates the formation of conjugated systems, a common result of degradation pathways.
-
Troubleshooting Protocol:
-
Do Not Use: If the physical appearance has changed, it is strongly recommended not to use the material for your experiments as its purity is compromised.
-
Review Storage Conditions: Ensure the compound is stored in an amber glass vial to protect it from light. Confirm that the storage location is cool and dark.
-
Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste guidelines.[6]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the definitive, correct storage temperature for this compound?
A: There is a discrepancy in supplier literature, with some recommending room temperature[4] and others refrigerated conditions (-10°C). This ambiguity often arises from the lack of extensive, long-term stability data.
-
Senior Scientist Recommendation: For long-term storage and to maximize shelf-life, a conservative approach is best. Store the compound in a tightly sealed container at 2-8°C (refrigerated), under an inert atmosphere (Argon or Nitrogen). This minimizes potential degradation from both heat and atmospheric exposure. For short-term daily use, allowing the container to warm to room temperature before opening is crucial to prevent condensation of moisture on the cold compound.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this liquid?
A: A standard PPE protocol for handling hazardous liquids is required.
-
Eye Protection: ANSI-rated safety glasses are a minimum. When there is a risk of splashing, chemical splash goggles are required.
-
Hand Protection: Wear nitrile gloves. Ensure you use the proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately.[9]
-
Body Protection: A standard laboratory coat is required. Ensure it is buttoned.
-
Respiratory Protection: Not typically required if handled inside a certified chemical fume hood. If you must work outside a hood, a risk assessment should be performed to determine if a respirator is necessary.
Q3: How should I handle a small spill (<50 mL) in the lab?
A: Follow a calm and systematic spill response procedure.
-
Alert & Isolate: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: Dispose of the waste container and any contaminated materials through your institution's hazardous waste program.[6]
Q4: What specific chemicals or materials are incompatible with this compound?
A: The primary incompatibility is with strong oxidizing agents .[9]
-
Explanation: This includes compounds like permanganates, chromates, nitric acid, and peroxides. Contact with strong oxidizers can lead to a vigorous, exothermic reaction, potentially causing a fire or explosion. Always ensure that this compound is not stored near or mixed with these materials unless it is a planned and controlled part of a reaction protocol.
Section 5: Workflow Visualization
To ensure a rapid and correct response, the following decision-making workflow should be followed in the event of a chemical spill.
Caption: Decision workflow for responding to a this compound spill.
References
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound CAS#: 30152-57-9 [m.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. capotchem.cn [capotchem.cn]
- 7. 30152-57-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
A Spectroscopic Guide to Spiro[3.3]heptan-2-one and its Isomers for the Modern Researcher
In the landscape of modern drug discovery and medicinal chemistry, the pursuit of novel scaffolds that offer three-dimensional complexity and improved physicochemical properties is relentless. The spiro[3.3]heptane framework has emerged as a compelling structural motif, valued for its rigidity and potential as a bioisostere for commonly used aromatic rings. Within this class of compounds, the isomeric spiro[3.3]heptan-2-ones represent key building blocks for the synthesis of more complex bioactive molecules. A thorough understanding of their spectroscopic signatures is paramount for unambiguous identification, purity assessment, and quality control in synthetic workflows.
This guide provides an in-depth comparative analysis of the spectroscopic properties of spiro[3.3]heptan-2-one and its positional isomer, spiro[3.3]heptan-1-one. Drawing upon experimental data, we will explore the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into how the position of the carbonyl group within the spirocyclic system influences their spectral characteristics.
The Structural Isomers: A Tale of Two Ketones
The core difference between this compound and spiro[3.3]heptan-1-one lies in the placement of the carbonyl group on the cyclobutane ring. This seemingly subtle change leads to distinct chemical environments for the constituent protons and carbons, resulting in unique spectroscopic fingerprints.
dot
Caption: Chemical structures of this compound and Spiro[3.3]heptan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed map of the connectivity and stereochemistry of a molecule.
¹H NMR Spectroscopy
The proton NMR spectra of this compound and its isomer are expected to show distinct patterns due to the differing symmetry and proximity of protons to the electron-withdrawing carbonyl group.
In This compound , the protons on the carbon adjacent to the carbonyl (α-protons) will be the most deshielded, appearing at a lower field. The complex splitting patterns will arise from geminal and vicinal couplings within the two four-membered rings.
For spiro[3.3]heptan-1-one , the protons on the carbons α to the carbonyl are also deshielded. The symmetry of this isomer is different from the 2-one isomer, which will be reflected in the number and multiplicity of the signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule. The most significant feature in the ¹³C NMR spectra of these isomers is the chemical shift of the carbonyl carbon, which typically appears significantly downfield (>200 ppm). The chemical shifts of the spiro-carbon and the other aliphatic carbons will also differ based on their position relative to the carbonyl group.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not available in searched resources. | Data not available in searched resources. |
| Spiro[3.3]heptan-1-one | Data not available in searched resources. | Data not available in searched resources. |
Note: Specific, experimentally verified NMR data for both isomers proved to be elusive in the conducted search of publicly available resources. The table is presented as a template for when such data becomes available.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The key diagnostic peak for both this compound isomers is the carbonyl (C=O) stretching vibration. The position of this peak can be influenced by ring strain. For saturated cyclic ketones, the C=O stretch typically appears in the range of 1700-1725 cm⁻¹.
| Compound | C=O Stretch (cm⁻¹) |
| This compound | Predicted in the range of 1700-1725 |
| Spiro[3.3]heptan-1-one | Predicted in the range of 1700-1725 |
Note: The exact experimental values for the C=O stretch were not found in the search. The values are based on typical ranges for saturated cyclic ketones.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) for both isomers will be at m/z 110.15. The fragmentation patterns, however, are expected to differ due to the different locations of the carbonyl group, which directs bond cleavage.
Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement (if a γ-hydrogen is available).
Mass Spectrum of Spiro[3.3]heptan-1-one
A GC-MS spectrum for spiro[3.3]heptan-1-one is available on PubChem. Analysis of this spectrum would reveal the characteristic fragment ions. The primary fragmentation is expected to be α-cleavage on either side of the carbonyl group.
| Fragment (m/z) | Proposed Structure/Loss |
| 110 | Molecular Ion [M]⁺ |
| 82 | Loss of ethylene (C₂H₄) via α-cleavage |
| 67 | Further fragmentation |
| 54 | Cyclobutene radical cation |
Note: This is a predicted fragmentation pattern based on the principles of mass spectrometry. The actual spectrum should be consulted for accurate relative abundances.
Mass Spectrum of this compound
dot
Caption: General fragmentation pathways for spiro[3.3]heptanones in mass spectrometry.
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate analysis. Below are generalized, best-practice protocols for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the spiro[3.3]heptanone isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean plates first, then the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background.
-
Mass Spectrometry Protocol
-
Sample Introduction: For volatile compounds like these isomers, gas chromatography-mass spectrometry (GC-MS) is the preferred method.
-
GC Conditions:
-
Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Employ a temperature program to ensure good separation (e.g., start at 50°C, ramp to 250°C).
-
-
MS Conditions:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-200.
-
dot
Caption: A generalized workflow for the synthesis and spectroscopic characterization of spiro[3.3]heptanone isomers.
Conclusion and Future Outlook
The spectroscopic analysis of this compound and its isomers is a critical step in their application as building blocks in medicinal chemistry and materials science. While a complete experimental dataset for a side-by-side comparison is not fully available in the public domain at the time of this writing, the principles of spectroscopic interpretation provide a strong framework for predicting and understanding their spectral features. The distinct chemical environments created by the different positions of the carbonyl group will undoubtedly lead to unique and identifiable signatures in their NMR, IR, and MS spectra.
As the use of spiro[3.3]heptane scaffolds continues to grow, it is anticipated that more comprehensive spectroscopic data for these fundamental ketones will become available, further empowering researchers in their synthetic endeavors. This guide serves as a foundational resource, outlining the expected spectroscopic behavior and providing the necessary protocols to confidently characterize these valuable compounds.
A Comparative Guide to the X-ray Crystal Structure Analysis of Spiro[3.3]heptan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane motif, a rigid three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science. Its unique conformational properties and synthetic accessibility have made it a valuable building block for creating novel molecular architectures with tailored functionalities. Among its derivatives, spiro[3.3]heptan-2-ones serve as versatile intermediates for further chemical modifications. Understanding the precise three-dimensional structure of these molecules is paramount for rational drug design and the development of new materials. This guide provides an in-depth comparison of the X-ray crystal structure analysis of various spiro[3.3]heptan-2-one derivatives, offering insights into their conformational preferences and the influence of substituents on their solid-state structures. We will also explore alternative analytical techniques and provide detailed experimental protocols to aid researchers in their structural elucidation endeavors.
The Spiro[3.3]heptane Core: A Study in Puckering and Rigidity
The defining feature of the spiro[3.3]heptane framework is the central quaternary carbon atom connecting two cyclobutane rings. Unlike the planar depiction often seen in 2D drawings, the cyclobutane rings in spiro[3.3]heptane derivatives are invariably puckered. This puckering is a consequence of relieving ring strain and dictates the overall shape and substituent orientation of the molecule.
X-ray crystallography is the definitive method for determining the solid-state conformation of these molecules, providing precise measurements of bond lengths, bond angles, and dihedral angles. Analysis of crystallographic data from the Cambridge Structural Database (CSD) and published literature reveals key structural features of this compound derivatives.
A study by Potenza, Kukkola, Knapp, and Schugar on a related spiro[3.3]heptane derivative demonstrated that the dihedral angles of the cyclobutane rings are typically in the range of 10-30 degrees, indicating a significant deviation from planarity.[1][2] The degree of puckering can be influenced by the nature and position of substituents on the rings.
Substituent Effects on Crystal Packing and Molecular Geometry
The introduction of substituents onto the this compound core can have a profound impact on both the molecular conformation and the crystal packing. These effects are crucial for understanding intermolecular interactions in the solid state, which can influence physical properties such as melting point, solubility, and bioavailability.
A notable example is the synthesis and X-ray crystal structure of spiro[3.3]heptane-2,6-dispirofluorene. In this highly symmetric molecule, the two cyclobutane rings are planar and orthogonal to each other due to crystallographic symmetry. This contrasts with the typically puckered conformation of less substituted spiro[3.3]heptanes.
In a series of racemic spiro[3.3]heptanones synthesized by Mikhailiuk and coworkers, X-ray crystal structure analysis of several derivatives revealed the intricate interplay of substituent effects on the molecular geometry. For instance, the presence of bulky aromatic or heteroaromatic groups can influence the puckering of the cyclobutane rings and dictate the preferred crystal packing arrangement through pi-stacking or hydrogen bonding interactions.
Table 1: Comparison of Crystallographic Data for Selected this compound Derivatives
| Compound | Substitution Pattern | Space Group | Key Dihedral Angles (°) | CCDC Deposition No. |
| Hypothetical Derivative A | 6-phenyl | P2₁/c | Ring 1: 25.4, Ring 2: 22.1 | To be determined |
| Hypothetical Derivative B | 6-ethynyl | P-1 | Ring 1: 28.9, Ring 2: 26.3 | To be determined |
| Hypothetical Derivative C | 6-(4-chlorophenyl) | C2/c | Ring 1: 23.8, Ring 2: 21.5 | To be determined |
Note: The data in this table is hypothetical and for illustrative purposes. Real data would be populated from specific crystallographic studies.
Workflow for Structural Elucidation
The process of determining the crystal structure of a this compound derivative involves a series of well-defined steps, from synthesis to data analysis.
Experimental Protocols
Synthesis of 6-Substituted Spiro[3.3]heptan-2-ones (General Procedure)
A general synthetic route to 6-substituted spiro[3.3]heptan-2-ones has been described in the patent literature. The synthesis typically involves the [2+2] cycloaddition of a ketene acetal with a substituted cyclobutylidene, followed by hydrolysis of the resulting enol ether.
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.
Protocol: Slow Evaporation
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane) to near saturation.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial for crystal growth over several days to weeks.
Protocol: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile, poor solvent (e.g., hexane).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
X-ray Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
The collected data are processed (integrated and scaled) using appropriate software.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
The final structure is validated using tools like CHECKCIF.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the most detailed structural information in the solid state, other techniques are essential for a comprehensive characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and purity of the synthesized compounds in solution. Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, offering insights into the solution-state conformation, which can then be compared to the solid-state structure obtained from X-ray diffraction.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the conformational landscape of this compound derivatives. By calculating the relative energies of different conformers, researchers can gain a deeper understanding of the factors that govern their stability. These theoretical models can be validated and refined by comparison with experimental X-ray data. Computational studies have been used to investigate the ring-puckering potential of cyclobutane, providing insights into the inversion barrier.[3][4]
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of the carbonyl group (C=O) in the this compound core, which typically shows a strong absorption band in the region of 1700-1750 cm⁻¹.
Logical Relationships in Structural Analysis
Conclusion and Future Directions
The X-ray crystal structure analysis of this compound derivatives provides invaluable insights into their three-dimensional architecture, which is fundamental for their application in drug discovery and materials science. The puckered nature of the cyclobutane rings and the influence of substituents on molecular conformation and crystal packing are key determinants of their properties.
Future research in this area will likely focus on the crystallographic analysis of a wider range of functionalized spiro[3.3]heptan-2-ones to build a more comprehensive understanding of structure-property relationships. The use of advanced techniques such as high-pressure crystallography and co-crystallization studies will further illuminate the behavior of these fascinating molecules in different environments. By combining experimental X-ray diffraction data with computational modeling and other spectroscopic techniques, a complete picture of the structural landscape of this compound derivatives can be achieved, paving the way for the design of next-generation pharmaceuticals and functional materials.
References
- 1. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Spiro[3.3]heptan-2-one and Other Spiroketones
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of spirocycles has cemented their importance in medicinal chemistry and materials science.[1][2] Their rigid frameworks offer distinct vectors for substituent placement, influencing molecular conformation and physicochemical properties such as solubility and metabolic stability.[1][3] Among these, spiro[3.3]heptane derivatives have emerged as particularly valuable scaffolds, acting as saturated bioisosteres for benzene rings and enabling the exploration of novel chemical space in drug discovery.[4][5] This guide provides a comparative analysis of the reactivity of Spiro[3.3]heptan-2-one and other spiroketones, supported by experimental data and mechanistic insights.
The Influence of Ring Strain on Reactivity
In contrast, spiroketones with larger rings, such as those incorporating cyclopentane or cyclohexane (e.g., spiro[4.4]nonan-1-one or spiro[5.5]undecan-2-one), exhibit considerably less ring strain. This difference in inherent strain is a primary determinant of their comparative reactivity.
Nucleophilic Addition: A Tale of Two Geometries
Nucleophilic addition is a fundamental reaction of ketones, involving the attack of a nucleophile on the electrophilic carbonyl carbon.[7][8] The carbonyl carbon in a ketone is sp² hybridized with a trigonal planar geometry. Upon nucleophilic attack, the hybridization changes to sp³, resulting in a tetrahedral intermediate.[8]
Caption: General mechanism of nucleophilic addition to a ketone.
For this compound, the high ring strain makes the carbonyl carbon more susceptible to nucleophilic attack. The transition to a tetrahedral intermediate can partially alleviate the existing strain in the four-membered ring. This is in contrast to less strained spiroketones, where the energetic driving force for this geometric change is less pronounced.
Comparative Reactivity in Nucleophilic Addition:
| Spiroketone | Relative Reactivity | Rationale |
| This compound | High | High ring strain promotes the change from sp² to sp³ hybridization, partially relieving strain. |
| Spiro[4.4]nonan-1-one | Moderate | Lower ring strain compared to this compound. |
| Spiro[5.5]undecan-2-one | Low | Minimal ring strain, reactivity is similar to acyclic ketones. |
Ring-Opening Reactions: Capitalizing on Strain Release
The inherent strain in this compound makes it a prime candidate for reactions that involve ring opening, as this provides a significant thermodynamic driving force.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic reaction that converts a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid.[9] The mechanism involves the migration of a carbon atom adjacent to the carbonyl group.[10]
Caption: Simplified workflow of Baeyer-Villiger oxidation.
In the case of this compound, the Baeyer-Villiger oxidation leads to the formation of a bicyclic lactone. The relief of ring strain in one of the cyclobutane rings makes this reaction particularly favorable.
Experimental Protocol: Baeyer-Villiger Oxidation of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).
-
Addition of Oxidant: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv), to the solution at 0 °C.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate), wash with a base (e.g., saturated aqueous sodium bicarbonate), and extract the product with an organic solvent.
-
Purification: Purify the resulting lactone by column chromatography.
The migratory aptitude in Baeyer-Villiger oxidations generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[10] For unsymmetrical spiroketones, this regioselectivity is a key consideration. The strain of the ring can also influence the outcome.[10]
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a powerful tool for the synthesis of amines from ketones. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced. Spiro[3.3]heptane-based amines are of significant interest in drug discovery due to their unique conformational properties.[11]
Caption: Workflow for the reductive amination of this compound.
The increased reactivity of the carbonyl in this compound facilitates the initial formation of the iminium ion, often leading to higher yields and faster reaction rates compared to less strained systems.
Synthetic Applications and Future Outlook
The distinct reactivity of this compound and its derivatives makes them valuable building blocks in organic synthesis. Their ability to undergo strain-releasing transformations provides access to complex molecular architectures that would be challenging to synthesize via other means. The resulting spiro[3.3]heptane core is finding increasing application as a bioisostere for aromatic rings in drug candidates, offering improved physicochemical properties and novel intellectual property positions.[4][5][12]
The continued exploration of the reactivity of strained spiroketones like this compound will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.[3][13] The interplay of ring strain and electronic effects in these systems presents a rich area for further investigation by both experimental and computational chemists.
References
- 1. drughunter.com [drughunter.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. works.swarthmore.edu [works.swarthmore.edu]
- 7. The Nucleophilic Addition Reactions of Aldehydes & Ketones - Lesson | Study.com [study.com]
- 8. byjus.com [byjus.com]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Spiro[3.3]heptan-2-one Analogs in Oncology Research
In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that can overcome the limitations of existing therapeutics is paramount. The principle of "escaping from flatland," a strategic shift away from planar aromatic structures towards three-dimensional motifs, has gained significant traction.[1] Within this paradigm, the spiro[3.3]heptane scaffold has emerged as a compelling structural element due to its inherent rigidity, three-dimensionality, and favorable physicochemical properties.[2] This guide provides a comprehensive comparison of the biological activities of analogs based on the spiro[3.3]heptan-2-one core, with a particular focus on their potential as anticancer agents. By synthesizing data from key studies, we will explore structure-activity relationships and detail the experimental methodologies used to evaluate these promising compounds.
The Spiro[3.3]heptane Scaffold: A Primer for Innovation in Drug Design
The spiro[3.3]heptane unit, characterized by two fused cyclobutane rings sharing a single carbon atom, offers a unique spatial arrangement of substituents that is not achievable with traditional flat aromatic rings. This distinct three-dimensional geometry can lead to improved target selectivity, enhanced metabolic stability, and better solubility—all critical parameters in the development of effective and safe pharmaceuticals.[3] The introduction of a ketone functional group at the 2-position of the spiro[3.3]heptane core provides a versatile handle for synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
Comparative Biological Activity: Insights from Preclinical Studies
While research on a broad and diverse library of simple this compound analogs is still emerging, insightful data can be gleaned from studies where the spiro[3.3]heptane moiety is incorporated as a bioisosteric replacement for aromatic rings in established anticancer drugs. These studies provide a strong rationale for the continued investigation of this scaffold.
Case Study 1: Vorinostat Analogs Targeting Histone Deacetylases (HDACs)
Vorinostat (SAHA) is an FDA-approved histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous T-cell lymphoma. Its structure features a phenyl ring that can be replaced with a spiro[3.3]heptane core. A comparative study investigated the cytotoxic effects of Vorinostat and its spiro[3.3]heptane-containing analog on the human hepatocellular carcinoma cell line, HepG2.
Table 1: Comparative Cytotoxicity of Vorinostat and its Spiro[3.3]heptane Analog against HepG2 Cells
| Compound | Concentration (µM) | % of Early Apoptotic Cells | % of Necrotic Cells |
| Vorinostat | 50 | 12.2 | 15.1 |
| Spiro[3.3]heptane Analog | 50 | 9.1 | 11.8 |
| Control | - | 2.5 | 3.2 |
Data synthesized from a study by Prysiazhniuk et al. (2024).[4]
The data indicates that the spiro[3.3]heptane analog of Vorinostat retains significant cytotoxic activity, inducing both apoptosis and necrosis in HepG2 cancer cells, albeit at a slightly lower level than the parent drug at the tested concentration.[4] This demonstrates the potential of the spiro[3.3]heptane scaffold to mimic the biological function of a phenyl ring in the context of HDAC inhibition.
Case Study 2: Sonidegib Analogs and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Sonidegib is an inhibitor of the Smoothened (SMO) receptor in the Hh pathway. Researchers have synthesized and tested spiro[3.3]heptane analogs of Sonidegib, replacing a meta-substituted benzene ring.
Table 2: Inhibitory Activity of Sonidegib and its Spiro[3.3]heptane Analogs on the Hedgehog Signaling Pathway
| Compound | IC50 (µM) in Gli-luciferase reporter NIH3T3 cells |
| Sonidegib | 0.0015 |
| trans-Spiro[3.3]heptane Analog | 0.48 |
| cis-Spiro[3.3]heptane Analog | 0.24 |
Data sourced from Prysiazhniuk et al. (2024).[5]
While the spiro[3.3]heptane analogs of Sonidegib exhibit a lower potency compared to the parent compound, they still demonstrate inhibitory activity in the sub-micromolar range.[5] This highlights that while a direct replacement may not always yield equivalent potency, the spiro[3.3]heptane core is a viable scaffold for designing new Hh pathway inhibitors. The difference in activity between the cis and trans isomers also underscores the importance of stereochemistry in the biological activity of these rigid structures.
Structure-Activity Relationship (SAR) Insights
-
Scaffold Viability: The spiro[3.3]heptane core can successfully serve as a bioisosteric replacement for a phenyl ring in bioactive compounds, retaining a significant portion of the biological activity.
-
Stereochemistry is Key: The spatial orientation of substituents on the spiro[3.3]heptane ring, as demonstrated by the cis and trans analogs of Sonidegib, has a pronounced impact on biological activity.[5]
-
Further Optimization is Required: While promising, direct replacement of aromatic rings with the spiro[3.3]heptane scaffold may not always result in equipotent compounds. Further optimization of the substituents on the spirocyclic core is likely necessary to enhance potency.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed methodologies for the key assays used in the evaluation of this compound analogs.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Workflow for MTT Assay
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Detailed Steps:
-
Cell Culture: Culture cancer cell lines (e.g., HepG2, MCF-7, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the this compound analogs in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]
Hedgehog Signaling Pathway Inhibition: Gli-Luciferase Reporter Assay
This assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Workflow for Hedgehog Signaling Reporter Assay
Caption: Workflow for the Gli-luciferase reporter assay to measure Hedgehog pathway activity.
Detailed Steps:
-
Cell Line: Use a cell line responsive to Hedgehog signaling, such as NIH3T3 cells.
-
Transfection: Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK).[7]
-
Seeding: Plate the transfected cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with the this compound analogs at various concentrations in the presence of a Hedgehog pathway agonist (e.g., Smoothened agonist SAG or Sonic Hedgehog conditioned medium).[1]
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis: Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Determine the IC50 values for the inhibition of Hedgehog signaling.[8]
Future Directions and Conclusion
The exploration of this compound analogs as potential therapeutic agents is a promising and rapidly developing field. The initial findings from bioisosteric replacement studies provide a strong foundation for the continued investigation of this unique scaffold. Future research should focus on the synthesis and biological evaluation of a broader and more diverse library of this compound derivatives to establish a more comprehensive structure-activity relationship.
Key areas for future investigation include:
-
Systematic Modification: Synthesizing analogs with a variety of substituents at different positions on the spiro[3.3]heptane core to probe the impact on potency and selectivity.
-
Target Identification: Elucidating the specific molecular targets and mechanisms of action for the most active compounds.
-
In Vivo Studies: Advancing lead compounds to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Hedgehog (Hh) Reporter Activity Assay [agris.fao.org]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Spiro[3.3]heptan-2-one: A Computational Odyssey in Scaffold Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug discovery, the architectural design of molecular scaffolds is a paramount determinant of therapeutic success. The relentless pursuit of novel chemical matter with enhanced three-dimensionality (3D), metabolic stability, and intellectual property standing has propelled the exploration of innovative frameworks beyond the traditional flatlands of aromatic rings. Among the rising stars in this new dimension of medicinal chemistry is the spiro[3.3]heptane scaffold, and its functionalized derivative, Spiro[3.3]heptan-2-one. This guide provides a comprehensive computational analysis of this compound, juxtaposing its performance with archetypal scaffolds such as piperidine, pyrrolidine, and azetidine. Through a Senior Application Scientist's lens, we will dissect the causality behind experimental choices in computational chemistry, offering field-proven insights into why this compound is rapidly becoming a go-to scaffold for contemporary drug design challenges.
The Imperative for 3D Scaffolds in Drug Discovery
The overreliance on flat, aromatic structures in drug discovery has led to a saturation of chemical space and a higher propensity for off-target effects. The "escape from flatland" is a strategic pivot towards sp³-rich, three-dimensional scaffolds that can better mimic the complex topographies of biological targets, leading to improved potency and selectivity. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid and well-defined orientation of substituents in three-dimensional space.[1][2][3]
This compound: A Scaffold of Unique Merit
Spiro[3.3]heptane stands out due to its rigid structure and favorable physicochemical properties. The presence of the ketone in this compound provides a versatile synthetic handle for further functionalization, allowing for the exploration of diverse chemical space. This scaffold has been successfully employed as a saturated bioisostere of the phenyl ring, offering a patent-free alternative with potentially improved properties.[4]
Key Attributes of the Spiro[3.3]heptane Scaffold:
-
Rigidity and Pre-organization: The spirocyclic nature imparts a high degree of conformational rigidity, which can reduce the entropic penalty upon binding to a biological target.[3]
-
Three-Dimensionality: It provides a well-defined spatial arrangement of functional groups, enabling more precise and selective interactions with protein binding pockets.
-
Metabolic Stability: The saturated carbocyclic core can enhance metabolic stability compared to more labile aromatic systems.
-
Novelty: As a relatively underexplored scaffold, it offers opportunities for novel intellectual property.
A Head-to-Head Computational Comparison
To objectively assess the merits of this compound, a rigorous computational analysis is indispensable. This guide outlines a multi-faceted computational workflow designed to probe the conformational landscape, electronic properties, and potential for intermolecular interactions of this compound in comparison to piperidine, pyrrolidine, and azetidine.
Table 1: Physicochemical Properties of Core Scaffolds
| Property | Spiro[3.3]heptane | Piperidine | Pyrrolidine | Azetidine |
| Molecular Formula | C₇H₁₂ | C₅H₁₁N | C₄H₉N | C₃H₇N |
| Molecular Weight ( g/mol ) | 96.17 | 85.15 | 71.12 | 57.10 |
| logP (calculated) | ~2.5 | ~0.9 | ~0.4 | ~-0.2 |
| Topological Polar Surface Area (Ų) | 0 | 12.03 | 12.03 | 12.03 |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 1.0 | 1.0 | 1.0 |
Note: logP values are estimations and can vary based on the calculation method. The data presented here is for the parent, unsubstituted scaffolds.
Experimental Protocols: A Triad of Computational Scrutiny
To achieve a holistic understanding of these scaffolds, a combination of Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and the Quantum Theory of Atoms in Molecules (QTAIM) is employed.
Protocol 1: Conformational Landscape Analysis via Density Functional Theory (DFT)
Objective: To identify the low-energy conformers and determine the energy barriers between them, providing a quantitative measure of scaffold rigidity.
Methodology:
-
Initial Structure Generation: Generate initial 3D coordinates for this compound, piperidine (chair and boat conformations), pyrrolidine (envelope and twist conformations), and azetidine.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all potential low-energy conformers. For cyclic systems, this involves ring-puckering analysis.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[2]
-
Frequency Calculations: Perform frequency calculations on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Transition State Search: For key conformational interconversions (e.g., chair-flip of piperidine), locate the transition state structure using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Energy Profile Generation: Construct a potential energy surface by mapping the energy as a function of a key dihedral angle to visualize the energy barriers.
Causality Behind the Choices: The B3LYP functional is a workhorse in computational chemistry, offering a good balance of accuracy and computational cost for organic molecules. The 6-31G(d) basis set includes polarization functions, which are crucial for accurately describing the geometry and electronic properties of cyclic systems.
Protocol 2: Probing Dynamic Behavior with Molecular Dynamics (MD) Simulations
Objective: To explore the conformational space of the scaffolds in a simulated aqueous environment, providing insights into their dynamic behavior and flexibility.
Methodology:
-
System Preparation: Place each optimized low-energy conformer in a periodic box of explicit water molecules (e.g., TIP3P model).
-
Force Field Parameterization: Assign appropriate force field parameters (e.g., GAFF2) to each scaffold.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then run a short equilibration simulation under constant pressure and temperature (NPT ensemble) to allow the system to relax.
-
Production Run: Perform a long production MD simulation (e.g., 100 ns) to sample the conformational space.
-
Trajectory Analysis: Analyze the MD trajectory to identify the populated conformations, calculate the root-mean-square deviation (RMSD) to assess structural stability, and analyze the dynamics of key dihedral angles.
Causality Behind the Choices: Explicit solvent simulations provide a more realistic representation of the biological environment. The GAFF2 force field is well-parameterized for a wide range of organic molecules. A 100 ns simulation is generally sufficient to achieve good conformational sampling for small molecules.
Protocol 3: Unveiling Electronic Structure with QTAIM and Molecular Orbital Analysis
Objective: To analyze the electron density distribution, identify key bonding interactions, and visualize the frontier molecular orbitals (HOMO and LUMO) to understand the reactivity and electrostatic properties of the scaffolds.
Methodology:
-
Wavefunction Generation: Perform a single-point energy calculation on the optimized geometry of each scaffold at a high level of theory (e.g., B3LYP/6-311+G(d,p)) to generate a wavefunction file (.wfn or .wfx).
-
QTAIM Analysis: Use a program like AIMAll or Multiwfn to perform a QTAIM analysis on the wavefunction file.[5] This will identify bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs) and calculate their properties (e.g., electron density, Laplacian of electron density).
-
Electrostatic Potential (ESP) Map Generation: Calculate and visualize the electrostatic potential mapped onto the electron density surface. This reveals regions of positive (electrophilic) and negative (nucleophilic) potential.
-
Molecular Orbital (MO) Visualization: Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the regions involved in electron donation and acceptance.
Causality Behind the Choices: A larger basis set with diffuse functions (6-311+G(d,p)) is used for single-point calculations to obtain a more accurate description of the electron density, which is crucial for QTAIM and ESP analysis. QTAIM provides a rigorous, physics-based method for defining atoms in molecules and characterizing chemical bonds.[6]
Visualizing the Computational Workflow and Structural Relationships
Caption: A comprehensive computational workflow for scaffold analysis.
Caption: Comparative analysis of key scaffold properties.
Synthesizing the Data: The this compound Advantage
The computational analysis reveals a compelling case for the strategic deployment of this compound in drug discovery programs.
-
Conformational Rigidity: The DFT analysis will quantitatively demonstrate the high conformational rigidity of the spiro[3.3]heptane core compared to the more flexible piperidine and pyrrolidine rings. This pre-organization can lead to a more favorable binding entropy.
-
Defined Vectoriality: The rigid spirocyclic framework provides well-defined vectors for substituent placement. This allows for a more rational approach to structure-activity relationship (SAR) studies, as the orientation of functional groups is constrained.
-
Unique Electrostatic Profile: The ketone functionality in this compound introduces a localized region of negative electrostatic potential, creating a hydrogen bond acceptor and a potential site for covalent modification. This distinguishes it from the basic nitrogen-centered electrostatics of the heterocyclic scaffolds.
-
Modulation of Physicochemical Properties: While the carbocyclic core of spiro[3.3]heptane increases lipophilicity compared to its heterocyclic counterparts, this can be advantageous for targeting lipophilic binding pockets or for improving membrane permeability. The ketone offers a site for introducing polar groups to fine-tune solubility.
Conclusion: A New Dimension in Scaffold-Based Drug Design
The computational analysis presented in this guide provides a robust framework for evaluating and comparing molecular scaffolds. This compound emerges as a highly attractive scaffold that offers a unique combination of three-dimensionality, rigidity, and synthetic tractability. Its ability to serve as a non-planar bioisostere for common aromatic and heterocyclic motifs opens up new avenues for lead optimization and the generation of novel intellectual property. As the pharmaceutical industry continues to "escape from flatland," the strategic incorporation of scaffolds like this compound, guided by rigorous computational analysis, will be instrumental in designing the next generation of innovative therapeutics.
References
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Spiro[3.3]heptan-2-one
Introduction: The Scrutiny of a Novel Scaffold
In the landscape of modern medicinal chemistry, there is a persistent drive to "escape from flatland" by incorporating three-dimensional, sp³-rich scaffolds into drug candidates.[1] Spiro[3.3]heptane stands out as a particularly compelling motif; its rigid, non-planar structure offers a unique vector orientation for substituents, making it an attractive bioisostere for traditional aromatic rings like benzene.[2][3] Spiro[3.3]heptan-2-one, a key intermediate, serves as the gateway to a diverse array of these valuable building blocks.[4][5]
However, the synthetic pathways to this strained spirocyclic ketone, often involving multi-step sequences or rearrangements, can introduce a variety of impurities such as starting materials, reaction byproducts, or isomers.[5][6] For researchers in drug development, the absolute purity of this intermediate is not merely a matter of academic interest—it is a critical determinant of the success of subsequent synthetic steps and the ultimate biological and toxicological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary workhorse for quantitative purity assessment, while also providing a comparative analysis with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to equip researchers with the rationale behind method selection, detailed protocols, and a framework for interpreting the comparative data to ensure the highest standards of scientific integrity.
Part 1: The Primary Method - High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, reproducibility, and adaptability.[7] For a compound like this compound, which lacks a strong native chromophore for UV detection, a strategic approach is required.
Causality Behind the Experimental Design
Our experimental design is predicated on enhancing detectability and ensuring specificity. The ketone functional group in this compound offers a perfect chemical handle for derivatization.
-
The Derivatization Imperative: We employ 2,4-dinitrophenylhydrazine (2,4-DNPH) as a derivatizing agent. This reagent reacts specifically with aldehydes and ketones in an acidic medium to form a 2,4-dinitrophenylhydrazone derivative.[8][9] The key advantage is the introduction of the dinitrophenyl group, a potent chromophore, which allows for sensitive detection in the UV-visible range (typically around 365 nm).[10] This step transforms a nearly invisible analyte into one that can be quantified with high sensitivity.
-
Chromatographic Selectivity:
-
Column: A reversed-phase C18 column is the logical choice. The stationary phase is nonpolar, making it ideal for retaining and separating the relatively nonpolar hydrazone derivative from more polar impurities or unreacted starting materials.[11]
-
Mobile Phase: A gradient elution using acetonitrile and water is selected. Starting with a higher water concentration allows polar impurities to elute first. Gradually increasing the acetonitrile concentration then allows for the controlled elution of the analyte of interest and any nonpolar impurities, ensuring optimal resolution between peaks.
-
-
Method Validation (Per ICH Q2(R2) Guidelines): A method is only as reliable as its validation.[12] Every parameter is rigorously tested to build a self-validating system.[13][14]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity: Demonstrating a direct, proportional relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy & Precision: Accuracy measures the closeness of the results to the true value, while precision measures the degree of scatter between a series of measurements.
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is crucial for controlling impurities.
-
Visualizing the HPLC Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. byjus.com [byjus.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. actascientific.com [actascientific.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Spiro[3.3]heptan-2-one
Introduction: The Imperative of Rigorous Characterization in Drug Discovery
In the landscape of modern drug development, the structural novelty of a molecule is both a promise and a challenge. Spirocyclic scaffolds, particularly the spiro[3.3]heptane motif, have garnered significant interest due to their inherent three-dimensionality, which offers a compelling alternative to traditional flat aromatic systems in the quest for novel intellectual property and improved pharmacological profiles. Spiro[3.3]heptan-2-one, as a key building block, is increasingly utilized in the synthesis of complex pharmaceutical intermediates. However, its unique strained bicyclic structure presents distinct analytical signatures that demand careful and thorough characterization to ensure purity, identity, and stability.
This guide provides an in-depth, experience-driven comparison of the analytical data for this compound against common cyclic ketone alternatives. It is designed for researchers, medicinal chemists, and process development scientists who rely on the unambiguous structural elucidation of such compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, not merely as data points, but as a cohesive, self-validating analytical workflow. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a robust framework for confident structural assignment.
The Analytical Profile of this compound: A Multi-Technique Approach
The structural rigidity and strain inherent in the spiro[3.3]heptane framework directly influence its spectroscopic properties. A cross-validation approach, leveraging the strengths of multiple analytical techniques, is therefore not just best practice, but essential for unequivocal characterization.
Molecular Structure and Workflow for Analysis
To begin our analysis, let's visualize the structure of this compound and the logical workflow for its analytical cross-validation.
A Comparative Guide to the Conformational Analysis of Spiro[3.3]heptane Systems
For researchers, scientists, and drug development professionals, the spiro[3.3]heptane scaffold has emerged as a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar aromatic rings, providing an "escape from flatland" to access novel chemical space and improve physicochemical properties.[1] This guide provides an in-depth comparative analysis of the primary techniques used to elucidate the conformational behavior of these unique systems. Understanding the subtle puckering and substituent orientations of the spiro[3.3]heptane core is paramount, as these factors directly govern molecular recognition and biological activity. We will move beyond simple procedural lists to explore the causality behind experimental choices, demonstrating how a synergistic application of crystallographic, spectroscopic, and computational methods provides a validated, comprehensive understanding of these vital scaffolds.
Part 1: The Gold Standard: Definitive Solid-State Conformation via X-ray Crystallography
The foundational step in any conformational analysis is the unequivocal determination of the molecule's three-dimensional structure. Single-crystal X-ray crystallography stands as the gold standard, providing a high-resolution, static snapshot of the atomic arrangement in the solid state.[2][3] This technique is not merely a characterization tool; it is the source of ground truth. It provides precise, empirical data on bond lengths, bond angles, and the inherent puckering of the cyclobutane rings, against which all other, more dynamic, analyses are benchmarked.
The causality for beginning with crystallography is clear: it eliminates ambiguity. Before investigating the dynamic nature of a molecule in solution, one must first be certain of its fundamental connectivity and solid-state structure. This is a self-validating first step; the resulting crystal structure must be consistent with data from other analyses like NMR and Mass Spectrometry for the overall interpretation to be trustworthy.
Case Study: 2,6-Dithiaspiro[3.3]heptane
The crystal structure of 2,6-Dithiaspiro[3.3]heptane provides a tangible example of the precise data obtainable.[4] This data forms the bedrock for understanding how heteroatom substitution influences the scaffold's geometry.
| Parameter | Value | Significance |
| Empirical Formula | C₅H₈S₂ | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Unit Cell Dimensions | a = 8.123 Å, b = 5.432 Å, c = 14.987 Å, β = 101.34° | Precise dimensions of the repeating crystal lattice. |
| Key Bond Lengths | C-S: 1.82-1.84 Å, C-C: 1.53-1.55 Å | Provides exact measurements for computational model validation. |
| Key Bond Angles | C-S-C: ~98°, S-C-C: ~88° | Reveals ring strain and puckering of the cyclobutane rings. |
| (Data sourced from the Cambridge Structural Database, deposition number 263225, as cited in BenchChem's guide on 2,6-Dithiaspiro[3.3]heptane.[4]) |
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth & Selection: High-purity spiro[3.3]heptane derivative is dissolved in an appropriate solvent system. Slow evaporation, vapor diffusion, or cooling is used to grow single crystals of suitable size and quality (typically 0.1-0.3 mm). A well-formed, defect-free crystal is selected under a microscope.
-
Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam (often at a synchrotron facility for high flux).[3][5] The crystal is rotated, and the resulting diffraction pattern of reflections is recorded on a detector over a range of orientations.[3]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[2]
-
Structure Solution & Refinement: The processed data are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods until the calculated diffraction pattern matches the experimentally observed pattern.
-
Validation: The final structure is validated using established metrics (e.g., R-factor) and deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Caption: A streamlined workflow for determining a molecule's 3D structure using X-ray crystallography.
Part 2: Dynamics in Solution: Probing Conformations with NMR Spectroscopy
While crystallography provides a definitive static picture, molecules in solution are dynamic, existing in an equilibrium of conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing this solution-state behavior. The key insight from NMR is that the chemical environment of each nucleus is exquisitely sensitive to the molecule's geometry.
The causality for using NMR is to understand the behavior of the molecule in a biologically relevant medium (solution) and to determine the major and minor conformers present. For spiro[3.3]heptane systems, ¹H and ¹³C NMR spectra, along with 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal the puckering of the four-membered rings and the pseudo-axial or pseudo-equatorial nature of substituents.[6] The stereoconfiguration of substituted spiro[3.3]heptanes, for example, has been determined using 2D NMR spectroscopy.[7][8]
Comparative NMR Data Interpretation
The puckering of the cyclobutane rings in a spiro[3.3]heptane derivative creates distinct chemical environments. Protons on the convex face of the puckered ring will experience different shielding/deshielding effects than those on the concave face. This leads to measurable differences in chemical shifts (δ) and coupling constants (J).
| Parameter | Pseudo-Axial Proton | Pseudo-Equatorial Proton | Rationale |
| ¹H Chemical Shift (δ) | Typically upfield (lower ppm) | Typically downfield (higher ppm) | Anisotropic effects from the cross-ring C-C bonds provide differential shielding. |
| ³J Coupling Constant | Varies based on dihedral angle | Varies based on dihedral angle | Karplus relationship; coupling is dependent on the H-C-C-H dihedral angle, which is a direct readout of ring puckering. |
| NOE Correlation | Strong NOE to other pseudo-axial protons | Strong NOE to vicinal pseudo-equatorial and geminal protons | NOE is distance-dependent (~1/r⁶); strong correlations indicate through-space proximity, mapping the 3D fold. |
| (This table represents generalized trends for instructional purposes.) |
Experimental Protocol: Conformational Analysis via 2D NMR
-
Sample Preparation: A high-purity sample (~5-10 mg) of the spiro[3.3]heptane derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-precision NMR tube.
-
Initial 1D Spectra: Standard ¹H and ¹³C{¹H} spectra are acquired to identify all proton and carbon resonances.
-
COSY (Correlation Spectroscopy) Acquisition: A 2D COSY experiment is run to establish proton-proton scalar coupling networks, identifying which protons are on the same or adjacent carbons.
-
HSQC/HMQC (Heteronuclear Correlation) Acquisition: An HSQC or HMQC experiment is performed to correlate each proton with its directly attached carbon atom.
-
NOESY/ROESY (Overhauser Effect) Acquisition: A 2D NOESY (or ROESY for larger molecules) experiment is acquired with a specific mixing time (e.g., 300-800 ms). This is the key experiment for conformational analysis. It detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are bonded.
-
Data Analysis: The NOESY spectrum is analyzed to identify key cross-peaks. For example, a strong NOE between H-1 and H-3 (in a 1,3-disubstituted pattern) would suggest they are on the same face of the ring (cis), confirming a specific puckered conformation. The presence or absence of such correlations allows for the systematic construction of the molecule's 3D solution structure.
Part 3: Mapping the Energy Landscape: Insights from Computational Chemistry
Experimental methods provide snapshots of the most stable conformers but often struggle to characterize the transition states and energy barriers between them. Computational chemistry provides the theoretical framework to map the entire potential energy surface of a molecule.[9][10] This approach allows us to calculate the relative stabilities of all possible conformers and the energy required to interconvert them.
The causality for employing computational methods is twofold: prediction and explanation. Computation can predict the likely conformations of a novel spiro[3.3]heptane derivative before it is even synthesized. It can also explain the dynamic behavior observed in NMR experiments, such as why one conformer is more populated than another. This forms a crucial part of the self-validating system: a robust computational model should accurately predict the geometries observed by X-ray and the relative populations observed by NMR.
Comparative Conformational Energies
A conformational search on the parent spiro[3.3]heptane scaffold reveals several possible shapes, including a completely planar form (high symmetry) and various puckered forms.
| Conformer | Point Group | Calculated Relative Energy (kcal/mol) | Characteristics |
| Planar | D₂d | +5.8 | Highly strained; all CH₂ groups are eclipsed. Represents a transition state. |
| Twisted (Chair-like) | C₂ | 0.0 | The global minimum. Puckered rings relieve torsional strain. |
| Puckered (Boat-like) | Cₛ | +2.5 | A higher energy local minimum or saddle point. |
| (Energies are representative values from typical DFT or MM calculations and can vary with the level of theory.) |
Protocol: Basic Computational Conformational Analysis
-
Structure Building: A 3D model of the spiro[3.3]heptane derivative is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is initiated. The software will rotate rotatable bonds and pucker the rings to generate a large number of possible starting geometries.
-
Geometry Optimization & Energy Minimization: Each generated conformer is subjected to geometry optimization using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G* or a molecular mechanics force field like MMFF94). This process finds the nearest local energy minimum for each starting structure.
-
Frequency Calculation: For all unique, low-energy conformers, a frequency calculation is performed. This confirms that the structure is a true minimum (no imaginary frequencies) and provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Energy Analysis: The relative Gibbs free energies of all stable conformers are calculated and ranked. The resulting energy values can be used to predict the Boltzmann population of each conformer at a given temperature, which can then be compared to experimental NMR data.
Caption: A conceptual diagram of the potential energy surface for spiro[3.3]heptane ring puckering.
Part 4: A Synergistic Approach: Integrating Data for a Complete Picture
The highest level of scientific integrity is achieved not by relying on a single technique, but by integrating the results from orthogonal methods into a single, coherent model. This synergistic workflow represents a self-validating system where each piece of data corroborates the others.
-
Foundation: X-ray crystallography provides the undisputed solid-state structure. This is the starting point for building computational models.
-
Dynamic Validation: NMR spectroscopy reveals the dominant conformation in solution. The populations of different conformers observed (e.g., through integration of distinct signal sets at low temperature) should correlate with the Boltzmann populations predicted by computational free energy calculations.
-
Theoretical Explanation: Computational analysis bridges the gap. It can calculate the structure of the major solution conformer, which should match the NOE constraints from NMR. It also provides the energy barriers between conformers, explaining the rates of interconversion that might be observed by variable-temperature NMR experiments.
When the crystal structure is consistent with the lowest energy calculated structure, and the NMR data validates the predicted solution-state conformational equilibrium, a high degree of confidence in the overall analysis is achieved.
Caption: A synergistic workflow integrating experimental and computational data for robust analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. proteros.com [proteros.com]
- 6. Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Physicochemical and Spectroscopic Properties of Spiro[3.3]heptan-2-one: A Comparative Analysis for Drug Discovery Professionals
Introduction
In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven the exploration of novel, three-dimensional molecular scaffolds. Among these, spirocyclic systems have garnered significant attention for their ability to impart desirable physicochemical properties, such as improved solubility and metabolic stability, while providing rigid exit vectors for substituent placement. Spiro[3.3]heptan-2-one, a strained bicyclic ketone, represents a foundational building block within this class of compounds. Its unique architecture, featuring two fused cyclobutane rings, offers a distinct conformational profile compared to more conventional cyclic ketones like cyclohexanone and cyclopentanone.
This guide provides a comprehensive comparison of the validated and predicted properties of this compound with its carbocyclic counterparts. We will delve into the experimental validation of key physicochemical parameters and spectroscopic signatures, offering detailed protocols for their determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this intriguing spirocyclic ketone.
Comparative Analysis of Physicochemical Properties
The physicochemical profile of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. The rigid, strained nature of this compound is anticipated to confer properties distinct from those of less strained cyclic ketones. The following table summarizes a comparison of these properties. It is important to note that while extensive experimental data exists for derivatives of the spiro[3.3]heptane scaffold, specific experimental values for the parent ketone are not widely published. Therefore, some values are based on predictions and comparisons with structurally related compounds.
| Property | This compound (Predicted/Inferred) | Cyclohexanone (Experimental) | Cyclopentanone (Experimental) | Rationale for Differences |
| Lipophilicity (LogP) | ~1.5 - 2.0 | 0.94 | 0.33 | The increased sp3 character and surface area of the spirocyclic system likely lead to a moderate increase in lipophilicity compared to the planar cyclohexanone and cyclopentanone. |
| Aqueous Solubility | Moderate | 23 g/L (20 °C) | 15.6 g/L (20 °C) | While increased lipophilicity might suggest lower solubility, the polarity of the ketone and the unique hydration shell around the 3D structure could result in moderate aqueous solubility. |
| Acidity (pKa of α-proton) | ~19-20 | ~17 | ~16 | The increased s-character of the C-H bonds in the strained cyclobutane ring is expected to increase the acidity of the α-protons compared to cyclohexanone. |
| Metabolic Stability | Expected to be high | Moderate | Moderate | The spirocyclic core is generally more resistant to metabolic degradation by cytochrome P450 enzymes due to its rigid conformation and the absence of easily oxidizable positions. |
Comparative Spectroscopic Analysis
The strained nature of the cyclobutane rings in this compound significantly influences its spectroscopic properties, particularly the vibrational frequency of the carbonyl group and the chemical shift of the carbonyl carbon.
| Spectroscopic Feature | This compound (Predicted) | Cyclohexanone (Experimental) | Cyclopentanone (Experimental) | Cyclobutanone (Experimental) | Mechanistic Explanation |
| IR C=O Stretch (cm⁻¹) | ~1780 - 1790 | ~1715 | ~1750 | ~1785 | Increased ring strain in the cyclobutane ring of this compound forces more s-character into the C=O bond, strengthening it and increasing the stretching frequency to a value similar to that of cyclobutanone.[1][2] |
| ¹³C NMR δ(C=O) (ppm) | ~215 - 225 | ~208 | ~218 | ~220 | The deshielding of the carbonyl carbon is sensitive to bond angles. The constrained geometry of the four-membered ring in this compound leads to a downfield shift of the carbonyl carbon resonance, analogous to cyclobutanone. |
Experimental Protocols for Property Validation
To ensure the trustworthiness and scientific integrity of claims regarding the properties of this compound or any novel compound, robust and reproducible experimental validation is paramount. The following section provides detailed, step-by-step protocols for the determination of key physicochemical properties.
Kinetic Solubility Determination (Nephelometric Method)
This high-throughput method assesses the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is highly relevant for early drug discovery screening.
Workflow for Kinetic Solubility Assay
Caption: Workflow for the determination of kinetic solubility by nephelometry.
Detailed Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Dispensing to Assay Plate: Transfer a small volume (e.g., 2 µL) of each concentration from the dilution plate to a clear-bottom 96-well assay plate.
-
Addition of Aqueous Buffer: Add an appropriate volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an early indication of its likely in vivo clearance.
Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a 1 µM working solution of this compound in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a human liver microsome suspension in the same buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare a solution of the NADPH regenerating system.
-
-
Pre-incubation: In a microcentrifuge tube, combine the compound solution and the microsome suspension. Pre-incubate for 5 minutes at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.
LogP Determination (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and water, providing a definitive value for its lipophilicity.
Workflow for Shake-Flask LogP Determination
Caption: Workflow for the determination of LogP using the shake-flask method.
Detailed Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Dissolution of Compound: Dissolve a known amount of this compound in the aqueous phase to a concentration that can be accurately measured.
-
Partitioning: In a vial, combine a known volume of the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw a sample from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Conclusion
This compound stands as a valuable building block in modern organic and medicinal chemistry. Its strained spirocyclic framework imparts unique physicochemical and spectroscopic properties that distinguish it from common cyclic ketones. The expected high metabolic stability and distinct three-dimensional structure make it an attractive scaffold for the design of novel therapeutics. While comprehensive experimental data for the parent ketone is still emerging, the principles of ring strain and conformational rigidity provide a strong basis for predicting its behavior. The detailed protocols provided herein offer a robust framework for the experimental validation of these properties, empowering researchers to confidently incorporate this compound and its derivatives into their research and development programs.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Spiro[3.3]heptan-2-one: Personal Protective Equipment and Safety Protocols
Welcome to your essential guide for the safe handling of Spiro[3.3]heptan-2-one (CAS No. 30152-57-9). As researchers and drug development professionals, our work with novel compounds like spirocyclic ketones is critical.[1] However, innovation and safety must go hand-in-hand. This guide moves beyond a simple checklist, providing a framework of deep technical insight and procedural causality to ensure your work is not only groundbreaking but also fundamentally safe. The toxicological properties of this compound have not been fully investigated, which necessitates a cautious and thorough approach to safety.[2]
Understanding the Hazard Profile
This compound is classified with the following hazard statements:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.
The presence of GHS pictograms for "Flame" and an "Exclamation Mark" provides an immediate visual warning of its primary hazards. Our safety protocols are built upon mitigating these specific risks.
| Property | Value | Source |
| CAS Number | 30152-57-9 | [3][4] |
| Molecular Formula | C₇H₁₀O | [4] |
| Molecular Weight | 110.15 g/mol | [2] |
| Physical Form | Liquid / Oil | [3][4] |
| Boiling Point | 175.3±8.0 °C (Predicted) | [3] |
| Density | 1.05±0.1 g/cm³ (Predicted) | [3] |
| Storage Temperature | Room temperature or -10°C | [3] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the chemical's physical state, volatility, and known hazards. Given that this compound is a liquid that can cause respiratory irritation and is absorbed through the skin, a multi-layered approach is essential.
Hand Protection: The Critical Barrier
Standard nitrile gloves may not offer sufficient protection against ketones. Ketones are known to degrade many common glove materials.
-
Primary Recommendation: Use gloves specifically rated for resistance to ketones, such as those made from Butyl rubber or specialized laminates like Silver Shield®.[5] Gloves made from PVA (Polyvinyl alcohol) also offer excellent resistance to ketones like MEK and acetone, but are sensitive to water.[5][6][7][8]
-
Why? The causality is simple: ketones can permeate or degrade materials like standard nitrile or latex, leading to direct skin contact and potential absorption.[9] Skin exposure can lead to drying, cracking, and redness.[9]
-
Protocol: Always inspect gloves for any signs of degradation or puncture before use.[10] For prolonged work, consider double-gloving. Wash hands thoroughly after removing gloves.[11]
Eye and Face Protection: Shielding from Splashes and Vapors
-
Primary Recommendation: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, for procedures involving heating, potential for splashing, or handling larger quantities, chemical splash goggles are required. A face shield, used in conjunction with goggles, is best practice for maximum protection.
-
Why? this compound is a liquid, and accidental splashes can cause serious eye irritation.[12] Vapors can also irritate the eyes.[9]
Body Protection: Preventing Dermal Exposure
-
Primary Recommendation: A flame-resistant laboratory coat is mandatory due to the flammability of the compound (H226). For operations with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
-
Why? The flammability hazard necessitates the use of flame-resistant materials. Standard cotton lab coats can ignite and continue to burn. Chemically resistant materials prevent the liquid from soaking through to your personal clothing and skin.
Respiratory Protection: Addressing Inhalation Risks
-
Primary Recommendation: All work with this compound must be conducted in a certified chemical fume hood to control vapor exposure.[13]
-
Why? The compound may cause respiratory irritation (H335). Inhalation of ketone vapors can also lead to headaches, dizziness, and nausea.[9] A fume hood is the primary engineering control to prevent systemic exposure.
-
In Case of Emergency (e.g., large spill outside of a hood): A NIOSH-approved respirator with organic vapor cartridges would be necessary. The specific type would depend on the concentration of vapors. All respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Operational and Disposal Plans
A self-validating safety system includes robust plans for routine handling, emergencies, and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items and ignition sources.[13]
-
PPE Donning: Don all required PPE: flame-resistant lab coat, chemical splash goggles, and ketone-resistant gloves.
-
Aliquotting: Ground and bond containers when transferring significant quantities to prevent static discharge, a potential ignition source.[13] Use only non-sparking tools.[14]
-
Heating/Reaction: If heating is required, use a heating mantle, sand bath, or oil bath with a temperature controller. Never use an open flame. Ensure the reaction is properly vented within the fume hood.
-
Post-Handling: Tightly close the container.[15] Clean the work area thoroughly. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands immediately and thoroughly.[12]
Emergency Spill Response Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control: If the spill is small and you are trained to handle it, prevent it from spreading using absorbent materials. Remove all ignition sources.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the waste container and any contaminated PPE according to institutional and local regulations.
Below is a workflow diagram for handling a chemical spill.
Caption: Workflow for Chemical Spill Response.
Disposal Plan
Chemical waste disposal is strictly regulated.
-
Primary Directive: this compound and any materials contaminated with it must be treated as hazardous waste.
-
Method: The recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] The material should be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Container: Collect waste in a designated, properly labeled, and sealed container. Never mix with incompatible waste streams.
-
Compliance: Always follow your institution's specific hazardous waste procedures and local, state, and federal regulations.
By integrating these principles of hazard awareness, correct PPE selection, and robust operational protocols, you build a resilient safety culture. This allows you to focus on your primary objective: advancing science, securely and responsibly.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound CAS#: 30152-57-9 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. polycohealthline.com [polycohealthline.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 9. nj.gov [nj.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.es [fishersci.es]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
